molecular formula C8H11Cl2N B1590009 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride CAS No. 90389-46-1

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B1590009
CAS No.: 90389-46-1
M. Wt: 192.08 g/mol
InChI Key: QTZCFTGBUZFEFR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZCFTGBUZFEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509039
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
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Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-46-1
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-chlorophenyl)methyl](methyl)amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine derivative, is a compound of interest in medicinal chemistry and drug development. Its structural motif, featuring a chlorophenyl group, is prevalent in a variety of pharmacologically active molecules. Understanding the fundamental physical and chemical properties of this hydrochloride salt is paramount for its synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of its known physical properties, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Chemical Identity and Structure

The initial step in characterizing any chemical entity is to establish its precise identity. The hydrochloride salt of 1-(3-Chlorophenyl)-N-methylmethanamine is formed by the protonation of the secondary amine by hydrochloric acid. This conversion from the free base to the salt form is a common strategy in pharmaceutical development to enhance solubility and stability.

Caption: Workflow for melting point determination.

Solubility Assessment

Solubility is a critical parameter that influences a drug's bioavailability and formulation design. The conversion to a hydrochloride salt is often intended to increase aqueous solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at physiological pHs (e.g., pH 1.2, 6.8, 7.4), and common organic solvents (e.g., methanol, ethanol, DMSO).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container. The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Caption: Shake-flask solubility determination workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the molecular structure. For the hydrochloride salt, the protonation of the amine nitrogen will influence the chemical shifts of adjacent protons and carbons.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the benzyl group, and the methyl protons. The proton on the nitrogen may appear as a broad signal, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound would include:

  • N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • Aromatic C=C stretches: These would be observed in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected mass spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the molecular weight of the free base.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Handling: It is recommended to handle this compound in a well-ventilated area. Appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[1]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. It should be kept away from incompatible materials.[1] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physical properties of this compound. While a lack of publicly available experimental data for the hydrochloride salt necessitates some reliance on data from the free base and predictive models, the outlined experimental protocols provide a robust framework for its full characterization. For researchers and drug development professionals, a thorough understanding of these properties is the foundation for successful and efficient progression from laboratory synthesis to potential therapeutic application.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ChemSigma. (n.d.). This compound [90389-46-1]. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

  • NIST. (n.d.). Methanamine, hydrochloride. NIST WebBook. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-Chlorophenyl)-N-Methylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(3-chlorophenyl)phenyl]-N-methylmethanamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-Chlorophenyl)-1-phenylmethylamine, hydrochloride. Retrieved from [Link]

  • 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. (n.d.). IndiaMART. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.
  • NIST. (n.d.). Chlorphenamine. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methylamine. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-N-methylbenzenemethanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-N-methylbenzenemethanamine hydrochloride, a substituted benzylamine derivative, represents a pivotal building block in modern medicinal chemistry and organic synthesis. Its structural motif, featuring a chlorinated phenyl ring and a secondary amine, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its characterization and applications, particularly within the realm of drug discovery. For researchers and professionals in the field, a thorough understanding of this intermediate is crucial for leveraging its potential in creating next-generation pharmaceuticals and agrochemicals.[1][2]

The strategic placement of a chlorine atom on the benzene ring at the meta position, combined with the N-methyl group, significantly influences the molecule's electronic and steric properties. This, in turn, dictates its reactivity and its ability to interact with biological targets. This guide will delve into the nuances of its chemical behavior, providing practical insights for its effective utilization in a laboratory setting.

Physicochemical Properties

3-Chloro-N-methylbenzenemethanamine hydrochloride is the salt form of the free base, 3-Chloro-N-methylbenzylamine. The free base is typically a colorless to pale yellow liquid, while the hydrochloride salt is a solid.[3] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₀ClN · HCl[4]
Molecular Weight 192.10 g/mol Calculated
CAS Number 39191-07-6 (free base)[1]
Appearance Colorless to pale yellow liquid (free base)[3]
Boiling Point 97 °C at 0.6 mmHg (free base)[5]
Density 1.072 g/mL at 25 °C (free base)[5]
Refractive Index n20/D 1.5395 (free base)[5]
InChI Key ZPNLAQVYPIAHTO-UHFFFAOYSA-N (free base)[3][4]

Synthesis and Purification

The synthesis of 3-Chloro-N-methylbenzenemethanamine hydrochloride is a well-established process in organic chemistry, typically involving the reaction of a chlorobenzyl halide with methylamine, followed by conversion to the hydrochloride salt.

Synthesis of the Free Base: 3-Chloro-N-methylbenzylamine

A common and efficient method for the synthesis of the free base involves the nucleophilic substitution of 3-chlorobenzyl chloride with methylamine.

Synthesis workflow for 3-Chloro-N-methylbenzylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-chlorobenzyl chloride (1 equivalent) in ethanol, an ethanolic solution of methylamine (2-3 equivalents) is added dropwise at room temperature. The use of excess methylamine helps to drive the reaction to completion and minimize the formation of the tertiary amine byproduct.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the ethanol is removed under reduced pressure. The resulting residue is taken up in water and washed with a nonpolar organic solvent like ethyl acetate to remove any unreacted starting material. The aqueous layer is then basified with a suitable base, such as sodium hydroxide or potassium carbonate, to a pH of approximately 8-9. This deprotonates the amine, making it soluble in organic solvents.

  • Extraction and Purification: The free base is then extracted with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-Chloro-N-methylbenzylamine.[5] Further purification can be achieved by vacuum distillation.

Conversion to the Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolution: The purified 3-Chloro-N-methylbenzylamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final 3-Chloro-N-methylbenzenemethanamine hydrochloride.

Structural Elucidation and Characterization

The identity and purity of 3-Chloro-N-methylbenzenemethanamine and its hydrochloride salt are confirmed using a combination of spectroscopic techniques.

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride (CAS 90389-46-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS 90389-46-1), a substituted benzylamine derivative with potential applications in pharmaceutical research and development. This document delves into the compound's chemical identity, physicochemical properties, a detailed synthesis protocol via reductive amination, and methods for its analytical characterization. Furthermore, it explores the potential pharmacological profile of this compound by examining the structure-activity relationships of related N-methyl-benzylamines, suggesting possible interactions with monoamine systems. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and investigation of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine salt. The presence of a chlorine atom at the meta-position of the phenyl ring and the N-methylation of the benzylamine core are key structural features that are expected to influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 90389-46-1[1]
Molecular Formula C₈H₁₁Cl₂N[1]
Molecular Weight 192.09 g/mol [1]
Synonyms Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride; N-(3-Chlorobenzyl)methylamine hydrochloride[1]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents like methanol and ethanol (predicted)N/A
Melting Point Not reportedN/A
Boiling Point (Free Base) 97 °C at 0.6 mmHgN/A
Density (Free Base) 1.072 g/mL at 25 °CN/A

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved through a two-step process involving the reductive amination of 3-chlorobenzaldehyde with methylamine, followed by conversion to its hydrochloride salt.[2][3] Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, offering high yields and selectivity.[2]

Step 1: Synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine (Free Base)

This step involves the formation of an imine intermediate from 3-chlorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Amine Addition: Add a solution of methylamine (1.1 equivalents) in methanol to the flask.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-Chlorophenyl)-N-methylmethanamine. The product can be further purified by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(3-Chlorophenyl)-N-methylmethanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination (Free Base Synthesis) cluster_step2 Step 2: Hydrochloride Salt Formation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Imine_Formation Imine Formation (Methanol, RT) 3-Chlorobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Free_Base 1-(3-Chlorophenyl)-N- methylmethanamine Reduction->Free_Base Salt_Formation Acidification Free_Base->Salt_Formation HCl_Solution HCl in Diethyl Ether HCl_Solution->Salt_Formation Final_Product 1-(3-Chlorophenyl)-N-methyl- methanamine hydrochloride Salt_Formation->Final_Product

Figure 1: Synthesis workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can provide further structural information. For related chlorophenyl compounds, isotopic patterns characteristic of the chlorine atom are observed.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Key absorbances are expected for the N-H stretch of the secondary amine salt, aromatic C-H stretches, and the C-Cl stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.

Potential Pharmacological Profile and Applications

While specific pharmacological data for this compound is limited in publicly accessible literature, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activity.

The N-benzyl-N-methylamine scaffold is a component of various biologically active compounds. N-methylation of benzylamines can modulate their pharmacological properties, including their affinity for and activity at various receptors and transporters in the central nervous system.[6]

The presence of the 3-chlorophenyl group is also significant. Halogenation of phenyl rings is a common strategy in drug design to modulate lipophilicity, metabolic stability, and receptor binding affinity. For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor agonist.[7] While structurally distinct from the title compound, the presence of the 3-chlorophenyl moiety in mCPP highlights the potential for this substitution to confer activity at serotonergic targets.

Given these structural features, it is plausible that this compound could interact with monoamine transporters (for serotonin, dopamine, or norepinephrine) or G-protein coupled receptors, such as serotonin or adrenergic receptors.[8][9] Its primary application is likely as a research chemical to investigate these potential interactions or as a key intermediate in the synthesis of more complex pharmaceutical agents.[10] For example, substituted benzylamines are used as building blocks in the synthesis of compounds targeting a variety of enzymes and receptors.[11]

Hypothetical_Mechanism Compound 1-(3-Chlorophenyl)-N- methylmethanamine HCl Target Potential Biological Target (e.g., Monoamine Transporter or GPCR) Compound->Target Binding Effect Modulation of Neurotransmitter Levels or Intracellular Signaling Target->Effect Activation or Inhibition Outcome Downstream Physiological Effect Effect->Outcome

Figure 2: Hypothetical mechanism of action for this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide has provided a detailed protocol for its synthesis, an overview of its physicochemical properties, and a framework for its analytical characterization. While its specific biological activity remains to be fully elucidated, its structural similarity to known bioactive molecules suggests it may be a valuable tool for drug discovery and development. Researchers working with this compound should adhere to the safety guidelines outlined to ensure a safe and productive research environment.

References

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the hypothesized mechanism of action for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1).[1] Due to a scarcity of direct research on this specific molecule, this paper synthesizes information from structurally analogous compounds and fundamental principles of neuropharmacology. The central hypothesis is that this compound functions as a monoamine releasing agent and/or reuptake inhibitor, with a primary influence on dopamine, norepinephrine, and serotonin systems. This guide will explore the theoretical interactions with monoamine transporters, propose experimental methodologies for its characterization, and discuss potential neurotoxicological implications.

Introduction and Chemical Identity

This compound is a synthetic compound with the molecular formula C8H10ClN·HCl.[1] Structurally, it is a substituted phenethylamine, a class of compounds known for their psychoactive properties and interaction with the monoaminergic systems. The key structural features include a chlorophenyl group and an N-methylated aminomethyl side chain. These characteristics are common in molecules that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

Synonyms:

  • Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride (1:1)[1]

  • 3-Chloro-N-methylbenzenemethanamine hydrochloride[1]

Hypothesized Core Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to known monoamine releasing agents and reuptake inhibitors, the primary mechanism of action of this compound is likely centered on the modulation of monoamine transporters.[2][4] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[3]

Compounds of this class can interact with these transporters in two primary ways:

  • Reuptake Inhibition: The compound binds to the transporter protein, blocking the re-entry of the neurotransmitter into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing and prolonging its signaling.

  • Substrate-Mediated Release (Efflux): The compound is transported into the presynaptic neuron by the monoamine transporters.[4] Once inside, it can disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters, causing a non-vesicular release of neurotransmitters into the synapse.[2][4]

The presence of the N-methyl group and the phenethylamine backbone in 1-(3-Chlorophenyl)-N-methylmethanamine is suggestive of a substrate-type interaction, favoring the hypothesis of it being a monoamine releasing agent.[4] The 3-chloro substitution on the phenyl ring will influence its affinity and selectivity for the different monoamine transporters.

Visualizing the Hypothesized Mechanism

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (VMAT2) DA_cyto Dopamine (Cytosolic) Vesicle->DA_cyto DA Release to Cytosol MAO Monoamine Oxidase (MAO) Compound 1-(3-Chlorophenyl)- N-methylmethanamine Compound->Vesicle Disrupts VMAT2 DAT Dopamine Transporter (DAT) Compound->DAT Enters via DAT DA_cyto->MAO Metabolism DA_synapse Dopamine DA_cyto->DA_synapse Efflux DAT->DA_cyto Reverses Transport (Efflux) DA_synapse->DAT Reuptake (Blocked/Reversed) Receptor Dopamine Receptors DA_synapse->Receptor Binding caption Hypothesized mechanism of dopamine efflux.

Caption: Hypothesized mechanism of dopamine efflux.

Potential Selectivity and Pharmacological Profile

The precise selectivity of this compound for DAT, NET, and SERT is unknown without experimental data. However, substitutions on the phenyl ring of phenethylamines are known to alter their affinity and selectivity. For instance, para-chloro substitution in methamphetamine (p-chloromethamphetamine) is known to confer significant serotonergic activity.[5] The meta-position of the chloro group in the topic compound may result in a different pharmacological profile, potentially with a more balanced effect on all three monoamine transporters or a preference for DAT and NET.

Quantitative Data from Structurally Related Compounds

While no direct binding affinity data exists for this compound, data from related compounds can provide context. For example, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a potent and selective dopamine reuptake inhibitor.[6]

CompoundTargetKi (nM)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazineDAT0.04[6]
NET1107[6]
SERT802[6]

This table is for illustrative purposes to show how substitutions influence transporter affinity and does not represent data for the topic compound.

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

These assays determine the affinity of the compound for the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing human DAT, NET, or SERT, or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assays

These assays determine the functional effect of the compound on transporter activity.

Objective: To measure the potency of this compound to inhibit the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human monoamine transporters or primary neuronal cultures.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to initiate uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay Uptake Neurotransmitter Uptake Assay Binding->Uptake Determine Affinity (Ki) Release Neurotransmitter Release Assay Uptake->Release Assess Functional Inhibition (IC50) Microdialysis In Vivo Microdialysis Release->Microdialysis Confirm Release Mechanism Behavioral Behavioral Pharmacology Microdialysis->Behavioral Correlate Neurochemistry with Behavior caption Experimental workflow for characterization.

Sources

Spectroscopic Characterization of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of key spectroscopic techniques for the structural elucidation and purity assessment of this compound. Given the limited availability of published experimental spectra for this specific molecule, this guide emphasizes predictive analysis based on its chemical structure and draws upon data from analogous compounds to provide a robust framework for its characterization.

Introduction to this compound

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine with a molecular formula of C₈H₁₀ClN.[2] In its hydrochloride salt form, the molecule has a molecular weight of 192.09 g/mol .[1] The structure features a meta-substituted chlorophenyl ring attached to a methylaminomethyl group. This compound and its analogues are of interest in medicinal chemistry and drug discovery due to their structural relation to various pharmacologically active molecules.

Accurate spectroscopic characterization is a cornerstone of chemical research and development, ensuring the identity, purity, and stability of a compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H₂⁺9.0 - 10.0Broad Singlet2HThe acidic protons on the protonated amine are expected to be deshielded and may exchange with residual water, leading to a broad signal.
Ar-H7.2 - 7.5Multiplet4HThe four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns due to their different electronic environments and coupling with each other.
CH₂~4.0Singlet (or broad)2HThe benzylic protons are adjacent to the electron-withdrawing phenyl ring and the positively charged nitrogen, causing a significant downfield shift. Coupling to the N-H protons may be observed, potentially as a triplet if exchange is slow.
N-CH₃~2.8Singlet (or broad)3HThe methyl protons are deshielded by the adjacent positively charged nitrogen. Coupling to the N-H protons may also be observed, potentially as a triplet.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the hydrochloride salt and its residual water peak will not obscure the signals of interest. Deuterated chloroform (CDCl₃) could also be used, though solubility may be lower.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-Cl~134The carbon directly attached to the chlorine atom is deshielded.
Quaternary Ar-C~138The aromatic carbon attached to the aminomethyl group.
Ar-CH128 - 132The four aromatic CH carbons will have distinct signals in this region.
CH₂~55The benzylic carbon is deshielded by the adjacent aromatic ring and nitrogen.
N-CH₃~35The methyl carbon attached to the nitrogen.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectra on a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration TypeIntensity
N-H₂⁺2400 - 2800StretchingBroad, Strong
C-H (aromatic)3000 - 3100StretchingMedium
C-H (aliphatic)2850 - 3000StretchingMedium
C=C (aromatic)1450 - 1600StretchingMedium to Strong
C-N1020 - 1250StretchingMedium
C-Cl600 - 800StretchingStrong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of the compound.

For this compound, the free base (C₈H₁₀ClN) has a monoisotopic mass of approximately 155.05 Da. The hydrochloride salt will likely show the protonated molecule [M+H]⁺ in the mass spectrum.

Predicted Mass Spectrum:

  • Molecular Ion Peak [M+H]⁺: m/z ≈ 156.06. Due to the presence of chlorine, an isotopic peak at m/z ≈ 158.06 (M+2) with an intensity of about one-third of the [M+H]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Major Fragmentation Peaks:

    • Loss of the methyl group: [M+H - CH₃]⁺ at m/z ≈ 141.04.

    • Benzylic cleavage: Formation of the chlorotropylium ion at m/z ≈ 125.02.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The confident structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis cluster_Interpretation Structural Elucidation H_NMR ¹H NMR C_NMR ¹³C NMR Structure Proposed Structure 1-(3-Chlorophenyl)-N- methylmethanamine HCl H_NMR->Structure H-H Connectivity Proton Environment C_NMR->Structure Carbon Backbone IR FTIR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight Fragmentation Confirmation Structure Confirmed Structure->Confirmation

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By combining predictive ¹H and ¹³C NMR, IR, and mass spectrometry data with established experimental protocols, researchers can confidently verify the structure and purity of this compound. The principles and methodologies outlined herein are fundamental to synthetic chemistry, quality control, and drug development, ensuring the integrity of chemical entities used in further research.

References

  • The Royal Society of Chemistry. Supplementary Information for General.
  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives.
  • Chemrio. 1-(3-chlorophenyl)-N-methylmethanamine,hydrochloride.
  • ChemBK. 1-(3-Chlorophenyl)-N-Methylmethanamine.
  • ECHEMI. Buy this compound from JHECHEM CO LTD.
  • Doc Brown's Chemistry. Infrared spectrum of N,N-dimethylmethanamine (trimethylamine).

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An In-Depth Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary and Scientific Context

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, manufacturability, and the ultimate clinical success of an active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS: 90389-46-1), a secondary amine hydrochloride salt.

As a hydrochloride salt of a basic compound, its aqueous solubility is anticipated to be strongly pH-dependent.[3][4] Understanding this relationship is not merely an academic exercise; it is essential for designing robust formulations, predicting in vivo dissolution, and satisfying regulatory requirements such as those outlined by the International Council for Harmonisation (ICH).[5][6] This document moves beyond a simple listing of data points to explain the scientific rationale behind each experimental choice, providing detailed, field-proven protocols to generate a reliable and comprehensive solubility profile. We will dissect the distinction between thermodynamic and kinetic solubility, detail the authoritative shake-flask method, and explore solubility in relevant non-aqueous systems, thereby creating a complete playbook for the characterization of this API.

Section 2: Foundational Physicochemical Properties and Predicted Solubility Behavior

Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides critical insights into its expected behavior. 1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine and, therefore, a weak base.[7] It is formulated as a hydrochloride salt to enhance its aqueous solubility, a common strategy in pharmaceutical development.[8]

PropertyValueSource
Chemical Name Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride (1:1)[9]
CAS Number 90389-46-1[9]
Molecular Formula C₈H₁₀ClN · HCl[9]
Molecular Weight 192.09 g/mol [9]
Predicted pKa (Free Base) 9.34 ± 0.10[10]

Expert Interpretation:

The predicted pKa of the conjugate acid is approximately 9.34.[10] This value is the pivotal point in the pH-solubility curve.

  • At pH values significantly below the pKa (e.g., pH 1-7) , the amine group will be predominantly protonated (R₂NH₂⁺). This ionized form is highly polar and interacts favorably with water, leading to maximal aqueous solubility.

  • As the pH of the solution approaches the pKa , a significant portion of the protonated salt will convert to the neutral, free base form (R₂NH).

  • At pH values above the pKa , the un-ionized free base will be the dominant species. This form is significantly less polar and, consequently, has much lower intrinsic solubility, which will likely lead to precipitation.[3][11]

Therefore, we predict a solubility profile characterized by a high-solubility plateau in the acidic-to-neutral pH range, followed by a sharp decrease as the pH approaches 9.34.

Section 3: Strategic Approach to Solubility Profiling

A robust solubility assessment requires a multi-faceted approach, distinguishing between early-stage screening and late-stage characterization. The two primary types of solubility measurements are Kinetic and Thermodynamic.

  • Kinetic Solubility: This is a high-throughput assessment used in early discovery. A compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[12][13] The measurement is taken over a short period (1-2 hours) to determine the concentration at which precipitation occurs.[14][15] While fast, this method can overestimate the true solubility because it starts from a high-energy, solvated state.[16]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium of a compound in a saturated solution.[5][17] It is determined by adding an excess of the solid API to a solvent and allowing it to reach equilibrium over an extended period (typically >24 hours).[17][18] This method is crucial for formulation development and regulatory submissions.[18]

The following diagram outlines the logical workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Definitive Profiling cluster_2 Phase 3: Application & Interpretation A Compound Acquisition (Solid Hydrochloride Salt) B Physicochemical Data (pKa, LogP Prediction) A->B C High-Throughput Kinetic Solubility Screen B->C Guides initial conditions D Thermodynamic Solubility (Aqueous pH Profile) C->D Proceed if promising E Thermodynamic Solubility (Organic & Biorelevant Solvents) D->E Characterize further F Biopharmaceutics Classification (BCS Assessment) D->F Data for ICH M9 G Formulation Strategy (Vehicle Selection) E->G Data for formulation

Caption: Logical workflow for solubility characterization.

Section 4: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls to ensure data integrity and reproducibility.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH M9 Aligned)

This protocol determines the equilibrium solubility across a physiologically relevant pH range, essential for Biopharmaceutics Classification System (BCS) assessment.[6][19]

Objective: To measure the equilibrium solubility of 1-(3-Chlorophenyl)-N-methylmethanamine HCl in aqueous buffers from pH 1.2 to 7.5.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.5) using pharmacopeial recipes. Verify the final pH of each buffer with a calibrated pH meter.

  • Sample Preparation: Add an excess amount of the solid API (e.g., 5-10 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Incubation: Add a precise volume (e.g., 1 mL) of a specific pH buffer to each vial. Seal the vials tightly.

  • Equilibration: Place the vials in a shaker or rotator set to a constant temperature of 37 ± 1 °C for 24-48 hours.[6][17] This extended time is critical to ensure true equilibrium is reached.

  • Phase Separation: After incubation, remove the vials and allow them to stand to let heavy solids settle. Separate the supernatant containing the dissolved drug from the solid excess by centrifugation (e.g., 15,000 x g for 20 minutes) followed by filtration through a 0.22 µm filter (ensure the filter material does not bind the compound).

  • pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[6][19]

  • Quantification: Prepare a dilution series of the filtrate in a suitable mobile phase. Quantify the concentration of the dissolved API using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Express solubility in mg/mL and µM. Perform each condition in triplicate to assess variability.[19]

G A 1. Add Excess Solid API to Vial B 2. Add 1mL pH Buffer A->B C 3. Incubate @ 37°C (24-48h with shaking) B->C D 4. Centrifuge & Filter (0.22µm) C->D E 5. Verify pH of Filtrate D->E F 6. Quantify by HPLC-UV E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Solubility in Pharmaceutical Solvents

This protocol assesses solubility in common organic solvents and co-solvents used in formulation development.[20][21]

Objective: To determine the solubility of the API in a panel of pharmaceutically relevant solvents.

Methodology:

  • Solvent Panel Selection: Select a range of solvents based on polarity and application, such as Water, Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Procedure: Follow the same shake-flask procedure as described in Protocol 1 (steps 2-5, and 7-8), but perform the incubation at ambient temperature (e.g., 25 °C).

  • Expert Consideration: For highly soluble samples, a visual or gravimetric method may be employed. Add known masses of the API to a fixed volume of solvent until no more material dissolves. For less soluble samples, the HPLC-UV method remains superior.

Section 5: Data Presentation and Interpretation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: pH-Dependent Aqueous Solubility Data (Thermodynamic)

Buffer pH (Initial)Final pH of SupernatantMean Solubility (mg/mL) ± SDMean Solubility (µM) ± SD
1.2
4.5
6.8
7.5
Additional pH points

Table 2: Solubility in Pharmaceutical Solvents (Thermodynamic)

SolventTemperature (°C)Mean Solubility (mg/mL) ± SD
Deionized Water25
Ethanol25
Propylene Glycol25
PEG 40025

Interpreting the Profile:

The data from Table 1 will directly reveal the pH-solubility relationship. A high solubility is expected at pH 1.2, 4.5, and 6.8. Based on the predicted pKa of 9.34, the compound should be classified as a "high solubility" drug substance according to ICH M9 guidelines, provided the lowest measured solubility in this range allows the highest single therapeutic dose to dissolve in ≤250 mL of media.[19]

A potential complicating factor is the common-ion effect .[22] In the pH 1.2 buffer, which contains chloride ions from HCl, the solubility of the hydrochloride salt may be slightly suppressed compared to a non-chloride acidic buffer. This phenomenon can have implications for dissolution in the stomach.[22][23]

Section 6: Conclusion

The solubility profile of this compound is fundamental to its development as a potential pharmaceutical agent. As a hydrochloride salt of a weak base with a pKa of ~9.34, it is predicted to exhibit high solubility in acidic and neutral aqueous environments, a characteristic favorable for oral absorption. This guide provides the strategic framework and detailed, validated protocols necessary to confirm this profile experimentally. By adhering to the principles of thermodynamic equilibrium and following authoritative guidelines like ICH M9, researchers can generate the high-quality, reliable data required to make informed decisions in formulation, advance regulatory filings, and ultimately unlock the therapeutic potential of the molecule.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

  • protocols.io. In-vitro Thermodynamic Solubility. (2022).

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022).

  • Enamine. Aqueous Solubility Assay.

  • BioDuro. ADME Solubility Assay.

  • ResearchGate. Solvent selection for pharmaceuticals. (2015).

  • University of Liverpool. Solubility and pH of amines.

  • Evotec. Thermodynamic Solubility Assay.

  • PCBIS. Thermodynamic solubility.

  • RAPS. WHO seeks to align biowaiver policy with ICH guidelines. (2023).

  • BenchChem. Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation.

  • Combi-Blocks. [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride.

  • ChemBK. 1-(3-Chlorophenyl)-N-Methylmethanamine - Physico-chemical Properties. (2024).

  • International Journal of Research in Engineering and Science. Drug Solubility. (2021).

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. (2024).

  • AAT Bioquest. Does pH affect solubility?. (2023).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019).

  • European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020).

  • ResearchGate. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2018).

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • ECHEMI. Buy this compound from JHECHEM CO LTD.

  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019).

  • Pharmaceutical Technology. Salt Selection in Drug Development. (2008).

  • ResearchGate. Is there a relationship between solubility of material and its PH level?. (2017).

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. (2012).

  • Chemrio. 1-(3-chlorophenyl)-N-methylmethanamine,hydrochloride.

  • IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer.

  • Mitchell, A. G. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

  • BLDpharm. 1-(3-Chlorophenyl)-N-methylmethanamine.

  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride).

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Purity analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Introduction: The Mandate for Purity

This compound (also known as 3-Chloro-N-methylbenzylamine hydrochloride) is a substituted benzylamine derivative.[1][2] As with any chemical entity intended for use in research and drug development, its purity is not a mere quality metric but a fundamental determinant of its safety, efficacy, and the reliability of experimental outcomes.[3] Impurities, which are any components different from the defined chemical entity, can arise from various stages including synthesis, purification, and storage.[4] They can be classified as organic (e.g., starting materials, by-products, intermediates, degradation products), inorganic (e.g., reagents, catalysts, heavy metals), or residual solvents.[4]

The rigorous identification and quantification of these impurities are governed by stringent regulatory frameworks, such as the guidelines established by the International Council for Harmonisation (ICH).[3] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, establishing clear thresholds that trigger these actions.[4][5][6] For instance, impurities present at levels above 0.05% often require structural identification.[6] This guide provides a comprehensive, multi-faceted approach to the purity analysis of this compound, grounding its protocols in established scientific principles and regulatory expectations.

An Orthogonal Analytical Strategy

No single analytical technique is sufficient to declare the purity of a substance comprehensively. A robust purity assessment relies on an orthogonal approach, employing multiple analytical techniques with different separation and detection principles. This strategy ensures that a wide range of potential impurities, with diverse physicochemical properties, are detected and quantified. For a substituted amine hydrochloride, a combination of chromatographic, spectroscopic, and other physicochemical tests is essential for a complete purity profile.

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a synthetic compound like this compound.

G Figure 1: Orthogonal Purity Analysis Workflow substance Test Substance: 1-(3-Chlorophenyl)-N- methylmethanamine HCl hplc RP-HPLC-UV (Primary Assay & Impurity Profile) substance->hplc Non-volatile organics gcms GC-MS (Volatile/Semi-Volatile Impurities) substance->gcms Volatile organics nmr qNMR / Structural ID (Absolute Purity & Confirmation) substance->nmr Identity & Assay kf Karl Fischer Titration (Water Content) substance->kf Water res_solv Headspace GC (Residual Solvents) substance->res_solv Solvents lcms LC-MS (Impurity Identification) hplc->lcms Identify peaks > 0.05% final_purity Final Purity Calculation (Mass Balance Approach) hplc->final_purity gcms->lcms Identify unknown volatiles gcms->final_purity nmr->final_purity Confirmatory Assay kf->final_purity res_solv->final_purity

Figure 1: Orthogonal Purity Analysis Workflow

Chromatographic Purity: Separation and Quantification

Chromatography is the cornerstone of purity analysis, separating the active pharmaceutical ingredient (API) from its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play critical, complementary roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for analyzing non-volatile and thermally unstable organic impurities.[7] For an amine hydrochloride, a reverse-phase (RP-HPLC) method is typically the most effective.

Expertise & Causality:

  • Column Choice: A C18 or C8 column is selected for its hydrophobic stationary phase, which effectively retains the substituted benzylamine and its related impurities based on their polarity.[8]

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is crucial.[9] The low pH ensures that the amine group is protonated (R-NH2+), leading to a single, well-defined species that chromatographs with a sharp, symmetrical peak. Analyzing an amine hydrochloride without sufficient buffering can lead to peak splitting, where the free amine and the salt separate, causing erroneous results.[10]

  • Detector: A UV detector is suitable as the benzene ring in the molecule is a strong chromophore. The detection wavelength is typically set at a maximum absorption wavelength (e.g., ~220 nm) to ensure high sensitivity for both the main compound and related impurities.[11]

Detailed RP-HPLC Protocol:

  • System: HPLC or UPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm filter before injection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or certain by-products.[7]

Expertise & Causality:

  • Derivatization: Primary and secondary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the column and injector.[12] While the target compound is a secondary amine, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often beneficial.[13][14] This process replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[12]

  • Column Choice: A low-polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), provides excellent separation for a wide range of analytes based primarily on their boiling points.

  • Detector: A Flame Ionization Detector (FID) is used for quantification due to its wide linear range, while a Mass Spectrometer (MS) is used in parallel for definitive identification of impurities based on their mass spectra and fragmentation patterns.

Detailed GC-MS Protocol:

  • System: Gas Chromatograph with FID and/or MS detector.

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 min.

  • Injector: Split/splitless, 280°C, split ratio 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-550 amu.

  • Sample Preparation (with Derivatization):

    • Accurately weigh ~2 mg of the sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before injection.

Impurity Identification and Structural Elucidation

Once impurities are detected and separated, their structures must be elucidated, particularly for those exceeding the ICH identification threshold.[4][6]

Potential Impurity Profile

The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine, likely via reductive amination of 3-chlorobenzaldehyde with methylamine, can lead to predictable impurities.[15] Understanding the synthetic route is key to postulating and identifying potential process-related impurities.

G Figure 2: Potential Impurity Sources from Synthesis cluster_legend Legend SM1 3-Chlorobenzaldehyde (Starting Material) Intermediate Imine Intermediate SM1->Intermediate Impurity2 3-Chlorobenzyl alcohol (Over-reduction) SM1->Impurity2 Reduction SM2 Methylamine (Starting Material) SM2->Intermediate Product 1-(3-Chlorophenyl)-N- methylmethanamine (API) Intermediate->Product Reductive Agent (e.g., NaBH4) Impurity1 Dibenzylamine Impurity (By-product) Intermediate->Impurity1 Reaction with API k1 API k2 Starting Material k3 Impurity/By-product

Figure 2: Potential Impurity Sources from Synthesis
  • Starting Materials: Unreacted 3-chlorobenzaldehyde.

  • By-products: Dibenzylamine-type impurities, such as N-(3-chlorobenzyl)-(3-chlorophenyl)methanamine, can form from side reactions.

  • Intermediates: Unreacted imine intermediate.

  • Degradation Products: Oxidation or other degradation pathways upon storage.

Spectroscopic Confirmation
  • Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of each impurity as it elutes from the column. This data, combined with fragmentation analysis, provides powerful evidence for structural elucidation.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is unparalleled for definitive structure confirmation. ¹H and ¹³C NMR of the bulk material can confirm the primary structure and identify major impurities. For isolated impurities, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can provide an unambiguous structural assignment.[16]

Complementary and Orthogonal Tests

To complete the purity profile, several other tests are required.

TestMethodPurposeRationale
Water Content Volumetric Karl Fischer TitrationTo quantify the amount of water present in the material.Water is not an impurity in the traditional sense but must be accounted for in the final purity calculation, especially for a hygroscopic hydrochloride salt.
Residual Solvents Static Headspace GC-FIDTo identify and quantify residual solvents from the manufacturing process.Solvents are classified by their toxicity, and their limits are strictly controlled under ICH Q3C guidelines.[6]
Inorganic Impurities Inductively Coupled Plasma (ICP-MS/OES)To quantify residual metals, particularly catalysts used in synthesis.ICH Q3D guidelines set limits for elemental impurities.
Assay (Purity) Titrimetry or qNMRTo determine the absolute content of the API.A non-aqueous acid-base titration can provide a highly accurate assay value. Quantitative NMR (qNMR) offers an alternative primary method that is independent of chromatographic separation.[14]

Data Integration and Final Purity Statement

The final purity is best expressed using a mass balance approach, where the contributions of all identified impurities are subtracted from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This method provides a more accurate and comprehensive picture of purity than a single chromatographic area-percent result.

Example Data Summary:

AnalysisMethodResultSpecification
Assay vs. StandardRP-HPLC99.2%≥ 98.0%
Total Organic ImpuritiesRP-HPLC0.35%≤ 0.50%
Highest Unidentified ImpurityRP-HPLC0.08%≤ 0.10%
Water ContentKarl Fischer0.20%≤ 0.50%
Residual SolventsHeadspace GCMeets ICH Q3C LimitsMeets ICH Q3C
Heavy MetalsICP-MS< 10 ppm≤ 20 ppm
Calculated Purity (Mass Balance) Calculation 99.25% Report Value

Conclusion

The purity analysis of this compound is a rigorous, multi-step process that demands an orthogonal analytical strategy. By combining high-resolution chromatographic techniques like HPLC and GC-MS with definitive spectroscopic methods and other physicochemical tests, a complete and accurate profile of the substance can be established. This comprehensive approach, guided by the principles of causality and validated by regulatory standards like the ICH guidelines, ensures the quality, safety, and reliability of the material for its intended scientific applications.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Agilent Technologies, Inc. Amines and ammonia Analysis of impurities in amine streams. [Link]

  • LabRulez GCMS. C1 – C3 amines - Analysis of impurities in trimethylamine. [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

  • ResearchGate. (2019). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS). [Link]

  • Allied Academies. (2014). Method development and validation of chlordiazepoxide and amitryptyline hydrochloride in pharmaceutical formulations by RP-HPLC. [Link]

  • ResearchGate. (2019). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. [Link]

  • ResearchGate. (2014). Method development and validation of chlordiazepoxide and amitryptyline hydrochloride in pharmaceutical formulations by RP-HPLC. [Link]

  • Canadian Science Publishing. (1993). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. [Link]

  • PubChem. 1-[3-(3-chlorophenyl)phenyl]-N-methylmethanamine. [Link]

  • ChemBK. 1-(3-Chlorophenyl)-N-Methylmethanamine. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight of 3-Chloro-N-methylbenzenemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 3-Chloro-N-methylbenzenemethanamine hydrochloride, a critical parameter for research, development, and quality control in the pharmaceutical and chemical industries. Understanding the precise molecular weight is fundamental for stoichiometric calculations, formulation development, and analytical characterization.

Chemical Identity and Structure

3-Chloro-N-methylbenzenemethanamine hydrochloride is the salt form of the free base, 3-Chloro-N-methylbenzenemethanamine. The hydrochloride salt is often preferred in pharmaceutical applications due to its increased stability and solubility.

Chemical Structure:

The chemical structure of the cation, 3-Chloro-N-methylbenzenemethanamine, consists of a benzene ring substituted with a chlorine atom at the third position and a methylaminomethyl group. The hydrochloride salt is formed by the protonation of the amine group by hydrogen chloride.

G cluster_workflow Molecular Weight Verification Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) MS_Analysis Mass Spectrometry Analysis (High-Resolution MS) Sample_Prep->MS_Analysis Data_Interp Data Interpretation (m/z Measurement) MS_Analysis->Data_Interp Confirmation Confirmation of Molecular Weight Data_Interp->Confirmation

Key characteristics of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a compound of interest within contemporary chemical and pharmaceutical research. Designed for professionals in drug development and scientific research, this guide synthesizes available data on its chemical characteristics, synthesis protocols, analytical methodologies, and safety profiles. By contextualizing this compound with structurally related molecules of known pharmacological significance, we aim to provide a foundational resource for its further investigation and application.

Core Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine featuring a benzyl group substituted with a chlorine atom at the meta position. As a hydrochloride salt, its solubility in aqueous media is enhanced, which is a critical attribute for its handling in laboratory settings. The presence of the 3-chlorophenyl moiety is a common feature in a variety of centrally active compounds, suggesting its potential as a key structural motif in medicinal chemistry.

Table 1: Physicochemical Data for 1-(3-Chlorophenyl)-N-methylmethanamine and its Hydrochloride Salt

PropertyValueSource
Product Name This compound[1]
CAS Number 90389-46-1[1]
Molecular Formula C₈H₁₀ClN · HCl[1]
Molecular Weight 192.09 g/mol [1]
Exact Mass 191.02700[1]
Appearance Solid (Form may vary)[2]
pKa (Predicted) 9.34 ± 0.10 (for the free base)[3]
XLogP3 3.25[1]

Synthesis Pathways and Methodologies

The synthesis of substituted benzylamines such as this compound can be approached through several established organic chemistry routes. A prevalent and effective method is reductive amination, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, followed by reduction to the target amine.

A plausible synthetic route starts from 3-chlorobenzaldehyde and methylamine. The initial reaction forms an unstable N-methyl-1-(3-chlorophenyl)methanimine, which is then reduced in situ to the secondary amine. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Conceptual Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Imine_Formation Imine Formation 3-Chlorobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Intermediate_Imine N-methyl-1-(3-chlorophenyl)methanimine (Unstable Intermediate) Imine_Formation->Intermediate_Imine Reductive_Amination In Situ Reduction (e.g., with NaBH4) Free_Base 1-(3-Chlorophenyl)-N- methylmethanamine (Free Base) Reductive_Amination->Free_Base Salt_Formation Salt Formation (with HCl) Final_Product 1-(3-Chlorophenyl)-N- methylmethanamine HCl Salt_Formation->Final_Product Intermediate_Imine->Reductive_Amination Free_Base->Salt_Formation

Caption: Reductive amination pathway for synthesis.

Exemplary Synthesis Protocol: Reductive Amination

This protocol is a representative methodology based on standard organic synthesis principles for reductive amination.

  • Reaction Setup: To a solution of 3-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.2 eq, typically as a solution in THF or water) at 0 °C.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude free base amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Analytical Methodologies for Characterization

The structural confirmation and purity assessment of this compound are critical for its use in research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for the analysis of volatile and semi-volatile compounds like this amine.[4]

Analytical Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample HCl Salt Sample Dissolution Dissolve in Methanol Sample->Dissolution Basification Basify (e.g., with NaOH) & Extract with Organic Solvent Dissolution->Basification Final_Sample Analyte in Organic Solvent Basification->Final_Sample Injection Inject into GC Final_Sample->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (EI Mode) Separation->Detection Chromatogram Retention Time Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Detection->Mass_Spectrum

Caption: General workflow for GC-MS analysis.

Standard Protocol for GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

    • To analyze the free base (which is more volatile), neutralize the sample. Add a small amount of a dilute base (e.g., 1M NaOH) to the methanolic solution and extract with an immiscible organic solvent like dichloromethane or ethyl acetate.

    • Use the organic layer for injection. Trustworthiness Note: This conversion to the free base is a self-validating step, as the hydrochloride salt is not sufficiently volatile for GC analysis. Consistent conversion ensures reproducible results.

  • Instrumentation Conditions (Typical):

    • GC System: Agilent GC-MS or equivalent.

    • Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Retention Time: The compound will elute at a characteristic time under the specified conditions, which can be used for identification against a reference standard.

    • Mass Spectrum: The fragmentation pattern is a molecular fingerprint. Expected fragments would include the molecular ion peak and characteristic fragments from the loss of methyl or chlorobenzyl moieties.

Pharmacological Context and Biological Potential

While specific pharmacological data for this compound is not extensively published, its structure is closely related to 1-(3-chlorophenyl)piperazine (mCPP), a well-studied research chemical.[5] mCPP is a metabolite of the antidepressant drug trazodone and acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂c receptor.[5][6]

The structural similarity suggests that 1-(3-Chlorophenyl)-N-methylmethanamine could also interact with monoaminergic systems, such as serotonin or dopamine transporters and receptors. The 3-chlorophenyl group is a key feature in many psychoactive compounds, and its combination with a simple amine structure makes this molecule a valuable tool for structure-activity relationship (SAR) studies. For instance, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is an extremely potent dopamine transporter (DAT) ligand.[7]

Hypothesized Biological Interactions (Based on Analogue mCPP)

cluster_receptors Serotonin (5-HT) Receptors cluster_effects Potential Downstream Effects Compound {1-(3-Chlorophenyl) Moiety (Analogue: mCPP)} 5HT1A 5-HT1A Compound->5HT1A:f0 Moderate Affinity 5HT2A 5-HT2A Compound->5HT2A:f0 Moderate Affinity 5HT2C 5-HT2C Compound->5HT2C:f0 High Affinity Agonist Anxiogenic Anxiogenic/ Anxiolytic Effects 5HT1A->Anxiogenic Modulates 5HT2C->Anxiogenic Appetite Hypophagia (Appetite Suppression) 5HT2C->Appetite Hormonal Hormone Release (e.g., Cortisol, Prolactin) 5HT2C->Hormonal

Caption: Receptor interaction profile of the analogue mCPP.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be strictly followed. The available safety data sheets (SDS) for structurally similar compounds indicate that this compound should be handled with care.[8][9]

  • Hazard Identification:

    • Harmful if swallowed.[3][9]

    • Causes skin and eye irritation.[8][9]

    • May cause respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1]

    • All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[8]

Applications and Future Research Directions

This compound serves primarily as a research chemical and a synthetic intermediate . Its value lies in its potential as a building block for more complex molecules targeting the central nervous system.

  • Medicinal Chemistry: It can be used as a scaffold in the synthesis of novel ligands for serotonin, dopamine, or norepinephrine transporters and receptors. The amine provides a reactive handle for elaboration into more complex structures, as seen in the development of arylpiperazine-based drugs.[11][12]

  • Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of related compounds (e.g., those with different substitution patterns on the phenyl ring or different amine substituents), researchers can probe the structural requirements for binding to specific biological targets.

  • Reference Standard: It can be used as an analytical reference standard for the detection and quantification of related designer drugs or metabolites in forensic and toxicological screening.[13]

Future research should focus on elucidating the specific pharmacological profile of this compound to determine its affinity and efficacy at various CNS targets. Such studies would clarify its potential as a pharmacological tool or a lead compound for drug discovery.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-(4-chlorophenyl)-maleimide.
  • Sigma-Aldrich. (2024).
  • ChemBK. (2024). 1-(3-Chlorophenyl)-N-Methylmethanamine.
  • Google Patents. (n.d.).
  • ECHEMI. (n.d.). Buy 1-(3-Chlorophenyl)
  • RSC Publishing. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • A2B Chem. (n.d.). 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride, 95% Purity.
  • Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
  • PMC - PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Chemrio. (n.d.). 1-(3-chlorophenyl)-N-methylmethanamine,hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution.
  • PubChem. (n.d.). (3-Chlorophenyl)Methanamine Hydrochloride.
  • ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection.

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Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine derivative. The rigorous analytical detection and quantification of such compounds are paramount in research, drug development, and forensic applications to ensure safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview of the primary analytical methodologies for the detection and quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific principles behind each procedural step.

Chemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Molecular Formula C8H10ClN·HCl[1]
Molecular Weight 192.09 g/mol [1]
Appearance Solid
pKa 9.34 ± 0.10 (Predicted)[2]
XLogP3 3.25[1]

The amine functional group and the predicted pKa suggest that the compound's solubility will be pH-dependent, a crucial consideration for sample preparation and HPLC mobile phase selection. The XLogP3 value indicates a moderate level of lipophilicity.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering high specificity and sensitivity.[3] For primary and secondary amines like 1-(3-Chlorophenyl)-N-methylmethanamine, derivatization is often necessary to improve chromatographic peak shape, thermal stability, and to produce characteristic mass spectra.[3][4]

Causality of Experimental Choices in GC-MS
  • Derivatization: The polar N-H bond in the amine can lead to peak tailing on common non-polar GC columns due to interactions with active sites. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA) replaces the active hydrogen with a non-polar group, enhancing volatility and improving peak symmetry.[3][5] Acylation, for instance with perfluorinated anhydrides, can also improve chromatographic properties and enhance detection sensitivity.[4]

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a robust choice for a wide range of derivatized and underivatized compounds.[5] The use of inert flow path components is vital to prevent analyte loss and ensure reproducibility, especially at trace levels.[6]

  • Injection Mode: A split injection is typically used to prevent column overloading when analyzing samples with a high concentration of the analyte. For trace analysis, a splitless injection would be more appropriate.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve e.g., Ethyl Acetate Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize e.g., BSTFA Cool Cool to Room Temperature Derivatize->Cool Inject Inject Sample Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Integrate Peak Integration Detect->Integrate Library Library Search & Spectrum Matching Integrate->Library Quantify Quantification Library->Quantify

Caption: Workflow for GC-MS analysis of 1-(3-Chlorophenyl)-N-methylmethanamine.

Detailed GC-MS Protocol

1. Sample Preparation (with Derivatization)

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.[5]

  • Add 1 mL of a suitable solvent such as ethyl acetate to dissolve the sample.

  • Add 100 µL of a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[5]

  • Allow the vial to cool to room temperature before placing it in the autosampler for injection.

2. GC-MS Instrumentation and Conditions

ParameterSettingRationale
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentProvides good separation for a wide range of compounds.[5]
Inlet Temperature 250°CEnsures rapid volatilization of the sample.[5]
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode Split (e.g., 20:1)Prevents column overload for purity analysis.[5]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A general-purpose temperature program to separate analytes with a range of boiling points.[5]
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.[5]
Ion Source Temp. 230°COptimizes ionization efficiency.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.[5]
Scan Range m/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.[5]

3. Data Analysis and Validation

  • Identification: The primary identification is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum or a spectral library.

  • Quantification: For quantitative analysis, an internal standard should be used. The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[7][8][9]

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[[“]] For a compound like this compound, a reverse-phase HPLC method is most suitable.

Causality of Experimental Choices in HPLC
  • Column Selection: A C18 column is the standard choice for reverse-phase chromatography, providing good retention for moderately non-polar compounds.[11]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is critical for controlling the retention of ionizable compounds. For a basic compound like 1-(3-Chlorophenyl)-N-methylmethanamine, a slightly acidic pH (e.g., pH 3) will ensure the analyte is in its protonated, more polar form, leading to sharper peaks and reproducible retention times.[11][12]

  • Detector: A Diode Array Detector (DAD) or a UV detector is commonly used. The wavelength should be set to the absorbance maximum of the analyte to achieve the highest sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Sample and Mobile Phase Preparation

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 3 with phosphoric acid).[12] The exact ratio should be optimized for ideal retention and separation. A common starting point is 50:50 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Further dilutions can be made to prepare calibration standards.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte and prepare it in the same manner as the standard solution.[13] Filter the final solution through a 0.45 µm syringe filter before injection.[14]

2. HPLC Instrumentation and Conditions

ParameterSettingRationale
HPLC Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reverse-phase chromatography.[14]
Mobile Phase Acetonitrile:Buffer (pH 3)Controls retention and peak shape.[11][12]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm i.d. column.[11][14]
Column Temp. 30°CMaintains stable retention times.[14]
Injection Volume 10-20 µLStandard injection volume.
Detection UV at 220 nm (or λmax)Wavelength for optimal analyte response.[11]

3. Method Validation

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[8][15][16]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999, no interference at the analyte's retention time.[15]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[14]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.e.g., 80-120% of the test concentration.[15]
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0%.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, etc.[15]

III. Spectroscopic Methods

While chromatographic methods are preferred for quantification and separation from impurities, spectroscopic techniques can be valuable for identification and structural elucidation.

  • UV-Visible Spectroscopy: Can be used for preliminary identification and quantification, although it lacks the specificity of chromatographic methods.[17]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a confirmatory identification technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.[5]

Conclusion

The analytical determination of this compound can be reliably achieved using GC-MS and HPLC methods. The choice between these techniques will depend on the specific requirements of the analysis, such as the need for high-throughput screening, the sample matrix, and the required level of sensitivity and specificity. For unequivocal identification, GC-MS provides structural information, while HPLC is often the method of choice for routine purity testing and quantification in quality control settings. All methods must be properly validated to ensure the reliability and accuracy of the results.[7][16]

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs.
  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • BenchChem. (n.d.). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV).
  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements.
  • ChemBK. (2024, April 10). 1-(3-Chlorophenyl)-N-Methylmethanamine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives.
  • Sigma-Aldrich. (n.d.). (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride.
  • Chem-Impex International. (n.d.). 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride, 95% Purity, C9H13Cl2N, 100 mg.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Institute of Validation Technology. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Chemrio. (n.d.). 1-(3-chlorophenyl)-N-methylmethanamine,hydrochloride.
  • IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution.
  • Agilent Technologies. (n.d.). GC AND GC/MS.
  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column.
  • PubChem. (n.d.). (3-Chlorophenyl)Methanamine Hydrochloride.
  • PubChem. (n.d.). 1-[3-(3-chlorophenyl)phenyl]-N-methylmethanamine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
  • ResearchGate. (2017, January). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine, 3(4), 181.
  • PubMed Central. (2024, July 19).
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  • Analytical report. (n.d.).
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  • MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.

Sources

GC-MS analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). As a substituted phenethylamine derivative, this compound requires specific sample preparation to ensure volatility and thermal stability for GC analysis. This guide details a robust protocol, including the conversion of the hydrochloride salt to its free base, subsequent derivatization, and optimized GC-MS instrument parameters. The methodologies are grounded in established principles for the analysis of polar amines, ensuring accuracy, precision, and reliability for researchers in pharmaceutical development and forensic chemistry.[1][2]

Introduction and Analytical Principle

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine belonging to the substituted phenethylamine class. These compounds are of significant interest in pharmaceutical research and forensic analysis. The hydrochloride salt form, while improving stability and solubility for formulation, is non-volatile and unsuitable for direct GC analysis. Therefore, a critical sample preparation workflow is required.

The core analytical challenge lies in the polar nature of the amine group (-NH-), which can lead to poor chromatographic performance, including peak tailing and adsorption on active sites within the GC system.[3] To circumvent these issues, this protocol employs a two-step sample preparation strategy:

  • Basification and Extraction: The hydrochloride salt is neutralized to its more volatile free base form using a suitable base, followed by liquid-liquid extraction into an organic solvent.

  • Chemical Derivatization: The active hydrogen on the secondary amine is replaced with a non-polar group, typically a trimethylsilyl (TMS) group. This process, known as silylation, significantly increases the analyte's volatility and thermal stability, resulting in improved peak shape and analytical sensitivity.[4][5]

Gas chromatography then separates the derivatized analyte from other components based on its boiling point and interaction with the stationary phase. Mass spectrometry provides definitive identification through its characteristic mass spectrum and fragmentation pattern, offering high specificity, a hallmark of the GC-MS technique often considered a "gold standard" in substance identification.[1]

Physicochemical Properties

A summary of the key properties of the target analyte is presented below.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride[6]
CAS Number 90389-46-1[6]
Molecular Formula C₈H₁₀ClN · HCl[6]
Molecular Weight 192.09 g/mol [6]
Structure N/A

Experimental Protocols

This section outlines the complete workflow, from sample preparation to data analysis. Adherence to these steps is critical for reproducible and reliable results.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v) in deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS), e.g., Eicosane or a deuterated analog

  • 2 mL GC vials with PTFE-lined septa

Instrumentation and Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following table details the recommended starting parameters, which may be optimized for specific instrumentation.[4][7]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC, PerkinElmer Clarus 500, or equivalentStandard, reliable platforms for this type of analysis.
MS System Agilent 5977 MSD, PerkinElmer Turbomass Gold, or equivalentProvides necessary sensitivity and mass range.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.[4]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless Inlet
Temperature260°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Split Ratio20:1Prevents column overloading for moderately concentrated samples; can be adjusted based on sample concentration.
Oven Program Initial 80°C, hold 2 min; ramp at 15°C/min to 280°C, hold 5 minThis program provides good separation from the solvent front and derivatization byproducts while ensuring elution of the analyte.[4]
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan
Mass Rangem/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.
Step-by-Step Sample Preparation and Derivatization

The following protocol is designed for the preparation of a standard solution. The same procedure applies to unknown samples.

Step 1: Preparation of Stock Solution

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

Step 2: Free Base Extraction

  • Pipette 100 µL of the stock solution into a 10 mL glass test tube.

  • Add 1 mL of 5% sodium bicarbonate solution. Vortex for 30 seconds to neutralize the hydrochloride and form the free base.

  • Add 2 mL of ethyl acetate. Vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the upper organic (ethyl acetate) layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove residual water.

Step 3: Derivatization

  • Transfer 100 µL of the dried ethyl acetate extract into a 2 mL GC vial.

  • Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to facilitate the silylation reaction.[4]

  • Allow the vial to cool to room temperature before analysis.

Causality Note: Derivatization is essential because the N-H bond in the secondary amine is polar and can form hydrogen bonds. This leads to interactions with silanol groups on the GC column and inlet liner, causing poor peak shape. BSTFA replaces this "active" hydrogen with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and less interactive, which is crucial for high-quality chromatographic analysis.[5][8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Start Weigh HCl Salt & Dissolve in Methanol Basify Add NaHCO₃ Solution (Neutralize to Free Base) Start->Basify Extract Liquid-Liquid Extraction with Ethyl Acetate Basify->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Aliquot Transfer Aliquot to GC Vial Dry->Aliquot Reagent Add BSTFA + 1% TMCS Aliquot->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection Separate->Detect Process Data Processing & Interpretation Detect->Process

Caption: Overall workflow for GC-MS analysis.

Expected Results and Data Interpretation

Chromatogram

A successful analysis will yield a sharp, symmetrical peak for the TMS-derivatized analyte, well-resolved from the solvent front and any potential impurities or derivatization byproducts. The retention time should be consistent across injections under stable chromatographic conditions.

Mass Spectrum and Fragmentation

The mass spectrum provides the molecular fingerprint for identification. For the TMS derivative of 1-(3-Chlorophenyl)-N-methylmethanamine, the nominal molecular weight is 227 g/mol (for the most abundant chlorine isotope, ³⁵Cl). The Electron Ionization (EI) mass spectrum is predicted to show several characteristic ions.

The fragmentation of phenethylamines is well-characterized and typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[9]

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺·): A peak at m/z 227 (and a smaller peak at m/z 229 due to the ³⁷Cl isotope) corresponding to the intact derivatized molecule should be observable.

  • Alpha-Cleavage (Base Peak): The most favorable fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen-bearing carbon. This results in a highly stable, resonance-stabilized iminium ion. For the underivatized free base, this fragment is typically at m/z 58. For the TMS-derivative, this cleavage yields a characteristic ion at m/z 130 . This is often the base peak (most abundant ion).

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the benzylic carbon can also occur, leading to a chlorobenzyl cation at m/z 125 (and m/z 127).

Derivatization Reaction Diagram

Sources

Application Note: A Robust HPLC-UV Method for the Separation and Quantification of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. The method utilizes reversed-phase chromatography with UV detection, providing excellent peak symmetry, resolution, and sensitivity. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The causality behind the selection of chromatographic parameters is explained, and the protocol is grounded in established analytical principles and regulatory guidelines.

Introduction and Scientific Rationale

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine containing a chlorophenyl functional group. As a hydrochloride salt, it is typically a water-soluble solid. The accurate quantification of this compound is critical in various stages of pharmaceutical development and research. The primary challenge in the HPLC analysis of basic compounds like this analyte is controlling peak shape. Secondary interactions between the basic amine group and acidic residual silanols on the silica-based stationary phase can lead to significant peak tailing, compromising resolution and accuracy.[1][2]

This method directly addresses this challenge by employing a modern, end-capped C18 column and an acidic mobile phase. The scientific principle is twofold:

  • Analyte Ionization Control: By maintaining the mobile phase pH well below the pKa of the secondary amine (typically pKa ~9-10), the analyte is forced into a single, fully protonated (ionized) state. This prevents on-column shifts in ionization that can cause peak broadening.[3]

  • Silanol Suppression: An acidic mobile phase (pH ≤ 3) protonates the residual silanol groups (Si-OH) on the silica stationary phase, converting them to a neutral form (Si-OH).[2] This minimizes the strong, undesirable ionic interactions with the positively charged analyte, thereby drastically reducing peak tailing and improving peak symmetry.[1][4]

The chlorophenyl group provides a suitable chromophore for UV detection, allowing for sensitive and specific quantification.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to rational method development.

PropertyValue / InformationSource / Rationale
Chemical Name Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride (1:1)[5]
CAS Number 90389-46-1[5]
Molecular Formula C₈H₁₀ClN·HCl[5]
Molecular Weight 192.09 g/mol [5]
Structure Chemical structure of this compound
XLogP3 3.25[5]
UV Absorbance (λmax) Estimated ~210-220 nm and ~260-270 nmBased on the chlorobenzene chromophore. A similar compound, chlorpheniramine maleate, shows a λmax at 262 nm.[6] A lower wavelength is chosen for higher sensitivity.
Analyte Type Basic secondary amine, supplied as a hydrochloride salt.Chemical Structure

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • HPLC System: A quaternary or binary HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Agilent ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µm (or equivalent modern, end-capped, low-pH stable C18 column).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Formic acid (reagent grade, ~99%), Purified water (18.2 MΩ·cm, e.g., from a Milli-Q system).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

Solution Preparation

Mobile Phase A (Aqueous):

  • Add 1.0 mL of formic acid to 1000 mL of purified water.

  • Mix thoroughly and degas using sonication or vacuum filtration. This yields a 0.1% formic acid in water solution with a pH of approximately 2.7.

Mobile Phase B (Organic):

  • Use 100% Acetonitrile (HPLC Grade).

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with diluent. Mix well.

Working Standard Solutions (e.g., for Linearity):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve and dilute the sample in the diluent to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µmA robust, end-capped column designed for stability and good peak shape at low pH.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic mobile phase suppresses silanol interactions.[2] Acetonitrile is a common organic modifier.
Gradient Program 0.0 min: 30% B8.0 min: 70% B8.1 min: 30% B12.0 min: 30% BA scouting gradient to ensure elution of the analyte and any potential impurities, followed by re-equilibration.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength 220 nmProvides high sensitivity for the chlorophenyl chromophore.
Run Time 12 minutesAllows for analyte elution and column re-equilibration.

Method Validation and System Suitability

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guidelines.[8][9][10] System Suitability Tests (SST) are an integral part of any chromatographic method, ensuring the system is performing adequately on the day of analysis.[11][12]

System Suitability Test (SST)

Inject the working standard solution (e.g., 25 µg/mL) five times at the beginning of the analytical run. The results must meet the following criteria before any samples are analyzed.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing.[13][14]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the injector and system.
%RSD of Retention Time ≤ 1.0%Measures the stability of the pump and mobile phase composition.
Validation Parameters (Summary)
  • Specificity: The method should demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is typically assessed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: A linear relationship between concentration and detector response should be established across a range of concentrations (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): The precision of the method under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day): The precision of the method within the same laboratory but on different days, with different analysts, or different equipment. The %RSD for both should be ≤ 2.0%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 mL/min flow rate, ±2°C column temperature, ±0.1 pH unit) provides an indication of its reliability during normal usage.

Data Presentation and Visualization

Typical Results

A successful injection will yield a sharp, symmetrical peak for this compound.

ParameterTypical Value
Retention Time (tR) ~ 4.5 minutes
Tailing Factor (T) 1.1
Theoretical Plates (N) > 5000
Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key workflows.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Definition cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Define Separation Goals (Assay, Impurities) A->B C Column & Mobile Phase Selection (C18, Low pH) B->C D Scouting Gradient Run (5-95% ACN) C->D E Optimize Gradient & Flow Rate (Resolution, Run Time) D->E F Wavelength Selection (220 nm) E->F G System Suitability Test (SST) F->G H Full Method Validation (ICH Q2(R1)) G->H I Final Method Documentation H->I SamplePreparationWorkflow Start Weigh Sample Step1 Transfer to Volumetric Flask Start->Step1 Step2 Add Diluent & Sonicate to Dissolve Step1->Step2 Step3 Cool and Dilute to Final Volume Step2->Step3 Step4 Filter through 0.45 µm Syringe Filter Step3->Step4 End Inject into HPLC Step4->End

Caption: Step-by-step sample preparation protocol for analysis.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. 2024. Available at: [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. 2025. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. 2025. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available at: [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. 2013. Available at: [Link]

  • Mishra, K., et al. New analytical method development and validation of chlorpheniramine maleate by using uv-visible spectrophotometry. Indo American Journal of Pharmaceutical Sciences. 2016. Available at: [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. 2018. Available at: [Link]

Sources

Application Notes and Experimental Protocols for 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Benzylamine Scaffold

Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, with its distinct chloro-substituted aromatic ring and N-methylated aminomethyl group, presents a compelling scaffold for investigation. The electronic and steric properties conferred by these substitutions suggest potential interactions with various biological targets, particularly those involved in neurotransmission.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the pharmacological profile of this compound. The protocols herein are designed to be self-validating, offering a robust framework for initial screening and characterization of this compound's activity.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₈H₁₀ClN·HCl
Molecular Weight 192.09 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

Hypothesized Biological Activity: A Focus on Monoamine Systems

The structural similarity of this compound to known monoamine reuptake inhibitors and monoamine oxidase (MAO) inhibitors suggests that its primary biological activities may lie within the modulation of monoaminergic systems.[3][4] These systems, which include dopamine, serotonin, and norepinephrine signaling, are critical targets for therapeutics addressing neurological and psychiatric disorders.

Workflow for Investigating Biological Activity

The following diagram outlines a logical workflow for the initial characterization of the compound's biological activity.

G cluster_0 Initial Screening cluster_1 Follow-up Studies Compound Preparation Compound Preparation Monoamine Transporter Binding Assays Monoamine Transporter Binding Assays Compound Preparation->Monoamine Transporter Binding Assays Monoamine Transporter Uptake Inhibition Assays Monoamine Transporter Uptake Inhibition Assays Monoamine Transporter Binding Assays->Monoamine Transporter Uptake Inhibition Assays MAO Enzyme Inhibition Assays MAO Enzyme Inhibition Assays Monoamine Transporter Uptake Inhibition Assays->MAO Enzyme Inhibition Assays Determine IC50 Values Determine IC50 Values MAO Enzyme Inhibition Assays->Determine IC50 Values Mechanism of Inhibition Studies Mechanism of Inhibition Studies Determine IC50 Values->Mechanism of Inhibition Studies G cluster_0 MAO-B Catalytic Cycle cluster_1 Detection System MAO-B MAO-B Benzaldehyde Benzaldehyde MAO-B->Benzaldehyde Product 1 H2O2 H2O2 MAO-B->H2O2 Product 2 Benzylamine Benzylamine Benzylamine->MAO-B Substrate HRP HRP H2O2->HRP Substrate Resorufin Resorufin HRP->Resorufin Fluorescent Product Amplex Red Amplex Red Amplex Red->HRP Co-substrate Inhibitor 1-(3-Chlorophenyl)-N- methylmethanamine hydrochloride Inhibitor->MAO-B Inhibition

Caption: Principle of the fluorometric monoamine oxidase B (MAO-B) inhibition assay.

Application Note 3: Utility as a Synthetic Intermediate

Beyond its potential direct biological activity, this compound is a valuable building block in synthetic and medicinal chemistry. [1]The primary amine and the substituted phenyl ring offer reactive sites for further chemical modification to generate novel derivatives with potentially enhanced or altered pharmacological profiles.

Protocol 4: N-Alkylation for Derivative Synthesis

This general protocol outlines the N-alkylation of 1-(3-Chlorophenyl)-N-methylmethanamine to introduce further diversity.

Materials:

  • 1-(3-Chlorophenyl)-N-methylmethanamine (free base)

  • An appropriate alkylating agent (e.g., benzyl bromide, alkyl halide)

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • Reaction vessel with magnetic stirring

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-Chlorophenyl)-N-methylmethanamine (free base) in the chosen solvent.

  • Addition of Reagents: Add the base to the solution, followed by the dropwise addition of the alkylating agent at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

  • Characterization: Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the initial investigation of this compound. By systematically evaluating its interaction with monoamine transporters and MAO enzymes, researchers can elucidate its potential as a modulator of monoaminergic neurotransmission. Furthermore, its utility as a synthetic intermediate opens avenues for the development of novel chemical entities with tailored pharmacological properties. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, paving the way for further exploration of this promising chemical scaffold.

References

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 675. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • FR. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • A B Enterprise. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]

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Application Notes and Protocols for 3-Chloro-N-methylbenzenemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Synthetic Building Block

3-Chloro-N-methylbenzenemethanamine hydrochloride, a substituted benzylamine, is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated phenyl ring and an N-methylated benzylamine moiety, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. While direct biological applications of this compound are not extensively documented, its utility lies in its ability to introduce a specific pharmacophore into a target molecule.

This guide provides a comprehensive overview of the properties, safe handling, and, most importantly, a detailed protocol for a key research application: its use as a synthetic intermediate in the development of monoamine transporter ligands. The protocols and insights provided herein are designed to be a practical resource for researchers aiming to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical is paramount for its effective and safe use in a research setting.

Physicochemical Data
PropertyValueSource
Chemical Formula C₈H₁₁Cl₂NN/A
Molecular Weight 192.09 g/mol N/A
Appearance White to off-white solid[1]
Boiling Point (free base) 97 °C @ 0.6 mmHg[2][3]
Density (free base) 1.072 g/mL at 25 °C[2][3]
pKa (Predicted) 9.34 ± 0.10[2]
Solubility Soluble in water, ethanol, methanol.[1]
Safety and Handling

3-Chloro-N-methylbenzenemethanamine hydrochloride and its free base are classified as hazardous substances and must be handled with appropriate precautions in a laboratory setting.[4][5][6][7][8][9]

Hazard Statements:

  • Harmful if swallowed.[4][9]

  • Causes severe skin burns and eye damage.[4][5]

  • May cause respiratory irritation.[9]

  • The free base is a flammable liquid and vapor.[3]

Precautionary Measures:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]

    • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[6]

In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[4] Consult the material safety data sheet (MSDS) for detailed information before use.[4][5][6][7][8][9]

Core Application: Synthesis of a Novel Monoamine Transporter Ligand

The primary application of 3-Chloro-N-methylbenzenemethanamine hydrochloride is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of compounds targeting monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[10]

The following protocol details a hypothetical, yet scientifically plausible, synthesis of a novel tropane analog, a class of compounds known to interact with monoamine transporters, using 3-Chloro-N-methylbenzenemethanamine hydrochloride.[11][12] This protocol is based on established synthetic methodologies for tropane alkaloids and related compounds.

Signaling Pathway: Monoamine Transporter Action

The diagram below illustrates the fundamental mechanism of monoamine transporters, which are the intended targets for ligands synthesized from the title compound.

monoamine_transporter cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Monoamine Monoamine (DA, NE, 5-HT) Vesicle->Monoamine Release MAT Monoamine Transporter (DAT, NET, SERT) MAT->Vesicle Recycling Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signal Signal Receptor->Signal Signal Transduction

Caption: Monoamine transporter reuptake mechanism.

Experimental Workflow: Synthesis of a Tropane Analog

The following diagram outlines the synthetic workflow from 3-Chloro-N-methylbenzenemethanamine hydrochloride to a target tropane analog.

synthetic_workflow A 3-Chloro-N-methylbenzenemethanamine (Free Base Preparation) B N-Alkylation with a Bifunctional Intermediate A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Purification and Characterization C->D Step 3 E Target Tropane Analog D->E Final Product

Caption: Synthetic workflow for a tropane analog.

Detailed Protocol: Synthesis of a Hypothetical Tropane Analog

This protocol describes the synthesis of a novel tropane analog via N-alkylation of a suitable tropinone precursor with 3-chlorobenzyl bromide (which can be synthesized from 3-chloro-N-methylbenzenemethanamine). For the purpose of this protocol, we will assume the use of commercially available 3-chlorobenzyl bromide, a common synthetic equivalent for introducing the 3-chlorobenzyl moiety. The core of this application note is to demonstrate the utility of the substituted benzylamine structure.

Objective: To synthesize N-(3-chlorobenzyl)nortropinone as a precursor for monoamine transporter ligands.

Materials:

  • Nortropinone hydrochloride

  • 3-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of Nortropinone Free Base:

    • In a 100 mL round-bottom flask, dissolve nortropinone hydrochloride (1.0 eq) in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add a saturated aqueous solution of potassium carbonate until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield nortropinone free base as a white solid.

  • N-Alkylation Reaction:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nortropinone free base (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.

    • Add anhydrous acetonitrile (to make a ~0.2 M solution of nortropinone).

    • To the stirred suspension, add 3-chlorobenzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The disappearance of the nortropinone spot and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(3-chlorobenzyl)nortropinone as a pale yellow oil or solid.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Use of Nortropinone: Nortropinone provides the core bicyclic structure characteristic of many tropane-based monoamine transporter ligands.

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent side reactions, such as hydrolysis of the alkylating agent.

  • Potassium Carbonate as Base: A moderately strong, non-nucleophilic base is required to deprotonate the secondary amine of nortropinone, activating it for nucleophilic attack on the benzyl bromide. It is also easily removed by filtration.

  • Potassium Iodide Catalyst: Iodide ions can undergo a Finkelstein reaction with the benzyl bromide to form the more reactive benzyl iodide in situ, which can accelerate the rate of N-alkylation.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are to remove any remaining acidic impurities and water-soluble byproducts.

  • Chromatographic Purification: This is a standard and effective method for separating the desired product from any unreacted starting materials and side products.

Conclusion

3-Chloro-N-methylbenzenemethanamine hydrochloride is a valuable and versatile synthetic intermediate. While it may not be the final active molecule, its utility in constructing complex molecular architectures, particularly for the development of novel monoamine transporter ligands, is significant. The provided protocol, grounded in established synthetic principles, serves as a practical guide for researchers to harness the potential of this compound in their drug discovery and development programs. As with any chemical research, adherence to strict safety protocols is essential for the successful and safe implementation of these synthetic methods.

References

  • N/A
  • Zhang, Y., et al. (2022). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience. [Link]

  • ChemBK. (2024, April 10). 3-CHLORO-N-METHYLBEN. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 3-chloro-N-methyl-. Retrieved from [Link]

  • N/A
  • PubChem. (n.d.). 3-chloro-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US8669291B2 - Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors.
  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]

  • N/A
  • N/A
  • Google Patents. (n.d.). EP0790250A2 - Inhibitors of biogenic amine transporters.
  • N/A
  • S. M. K. (2018). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

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Application Notes and Protocols: 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, a versatile secondary amine building block. While direct literature on this specific hydrochloride salt is focused, its reactivity as the free base, N-methyl-3-chlorobenzylamine, is well-established in the construction of complex molecular architectures, particularly in medicinal chemistry. This document elucidates the primary synthetic routes to this compound and details its application in N-alkylation and reductive amination reactions. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the N-(3-Chlorobenzyl)-N-methyl Moiety

The 1-(3-chlorophenyl)-N-methylmethanamine scaffold is a key structural motif in a variety of biologically active compounds. The presence of a chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and modulating receptor binding affinity through halogen bonding and steric interactions. The N-methylbenzylamine core provides a crucial linker and a basic nitrogen center, which is often pivotal for interaction with biological targets.

This guide will first detail the common synthetic pathways to obtain this compound, followed by its application as a key building block in the synthesis of more complex molecules, with a particular focus on methodologies relevant to drug discovery and development.

Synthesis of this compound

The preparation of the title compound can be efficiently achieved through two primary and reliable synthetic strategies: the N-methylation of 3-chlorobenzylamine or the reductive amination of 3-chlorobenzaldehyde with methylamine.

Method A: N-Methylation of 3-Chlorobenzylamine

Direct alkylation of primary amines can sometimes lead to over-alkylation. However, for N-methylation, the Eschweiler-Clarke reaction offers a high-yielding and selective alternative. This reaction utilizes formic acid and formaldehyde to install the methyl group.

Reaction Pathway: N-Methylation of 3-Chlorobenzylamine

start 3-Chlorobenzylamine intermediate [Imine Intermediate] start->intermediate reagents Formaldehyde (CH2O) Formic Acid (HCOOH) product 1-(3-Chlorophenyl)-N- methylmethanamine intermediate->product Reduction by Formic Acid final_product 1-(3-Chlorophenyl)-N- methylmethanamine Hydrochloride product->final_product Salt Formation hcl HCl in Ether

Caption: Eschweiler-Clarke N-methylation of 3-chlorobenzylamine.

Protocol 1: Eschweiler-Clarke N-Methylation

ParameterValue
Reactants 3-Chlorobenzylamine, Formaldehyde (37% in H₂O), Formic Acid (98-100%)
Stoichiometry 1.0 eq. 3-Chlorobenzylamine, 1.1 eq. Formaldehyde, 1.1 eq. Formic Acid
Solvent None (Formic acid acts as solvent)
Temperature 100 °C
Reaction Time 2-4 hours
Work-up Basification with NaOH, extraction with an organic solvent, followed by distillation or chromatography.
Salt Formation Treatment of the free base with HCl in a suitable solvent (e.g., diethyl ether, isopropanol).

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-chlorobenzylamine (1.0 eq).

  • With stirring, add formic acid (1.1 eq) followed by the slow addition of formaldehyde (1.1 eq).

  • Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide until pH > 12.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-methyl-3-chlorobenzylamine can be purified by vacuum distillation or column chromatography.

  • For the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a miscible solvent dropwise with stirring.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Method B: Reductive Amination of 3-Chlorobenzaldehyde

Reductive amination is a highly efficient and versatile method for forming C-N bonds and is often preferred due to its operational simplicity and high yields.[1] This one-pot procedure involves the reaction of an aldehyde with an amine to form an imine in situ, which is then reduced to the corresponding amine.[2]

Reaction Pathway: Reductive Amination

start_aldehyde 3-Chlorobenzaldehyde intermediate [Imine Intermediate] start_aldehyde->intermediate start_amine Methylamine (CH3NH2) start_amine->intermediate reagents Reducing Agent (e.g., NaBH(OAc)3) product 1-(3-Chlorophenyl)-N- methylmethanamine intermediate->product Reduction final_product 1-(3-Chlorophenyl)-N- methylmethanamine Hydrochloride product->final_product Salt Formation hcl HCl in Ether

Caption: Reductive amination of 3-chlorobenzaldehyde with methylamine.

Protocol 2: Reductive Amination

ParameterValue
Reactants 3-Chlorobenzaldehyde, Methylamine (e.g., 40% in H₂O or 2.0 M in THF), Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Stoichiometry 1.0 eq. Aldehyde, 1.2 eq. Methylamine, 1.5 eq. NaBH(OAc)₃
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Quenching with saturated NaHCO₃ solution, extraction, and purification.
Salt Formation As described in Protocol 1.

Step-by-Step Procedure:

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in DCM, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[2]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product and prepare the hydrochloride salt as described in Protocol 1.

Applications in Organic Synthesis: A Versatile Building Block

This compound serves as a readily available source of the N-methyl-3-chlorobenzyl nucleophile (after deprotonation of the free base). Its primary application is in the construction of more complex molecules through the formation of new C-N bonds.

N-Alkylation Reactions

The free base of the title compound can be readily alkylated with various electrophiles, such as alkyl halides or epoxides, to furnish tertiary amines. This is a fundamental transformation in the synthesis of numerous pharmaceutical agents.

Protocol 3: General N-Alkylation with an Alkyl Halide

ParameterValue
Reactants 1-(3-Chlorophenyl)-N-methylmethanamine (free base), Alkyl Halide (R-X)
Base Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Stoichiometry 1.0 eq. Amine, 1.1 eq. Alkyl Halide, 2.0 eq. Base
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)
Temperature Room Temperature to 80 °C
Reaction Time 4-24 hours
Work-up Filtration of salts, removal of solvent, and purification by chromatography or distillation.

Step-by-Step Procedure:

  • To a solution of 1-(3-chlorophenyl)-N-methylmethanamine (free base, 1.0 eq) in ACN, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at the desired temperature (starting at room temperature and heating if necessary) and monitor its progress.

  • After completion, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Sertraline Analogues: A Case Study

Sertraline is a well-known antidepressant that features a dichlorinated phenyl ring. While not a direct application of the title compound, the synthesis of sertraline analogues with a single chloro-substituent would follow a similar synthetic logic, highlighting the utility of 1-(3-Chlorophenyl)-N-methylmethanamine. The key step is the reductive amination of a tetralone intermediate.[3][4]

Illustrative Synthetic Pathway towards a Sertraline Analogue

tetralone 4-(3-Chlorophenyl)-tetralone imine [Imine Intermediate] tetralone->imine amine Methylamine (CH3NH2) amine->imine reagents Reducing Agent (e.g., H2, Pd/C) product Sertraline Analogue imine->product Reduction

Caption: Reductive amination as a key step in the synthesis of a sertraline analogue.

This example underscores the importance of N-methyl-arylmethylamines as crucial synthons in the construction of complex and medicinally relevant scaffolds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation is straightforward, and its application in N-alkylation and reductive amination reactions provides a reliable means of introducing the N-methyl-3-chlorobenzyl moiety into target molecules. The protocols detailed in this guide are intended to serve as a practical resource for researchers in the pharmaceutical and chemical industries, facilitating the synthesis of novel compounds with potential therapeutic applications.

References

  • Chang, M.-Y., & Cheng, Y.-C. (2018). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 20(6), 1651–1654. [Link][3]

  • Flick, A. C., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society. [Link][4]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][1]

  • YouTube. (2023). Reductive Amination. [Link][2]

  • Guerin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link][5]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link][6]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link][7]

Sources

Application Notes and Protocols for 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for human or veterinary use.

Authored by: Senior Application Scientist

Date: January 21, 2026

Introduction: Understanding the Context of a Substituted Phenethylamine

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a member of the substituted phenethylamine chemical class. This class is renowned for its diverse pharmacological activities, primarily centered on the central nervous system.[1] Compounds within this family are known to act as stimulants, hallucinogens, and entactogens by modulating the activity of key neurotransmitter systems, such as those for dopamine and serotonin.[1][2] The introduction of a chlorine atom on the phenyl ring and methylation of the amine group are structural modifications that can significantly influence the compound's potency, selectivity, and metabolic stability.

Given its structural similarity to known psychoactive compounds and dopamine reuptake inhibitors, it is hypothesized that this compound may serve as a valuable tool for researchers investigating monoaminergic systems.[3][4] Potential research applications could include the study of dopamine and norepinephrine transporter function, the exploration of structure-activity relationships within the phenethylamine class, and the development of novel probes for neurological research.[3][5]

This document provides a detailed guide for the safe handling, storage, and preparation of this compound for research applications. The protocols outlined are based on established best practices for handling analogous chemical compounds, ensuring a high degree of scientific integrity and safety.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a research compound is fundamental to its proper handling and use. Below is a summary of the available data for 1-(3-Chlorophenyl)-N-methylmethanamine and its hydrochloride salt.

PropertyValueSource
Chemical Name This compoundJHECHEM CO LTD
CAS Number 90389-46-1JHECHEM CO LTD
Molecular Formula C₈H₁₀ClN · HClJHECHEM CO LTD
Molecular Weight 192.09 g/mol JHECHEM CO LTD
Appearance Likely a crystalline solidBased on related compounds
Storage Temperature Room temperature, in a dry, dark placeBLDpharm, JHECHEM CO LTD

Note: Comprehensive experimental data for this specific compound is limited. Some properties are inferred from closely related compounds.

Safety and Handling Protocols

As a substituted phenethylamine, this compound should be handled with care, assuming it may have potent biological activity and potential toxicity. The following procedures are mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against accidental exposure.

  • Gloves: Always wear nitrile gloves. If prolonged contact is anticipated, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are mandatory. For procedures with a risk of splashing, a face shield should be used in conjunction with safety glasses.

  • Lab Coat: A full-length laboratory coat should be worn at all times.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be in the immediate vicinity of the work area.

Handling Procedures
  • Avoid Inhalation and Contact: Do not breathe dust or fumes. Avoid all direct contact with skin and eyes.

  • Weighing: Weigh the compound in a fume hood on a tared, disposable weigh boat.

  • Spill Management: In case of a spill, cordon off the area and decontaminate using an appropriate method for chemical spills. Do not generate dust during cleanup.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.

Storage Procedures

Proper storage is crucial for maintaining the integrity and stability of the compound.

  • Container: Store in the original, tightly sealed container.

  • Environment: Keep in a cool, dry, and dark place. A desiccator may be used to protect from moisture.

  • Ventilation: Store in a well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Experimental Protocols and Workflows

The following protocols are provided as a general guide. Researchers should adapt them to their specific experimental needs while adhering to all safety precautions.

Preparation of Stock Solutions

The hydrochloride salt form of the compound generally imparts better water solubility compared to the free base.

Objective: To prepare a 10 mM stock solution in an appropriate solvent.

Materials:

  • This compound

  • Analytical balance

  • Volumetric flask

  • Appropriate solvent (e.g., sterile water, DMSO, or ethanol)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is: Mass (mg) = 10 mmol/L * 0.010 L * 192.09 g/mol * 1000 mg/g = 19.21 mg

  • Weigh the compound: In a chemical fume hood, carefully weigh out the calculated mass of the compound.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent and mix by vortexing or sonicating until the compound is fully dissolved.

  • Final Volume: Once dissolved, add the solvent to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed, labeled vial at -20°C or -80°C for long-term storage. Before use, thaw the solution and ensure it is fully dissolved.

G cluster_prep Solution Preparation Workflow calc Calculate Mass weigh Weigh Compound (in fume hood) calc->weigh Mass needed dissolve Dissolve in Solvent weigh->dissolve Transfer to flask fill Adjust to Final Volume dissolve->fill Ensure homogeneity store Store at -20°C or -80°C fill->store Aliquot if necessary

Caption: Workflow for preparing a stock solution.

General Workflow for In Vitro Assay

The following diagram illustrates a general workflow for assessing the activity of the compound on a target, such as a neurotransmitter transporter expressed in a cell line.

G cluster_workflow In Vitro Assay Workflow culture Cell Culture (Transporter-expressing cells) treat Treat Cells with Compound culture->treat prepare Prepare Compound Dilutions prepare->treat assay Perform Assay (e.g., Substrate Uptake) treat->assay analyze Data Analysis (e.g., IC50 determination) assay->analyze

Caption: General workflow for in vitro cell-based assays.

Conclusion

This compound is a research compound with potential applications in neuropharmacology. Due to the limited availability of specific safety and toxicological data, it is imperative that researchers handle this compound with the utmost care, adhering to the stringent safety protocols outlined in this guide. The provided procedures for handling, storage, and experimental use are designed to ensure both the safety of laboratory personnel and the integrity of the research data.

References

  • Psychoactive Phenethylamine, Piperazine, and Pyrrolidinophenone Derivatives. (2012). In Medical Toxicology of Drug Abuse. Wiley. [Link]

  • Substituted phenethylamine. In Wikipedia. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. In Wikipedia. [Link]

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Application Notes & Protocols for the Safe Laboratory Handling of 3-Chloro-N-methylbenzenemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for 3-Chloro-N-methylbenzenemethanamine hydrochloride (CAS No. Not Available for hydrochloride salt; Free Base CAS: 39191-07-6).[1][2][3] As a substituted phenethylamine derivative, this compound warrants careful handling due to its potential toxicological properties.[4][5] This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established chemical safety principles and data extrapolated from the free base, 3-Chloro-N-methylbenzylamine.

Introduction and Chemical Profile

3-Chloro-N-methylbenzenemethanamine hydrochloride is the salt form of the parent compound, 3-Chloro-N-methylbenzylamine. While the hydrochloride salt form enhances solubility in aqueous solutions, the fundamental toxicological and reactivity profile is dictated by the free base. These protocols are therefore established based on the known hazards of the free base.

Substituted phenethylamines are a broad class of compounds with a range of biological activities, often acting as stimulants and psychoactive agents.[4][5] Due to this, all personnel must handle 3-Chloro-N-methylbenzenemethanamine hydrochloride with the presumption of high potency and toxicity.

Table 1: Physicochemical Properties of 3-Chloro-N-methylbenzylamine (Free Base)

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1][3][6]
Molecular Weight 155.62 g/mol [1][3][6]
Appearance Colorless to light yellow liquid[3]
Density 1.072 g/mL at 25 °C[2][3][7]
Boiling Point 97 °C at 0.6 mmHg[2][3][7]
Flash Point 46 °C (114.8 °F) - closed cup[8]

Hazard Identification and Risk Assessment

The primary hazards associated with 3-Chloro-N-methylbenzylamine, and by extension its hydrochloride salt, are significant.[9] A thorough risk assessment must be conducted before any handling of this compound.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][10]

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation.[1][9]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][9][10]

  • Flammable Liquid (Category 3): The free base is a flammable liquid and vapor.[1][8] While the hydrochloride salt is likely a solid, this indicates the thermal instability of the parent compound.

Causality of Hazards

The corrosive nature of this amine compound is attributed to its basicity and reactivity. Contact with skin or eyes can lead to immediate and severe chemical burns. The lipophilic nature of the molecule allows for dermal absorption, posing a systemic risk if mishandled.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls, is mandatory.

Engineering Controls
  • Fume Hood: All handling of 3-Chloro-N-methylbenzenemethanamine hydrochloride, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood.[9]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[9][11]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

  • Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.[9]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of aerosolization and the fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[9]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Proceed if certified Verify Emergency Equipment Verify Emergency Equipment Don PPE->Verify Emergency Equipment Goggles, Gloves, Coat Weigh Compound Weigh Compound Verify Emergency Equipment->Weigh Compound Clear access Dissolve/Transfer Dissolve/Transfer Weigh Compound->Dissolve/Transfer In fume hood Decontaminate Surfaces Decontaminate Surfaces Dissolve/Transfer->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Properly labeled Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for safe handling preparation and execution.

Detailed Laboratory Protocols

Storage and Handling
  • Storage: Store 3-Chloro-N-methylbenzenemethanamine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be stored in a locked cabinet to control access.

  • Handling:

    • Transport the container in a secondary, shatter-proof container.

    • Allow the container to reach room temperature before opening to avoid moisture condensation.

    • Open the container slowly in a fume hood to release any potential pressure.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE and ensure the fume hood is operational.

  • Tare: Place a clean, dry weighing vessel on an analytical balance within the fume hood and tare the balance.

  • Transfer: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula. Avoid creating dust.

  • Record: Record the exact weight.

  • Dissolution: In the fume hood, add the desired solvent to the vessel containing the compound. If preparing a stock solution, ensure the solvent is appropriate for long-term stability.

  • Mixing: Gently swirl or use a vortex mixer at a low setting to dissolve the compound completely.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Immediate and decisive action is crucial in the event of an exposure or spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.

Emergency_Response cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Event Exposure Event Flush with Water (15 min) Flush with Water (15 min) Exposure Event->Flush with Water (15 min) Skin/Eye Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Ingestion Remove Clothing Remove Clothing Flush with Water (15 min)->Remove Clothing Seek Medical Attention_SE Seek Medical Attention_SE Remove Clothing->Seek Medical Attention_SE Seek Medical Attention_I Seek Medical Attention_I Move to Fresh Air->Seek Medical Attention_I Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Seek Medical Attention_Ing Seek Medical Attention_Ing Do NOT Induce Vomiting->Seek Medical Attention_Ing

Caption: Decision tree for emergency response to personal exposure.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Neutralize/Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Waste Disposal

All waste containing 3-Chloro-N-methylbenzenemethanamine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The protocols outlined in these application notes are based on a comprehensive review of available safety data for the parent compound, 3-Chloro-N-methylbenzylamine. Adherence to these guidelines is essential for the safe handling of 3-Chloro-N-methylbenzenemethanamine hydrochloride in a research and development setting. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is paramount.

References

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • CymitQuimica. (n.d.). 3-Chloro-N-methylbenzylamine.
  • PubChem. (n.d.). Benzenemethanamine, 3-chloro-N-methyl-.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2023, December 21). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • ChemBK. (2024, April 10). 3-CHLORO-N-METHYLBEN - Physico-chemical Properties.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • ChemicalBook. (n.d.). 39191-07-6(3-CHLORO-N-METHYLBENZYLAMINE) Product Description.
  • ChemicalBook. (2025, July 24). 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6.
  • Sigma-Aldrich. (n.d.). 3-Chloro-N-methylbenzylamine 97 39191-07-6.
  • PubChem. (n.d.). 3-chloro-N-methylbenzamide.
  • BLD Pharm. (n.d.). 97145-88-5|3-Chloro-N-methylpropan-1-amine hydrochloride.
  • University of Virginia School of Medicine. (2024, October). Phenethylamines.
  • UNODC. (n.d.). Guidelines for the Dismantling of Clandestine Laboratories.
  • National Institutes of Health. (2022, December 29). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders.
  • Wikipedia. (n.d.). Substituted phenethylamine.

Sources

Application Note: Quantitative Determination of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride in various sample matrices. The described protocols leverage High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and trace-level analysis. The causality behind experimental choices, self-validating system protocols, and comprehensive data presentation are detailed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate of significant interest in pharmaceutical synthesis.[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. The presence of impurities or incorrect dosage can have profound effects, making validated analytical methods essential for quality control and research and development. This guide provides detailed protocols for the quantification of this compound, addressing the need for both high-throughput screening and highly selective, sensitive analysis.

The choice of analytical technique is dictated by the specific requirements of the analysis. HPLC-UV is a widely accessible, robust, and cost-effective method suitable for routine quality control where concentration levels are relatively high. Conversely, GC-MS, particularly after derivatization, offers superior selectivity and sensitivity, making it ideal for complex matrices or the detection of trace amounts of the analyte.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical NameThis compoundN/A
CAS Number90389-46-1N/A
Molecular FormulaC₈H₁₀ClN · HCl[2]
Molecular Weight192.09 g/mol [2]
pKa9.34 ± 0.10 (Predicted for free base)[3]
SolubilitySoluble in methanol[4]
UV Absorption (analog)λmax at 211, 249, 288 nm (for 1-(3-chlorophenyl)piperazine HCl)[5]

The basic nature of the amine (pKa ~9.34) dictates that in acidic mobile phases for HPLC, it will be protonated, leading to good peak shape on reversed-phase columns. Its solubility in methanol makes it a suitable solvent for stock solution preparation. The aromatic ring and chlorine substituent suggest strong UV absorbance, making UV detection a viable quantification strategy.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Phosphate buffered saline (PBS), pH 7.4

Standard Solution Preparation

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the appropriate diluent (mobile phase for HPLC or derivatization solvent for GC-MS) to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robust, routine quantification.

Rationale for HPLC-UV Method

A reversed-phase HPLC method is selected due to the moderate polarity of the analyte. A C18 column provides excellent retention and separation from potential impurities. An acidic mobile phase is employed to ensure the amine is protonated, which minimizes peak tailing and improves chromatographic performance. UV detection is chosen based on the presence of a chromophore in the molecule.

HPLC Instrumentation and Conditions
ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection220 nm and 254 nm
Sample Preparation (for HPLC)
  • Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Disperse in a suitable volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Centrifuge or filter through a 0.45 µm syringe filter to remove excipients.

    • Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirmation and trace-level analysis.

Rationale for GC-MS Method

The volatility of 1-(3-Chlorophenyl)-N-methylmethanamine allows for its analysis by GC. However, as a primary amine, it is prone to peak tailing on standard GC columns. Derivatization with BSTFA is employed to silylate the amine group, increasing its volatility and thermal stability, and improving chromatographic peak shape.[6] Mass spectrometry provides high selectivity and sensitivity for detection.

GC-MS Instrumentation and Conditions
ParameterCondition
GC SystemAgilent 7890B with 5977B MSD or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line280 °C
Ion SourceElectron Ionization (EI) at 70 eV
MS Quadrupole150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan (for confirmation)
Monitored IonsTo be determined from the mass spectrum of the derivatized analyte. Based on the structure, expected fragments would include the molecular ion and fragments from benzyl cleavage.
Sample Preparation and Derivatization (for GC-MS)
  • Liquid-Liquid Extraction (from aqueous samples):

    • Adjust the sample pH to >10 with 1M NaOH to ensure the analyte is in its free base form.

    • Extract three times with an equal volume of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of ethyl acetate.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[6]

    • Cool to room temperature before injection.

Method Validation

The analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for the intended purpose.[4]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

    • The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Representative Validation Data (Hypothetical)
ParameterHPLC-UVGC-MS
Linearity (r²)0.99950.9998
Accuracy (% Recovery)99.5 - 101.2%98.9 - 101.8%
Precision (%RSD)< 1.5%< 2.0%
LOD0.05 µg/mL0.01 ng/mL
LOQ0.15 µg/mL0.03 ng/mL

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the analyte versus the corresponding concentration of the prepared standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of Unknowns: Determine the concentration of this compound in the unknown samples by interpolating their peak areas into the calibration curve.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolution in Methanol Sample->Dissolution Extraction Liquid-Liquid Extraction (for GC-MS) Sample->Extraction Filtration Filtration/Centrifugation Dissolution->Filtration Derivatization Derivatization with BSTFA (for GC-MS) Extraction->Derivatization Dilution Dilution to Working Concentration Derivatization->Dilution Filtration->Dilution HPLC HPLC-UV Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Figure 1: General experimental workflow for the quantification of this compound.

HPLC_Method instrument HPLC System Agilent 1260 or equivalent column Column C18 (4.6x150mm, 5µm) instrument->column mobile_phase Mobile Phase A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN column->mobile_phase conditions Conditions Flow: 1.0 mL/min Temp: 30°C Inj Vol: 10 µL mobile_phase->conditions detector Detector UV @ 220 & 254 nm conditions->detector

Sources

Troubleshooting & Optimization

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No: 90389-46-1). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability and degradation challenges. Our approach is rooted in explaining the fundamental chemistry of the molecule to empower you to make informed decisions during your experiments.

Section 1: Compound Overview and Intrinsic Stability Profile

This compound is a secondary amine salt. Its structure, featuring a chlorinated benzene ring, a secondary amine functional group, and a benzylic carbon, presents several potential areas for chemical instability.

  • Secondary Amine: The nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides or dealkylation products.

  • Benzylic Position: The carbon atom adjacent to the phenyl ring is activated and can be a target for oxidative degradation.

  • Chlorophenyl Group: The aromatic ring is generally stable but can participate in photolytic degradation pathways upon exposure to high-energy light.

  • Hydrochloride Salt: The salt form enhances water solubility but can also make the compound hygroscopic. It is crucial to protect it from moisture to prevent physical changes and potential hydrolysis of co-formulants under certain conditions.

Proper handling and storage are the first line of defense against degradation. The compound should be stored in a tightly sealed container, protected from light, in a dry and cool place.[1] An inert atmosphere is also recommended for long-term storage to prevent oxidation.[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, formulation, and analysis of this compound.

Q1: I've stored the compound as recommended, but I'm observing poor solubility and a slight discoloration of the solid material over time. What could be the cause?

Answer: This issue often points to moisture absorption. As a hydrochloride salt, the compound is hygroscopic. Even minor exposure to ambient humidity can cause the powder to clump, affecting its physical properties and solubility characteristics. Discoloration, typically a slight yellowing, can be an early indicator of minor oxidative or photolytic degradation on the solid's surface.

Troubleshooting Steps:

  • Verify Storage: Ensure the container is truly airtight and stored in a desiccator.

  • Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[2]

  • Characterization: Use techniques like Karl Fischer titration to quantify water content and confirm if moisture is the issue. A simple melting point test can also be indicative, as impurities or hydration can cause depression and broadening of the melting range.[3]

Q2: My HPLC analysis of a recently prepared solution shows the main peak decreasing in area, accompanied by the appearance of new, smaller peaks. Are these degradants?

Answer: Yes, this is a classic sign of chemical degradation in solution. The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. The new peaks very likely correspond to degradation products.

Causality and Action: To confirm that your analytical method can reliably separate the parent compound from these new peaks, you must perform a forced degradation study . This is a regulatory requirement and a scientific necessity to develop a "stability-indicating method".[4][5] This process involves intentionally stressing the compound under various conditions to generate its potential degradants.

Q3: How can I systematically identify the degradation pathways affecting my compound?

Answer: A systematic investigation is achieved through forced degradation (or stress testing), as mandated by International Council for Harmonisation (ICH) guidelines (specifically Q1A).[5] This involves subjecting the drug substance to hydrolytic, oxidative, photolytic, and thermal stress to understand its degradation profile.[4]

The goal is not to completely destroy the molecule but to induce partial degradation (typically 5-20%) to generate a representative sample of degradants for analytical method development. The primary degradation products observed in these studies will reveal the most likely degradation pathways.

Q4: What are the most probable chemical structures of the degradation products?

Answer: Based on the compound's structure, the most probable degradation pathways are oxidation and photolysis.

  • Oxidative Degradation: The secondary amine is the most likely site of oxidation. Expect to see the formation of the corresponding N-oxide . Another common oxidative pathway for amines is N-dealkylation , which would result in the loss of the methyl group to form 1-(3-chlorophenyl)methanamine or the loss of the benzyl group.

  • Photolytic Degradation: Exposure to UV light can induce several reactions. While de-chlorination is possible, radical-initiated oxidation at the benzylic position is also a plausible pathway.

The diagram below illustrates these potential pathways.

Degradation_Pathways parent 1-(3-Chlorophenyl)-N- methylmethanamine (Parent Compound) n_oxide N-Oxide Degradant parent->n_oxide Oxidation (H₂O₂) demethylated N-Demethylated Degradant parent->demethylated Oxidative Dealkylation debenzylated N-Debenzylated Degradant parent->debenzylated Oxidative/Photolytic Dealkylation

Caption: Potential degradation pathways for the parent compound.

Q5: How do I develop a robust, stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.

The Self-Validating System:

  • Generate Degradation Samples: Perform the forced degradation studies as described in Protocol 1 below.

  • Initial Method Development: Start with a standard reversed-phase C18 column. Use a mobile phase gradient of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent like acetonitrile or methanol. The acidic pH ensures the amine is protonated, leading to better peak shape.

  • Analyze All Samples: Inject the parent compound, a blank, and all stressed samples (acid, base, oxidative, thermal, photolytic).

  • Assess Peak Purity: The critical validation step is to use a photodiode array (PDA) detector to assess peak purity for the parent compound in each stressed sample. The peak should be spectrally pure, demonstrating that no degradant is co-eluting with it.

  • Optimize for Resolution: If any degradant peaks co-elute with the parent or each other, adjust the gradient, pH, or organic solvent to achieve baseline separation (Resolution > 1.5).

Section 3: Key Experimental Protocols

These protocols provide a starting point for your investigations. Always perform these procedures in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][6]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to generate samples for identifying degradation pathways and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock Solution in Methanol:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solution at 80°C) prep_stock->thermal photo Photolytic (UV/Vis Light Exposure) prep_stock->photo control Control (Stock Solution, RT, Dark) prep_stock->control sampling 2. Sample at Timepoints (e.g., 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize 3. Neutralize Acid/Base Samples sampling->neutralize hplc 4. Analyze All Samples by HPLC-PDA neutralize->hplc

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Before analysis, cool and neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% hydrogen peroxide (final conc. 3% H₂O₂). Keep at room temperature and protect from light. Sample at 1, 4, and 12 hours. Note: Oxidation can be rapid.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Place a sample of the solid powder in the same oven. Sample the solution at 24 and 48 hours.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution and a thin layer of the solid powder to a photostability chamber. The exposure should meet ICH Q1B guidelines (e.g., an integrated illuminance of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[5] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

This method provides a robust starting point for separating the parent compound from its potential degradants.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures the amine is protonated for good peak shape and provides ions for MS compatibility if needed.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential to ensure all potential degradants, which may have very different polarities, are eluted from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA Detector, 210-400 nm. Quantify at 220 nm.PDA allows for peak purity analysis. 220 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.

Section 4: Summary of Expected Forced Degradation Results

The following table summarizes the anticipated stability profile based on the compound's structure. Actual results must be confirmed experimentally.

Stress ConditionExpected StabilityPotential Degradation ProductsCausality / Mechanism
0.1 M HCl, 60°C Likely StableMinimal degradation expectedThe secondary amine is protonated and stable to hydrolysis. The ether linkage is also robust.
0.1 M NaOH, 60°C Likely StableMinimal degradation expectedWhile strongly basic conditions can be harsh, the molecule lacks readily hydrolyzable groups like esters or amides.
3% H₂O₂, RT Unstable N-oxide, N-dealkylated productsThe secondary amine is a nucleophile and is highly susceptible to oxidation by peroxide.[7]
Heat (80°C) Moderately StableMinor oxidative productsElevated temperature can accelerate slow oxidative processes, especially if oxygen is present.
Light (ICH Q1B) Potentially UnstableProducts of radical reactions, dehalogenationThe chloro-aromatic system absorbs UV light, which can initiate photolytic degradation pathways.[8]

References

  • Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

  • ResearchGate. RESULTS OF FORCED DEGRADATION STUDY. ResearchGate. [Link]

  • MedCrave online. Forced degradation studies. MedCrave online. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Panda, S.S., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH. [Link]

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Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield and purity.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for synthesizing 1-(3-Chlorophenyl)-N-methylmethanamine is through the reductive amination of 3-chlorobenzaldehyde with methylamine. This process typically involves two key steps: the formation of an intermediate imine followed by its reduction to the desired secondary amine. The final step is the formation of the hydrochloride salt.

3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Imine Intermediate Imine Intermediate 3-Chlorobenzaldehyde->Imine Intermediate + Methylamine - H2O Methylamine Methylamine 1-(3-Chlorophenyl)-N-methylmethanamine 1-(3-Chlorophenyl)-N-methylmethanamine Imine Intermediate->1-(3-Chlorophenyl)-N-methylmethanamine + Reducing Agent Reducing Agent Reducing Agent Final Product (Hydrochloride Salt) Final Product (Hydrochloride Salt) 1-(3-Chlorophenyl)-N-methylmethanamine->Final Product (Hydrochloride Salt) + HCl HCl HCl

Caption: General workflow for the synthesis of this compound via reductive amination.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield of the Final Product

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reactions to product loss during workup. A systematic approach is crucial to identify and resolve the issue.

Troubleshooting Workflow for Low Yield:

start Low Yield check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Detected? check_conversion->check_side_products No reagent_quality Assess Reagent Quality (Aldehyde, Amine, Reductant) check_conversion->reagent_quality Yes workup_loss Evaluate Workup & Purification (Extraction, Crystallization) check_side_products->workup_loss No incomplete_reduction Incomplete Imine Reduction check_side_products->incomplete_reduction Yes over_reduction Over-reduction of Aldehyde check_side_products->over_reduction Yes leuckart_wallach Leuckart-Wallach Side Reaction check_side_products->leuckart_wallach Yes reaction_conditions Optimize Reaction Conditions (Temp, Time, pH) reagent_quality->reaction_conditions end Improved Yield reaction_conditions->end workup_loss->end incomplete_reduction->reaction_conditions over_reduction->reaction_conditions leuckart_wallach->reaction_conditions

Caption: A logical workflow for diagnosing and resolving low product yield.

Detailed Solutions:

  • Incomplete Imine Formation: The initial condensation of 3-chlorobenzaldehyde and methylamine to form the imine is a reversible reaction. To drive the equilibrium towards the product, it is beneficial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Inefficient Reduction: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice, it can also reduce the starting aldehyde.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent for reductive aminations, often providing higher yields.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.[4]

  • Side Reactions:

    • Over-reduction: The starting aldehyde can be reduced to the corresponding alcohol (3-chlorobenzyl alcohol). This is more likely with powerful reducing agents like lithium aluminum hydride or if the reducing agent is added before imine formation is complete when using less selective agents like NaBH₄.

    • Leuckart-Wallach Reaction: If using formic acid or its derivatives as the reducing agent, this competing reaction can occur, leading to formylated byproducts.

  • Product Loss During Workup: The product is an amine, which is basic. During aqueous workup, ensure the pH is appropriately adjusted to facilitate extraction. To extract the free amine into an organic solvent, the aqueous layer should be made basic (pH > 10). Conversely, to extract acidic impurities, an acidic wash can be employed.

Recommended Starting Protocol for Yield Improvement:

  • Imine Formation: Dissolve 3-chlorobenzaldehyde (1 eq.) and methylamine (1.1-1.2 eq., e.g., as a 40% solution in water or methanol) in a suitable solvent like methanol or dichloromethane. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the solid and wash with cold solvent to obtain the hydrochloride salt.

ParameterRecommendationRationale
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for imines over aldehydes, reducing side reactions.[2]
Solvent Dichloromethane or MethanolGood solubility for reactants and compatibility with the reducing agent.
Stoichiometry Slight excess of amine (1.1-1.2 eq.)Drives the imine formation equilibrium forward.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.
Problem 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with unreacted 3-chlorobenzaldehyde and/or the intermediate imine. How can I improve the purity?

A: The presence of starting material or intermediates indicates an incomplete reaction.

Solutions:

  • Drive the Reaction to Completion:

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Increase Reducing Agent: If imine is the major impurity, add a small additional portion of the reducing agent and allow more time for the reaction. Be cautious not to add a large excess, which can complicate purification.

    • Optimize pH: For reducing agents like NaBH₃CN, the reaction is often more efficient under mildly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This protonates the imine, making it more susceptible to reduction.

  • Purification Strategies:

    • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities like the starting aldehyde.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while the aldehyde remains in the organic layer.

      • Separate the layers. Make the aqueous layer basic (pH > 10) with a base like NaOH.

      • Extract the free amine back into an organic solvent.

      • Dry and concentrate the organic layer to obtain the pure amine.

    • Bisulfite Wash: To remove unreacted aldehyde, a wash with a saturated aqueous solution of sodium bisulfite can be effective. The bisulfite forms a solid adduct with the aldehyde, which can be removed by filtration or remains in the aqueous phase.

    • Recrystallization: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to introduce methylamine into the reaction?

A1: Methylamine is a gas at room temperature. It is most conveniently used as a solution in water, methanol, or THF. A 40% aqueous solution is common, but a solution in an organic solvent can be advantageous if water-sensitive reagents are used. Alternatively, methylamine hydrochloride salt can be used, with the addition of a base like triethylamine to liberate the free amine in situ.

Q2: How do I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine). The starting aldehyde, imine intermediate, and amine product should have different Rf values. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q3: Can I use a one-pot procedure for this synthesis?

A3: Yes, a one-pot procedure is highly efficient for reductive amination.[5] You can mix the aldehyde and amine in the chosen solvent, allow time for imine formation, and then add the reducing agent directly to the same reaction vessel. This minimizes handling and potential loss of material.

Q4: What are the safety precautions for this synthesis?

A4:

  • 3-Chlorobenzaldehyde: Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine: Is a corrosive and flammable gas. Use in a fume hood and handle solutions with care.

  • Reducing Agents: Borohydrides react with water and acids to produce flammable hydrogen gas. Add them slowly and in a controlled manner.

  • Solvents: Use flammable organic solvents in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

IV. References

  • Google Patents. (n.d.). Synthetic method of piperazidines drug intermediate. Retrieved from

  • Lin, S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16327–16333. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing R-(+)-3-chlorophenylpropanol. Retrieved from

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Zaręba, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from

  • JHECHEM CO LTD. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at the desired purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Part 1: Initial Assessment & Strategy Selection

Before any purification attempt, a thorough assessment of the crude material is critical. This initial analysis dictates the most efficient purification strategy, saving valuable time and material.

Q1: What is the first thing I should do with my crude this compound?

A1: Your first step is to analyze the crude product to understand its composition. A simple Thin Layer Chromatography (TLC) analysis can be very informative. Spot your crude material alongside any available starting materials on a silica plate. This will give you a qualitative idea of what impurities are present. For a more quantitative assessment, a proton NMR (¹H NMR) spectrum of the crude material is invaluable. It can help identify the major impurities and estimate their ratio relative to the desired product.[1]

Q2: What are the common impurities I should expect from the synthesis?

A2: The impurity profile depends heavily on the synthetic route. However, for a typical reductive amination synthesis starting from 3-chlorobenzaldehyde and methylamine, you might encounter:

  • Unreacted Starting Materials: Residual 3-chlorobenzaldehyde or other precursors.

  • Primary Amine: 1-(3-chlorophenyl)methanamine, resulting from demethylation or incomplete methylation.

  • Over-Alkylated Products: Quaternary ammonium salts, which are typically highly polar.

  • Solvent and Reagent Residues: Residual solvents or by-products from reducing agents.

Understanding these potential impurities allows you to select a purification method that effectively targets their removal based on differences in chemical properties like polarity and acid-base character.

Q3: How do I choose the right purification technique?

A3: The choice depends on the nature and quantity of the impurities identified in your initial assessment. The following workflow provides a general decision-making framework.

Purification_Strategy start Crude Product Analysis (TLC, NMR) check_impurities Are impurities mainly non-basic/neutral? start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base  Yes chromatography Column Chromatography (on free base) check_impurities->chromatography  No (e.g., other amines) check_purity1 Is product >95% pure? acid_base->check_purity1 recrystallize Recrystallization check_purity1->recrystallize  No final_product Pure Hydrochloride Salt check_purity1->final_product  Yes check_purity2 Is product >98% pure? recrystallize->check_purity2 check_purity2->chromatography  No check_purity2->final_product  Yes chromatography->recrystallize  Followed by salt formation  & recrystallization

Figure 1. Decision workflow for selecting a purification strategy.

Part 2: Troubleshooting Guide for Key Techniques

This section addresses common issues encountered during the purification of this compound using specific techniques.

Technique 1: Acid-Base Extraction

This is often the most powerful first-pass purification for removing neutral or acidic impurities from a basic amine product.[2][3] The principle relies on the differential solubility of the amine and its protonated salt form. The free amine base is soluble in organic solvents, while the hydrochloride salt is soluble in water.[4]

Frequently Asked Questions (FAQs)

  • Q: Why should I perform an acid-base extraction?

    • A: It is highly effective at removing non-basic impurities, such as unreacted aldehyde or residual organic reagents, which will remain in the organic phase while your desired amine hydrochloride is extracted into the aqueous acid phase.[2][3]

  • Q: Can I just wash the crude hydrochloride salt with an organic solvent?

    • A: While washing the solid salt with a solvent like ethyl acetate or hexane can remove some non-polar impurities, it is less thorough than a full liquid-liquid acid-base extraction.[5] A full extraction ensures intimate contact between phases for efficient separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of crude material. - Vigorous shaking. - Insufficient ionic strength in the aqueous layer.- Dilute the mixture with more organic and aqueous solvents. - Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to the funnel to break the emulsion.
Low Recovery of Free Amine - Incomplete basification of the aqueous layer. - The free amine has some water solubility. - Insufficient extraction from the aqueous phase.- Add base (e.g., 2M NaOH) portion-wise and check the pH with litmus or a pH meter; ensure it is strongly basic (pH > 12).[6] - After the initial extractions, saturate the aqueous layer with NaCl to "salt out" the amine, reducing its aqueous solubility, then perform one final extraction. - Perform multiple extractions (e.g., 3x) with the organic solvent rather than a single large-volume extraction.[3]
Product "Oils Out" Upon Basification - The free amine is a liquid or low-melting solid at room temperature.- This is expected. Proceed with extracting the oily free amine into your chosen organic solvent (e.g., dichloromethane or ethyl acetate).[6]
Final HCl Salt is Gummy or Oily - Presence of residual water. - Impurities are still present. - Incorrect solvent for salt precipitation.- Ensure the organic solution of the free amine is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before adding HCl. - Consider a subsequent recrystallization step. - Form the salt by adding HCl in a non-polar solvent like diethyl ether or a mixture of isopropanol/ether to encourage precipitation of a solid.[5][7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water. Alternatively, if the crude product is the free base, dissolve it in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (if starting with free base): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake the funnel, vent frequently, and allow the layers to separate. The amine will be protonated and move into the aqueous layer.[3][6] Drain and save the aqueous layer. Repeat the extraction on the organic layer to ensure full recovery.

  • Basification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add 2M NaOH (aq) with stirring until the solution is strongly basic (pH > 12). You may observe the solution turning cloudy or an oil forming; this is your free amine.[6]

  • Back-Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent (e.g., DCM) three times, using about one-third of the aqueous volume for each extraction.

  • Drying: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine, likely as an oil.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol or cold diethyl ether). Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[8]

Acid_Base_Workflow cluster_0 Separation of Amine from Impurities cluster_1 Isolation of Pure Amine A Crude Amine Free Base in Organic Solvent (e.g., Ethyl Acetate) B Add 1M HCl (aq) A->B C Shake & Separate Layers B->C D Aqueous Layer: [R-NHMe2]+Cl- (Desired Product) C->D Collect E Organic Layer: Neutral/Acidic Impurities (Discard) C->E Discard F Aqueous Layer (from above) G Add 2M NaOH (aq) until pH > 12 F->G H Extract with Organic Solvent (3x) G->H I Organic Layer: Pure Amine Free Base H->I Collect J Aqueous Layer: Inorganic Salts (Discard) H->J Discard K Dry, Concentrate, Precipitate with HCl/Ether I->K L Pure Hydrochloride Salt (Solid) K->L

Figure 2. Workflow for purification via acid-base extraction.
Technique 2: Recrystallization

Recrystallization is a purification technique used to remove impurities from solids.[9] The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, forming pure crystals while the impurities remain in the surrounding solution (mother liquor).[10]

Frequently Asked Questions (FAQs)

  • Q: How do I choose the best solvent for recrystallization?

    • A: The ideal solvent is one in which your compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[9][10] The impurities, ideally, should either be very soluble at all temperatures or completely insoluble (allowing for hot filtration). For amine hydrochlorides, polar protic solvents like isopropanol, ethanol, or methanol are often good starting points.[5] Sometimes a two-solvent system (e.g., ethanol/diethyl ether) is required.[11]

  • Q: What is "oiling out" and why does it happen?

    • A: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is detrimental to purification as the oil traps impurities. It can be caused by cooling the solution too quickly or using a solvent with too high a boiling point.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" - Solution cooled too rapidly. - Solvent boiling point is higher than the product's melting point. - High concentration of impurities depressing the melting point.- Re-heat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly (e.g., by placing the flask in an insulated container).[12] - Choose a lower-boiling point solvent.
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is not sufficiently supersaturated.- Reduce the solvent volume by gentle boiling or under a stream of nitrogen, then allow it to cool again.[12] - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure product.[12] - Place the flask in an ice-water bath to further decrease solubility.
Very Low Yield - Too much solvent was used, leaving most of the product in the mother liquor. - The compound has significant solubility even at low temperatures. - Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent required to fully dissolve the solid. - After filtering the crystals, try to concentrate the mother liquor to recover a second, possibly less pure, crop of crystals. - Pre-heat your filtration funnel and flask to prevent cooling and crystallization during the transfer.[12]
Purity Does Not Improve - The chosen solvent does not effectively discriminate between the product and the impurity. - Crystallization occurred too quickly, trapping impurities.- Perform solubility tests to find a different solvent or solvent pair. - Ensure the solution cools as slowly as possible to promote the growth of well-ordered, pure crystals.

Experimental Protocol: Recrystallization from a Single Solvent

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, acetone) to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess.[10]

  • Hot Filtration (if needed): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is key for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Part 3: Advanced Purification

Q: My product is still not pure after acid-base extraction and recrystallization. What's next?

A: If structurally similar amine impurities are present, techniques based on differential solubility and basicity may fail. In this case, column chromatography is the recommended next step.

  • Strategy: It is highly advisable to perform chromatography on the free amine rather than the hydrochloride salt. The salt is very polar and will likely stick irreversibly to a standard silica gel column.

  • Procedure:

    • Convert the impure salt to the free base using the basification and extraction steps from the acid-base protocol.

    • Purify the resulting free amine by silica gel column chromatography. Amines can "streak" on silica due to their basicity. To prevent this, the eluent is often treated with a small amount of a base, such as 0.5-1% triethylamine (Et₃N).[13]

    • Monitor the column fractions by TLC.

    • Combine the pure fractions, evaporate the solvent, and convert the purified free base back into the hydrochloride salt as described previously.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • Engineering Ideas Clinic - Confluence. What is an Acid and Base Extraction?. [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Reddit. Ways of crashing out amines : r/chemistry. [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • YouTube. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S. [Link]

Sources

Troubleshooting GC-MS artifacts for 3-Chloro-N-methylbenzenemethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Chloro-N-methylbenzenemethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges and artifacts encountered during its analysis. Our approach is rooted in explaining the fundamental causes of these issues to empower you to develop robust and reliable methods.

Understanding the Molecule: Inherent Analytical Challenges

3-Chloro-N-methylbenzenemethanamine is a secondary amine. When supplied as a hydrochloride salt, it presents two primary challenges for GC-MS analysis:

  • Low Volatility: The salt form is non-volatile. For analysis, it must be converted to its free base form. This typically occurs thermally in the hot GC injection port, but this process can be inconsistent.

  • High Polarity & Activity: The free base, with its secondary amine group (-NH), is a polar and active compound. It is prone to strong interactions with any acidic sites within the GC system (e.g., silanol groups in the liner or column), leading to poor peak shape, adsorption, and potential degradation.[1][2]

These properties are the root cause of most analytical artifacts. This guide will address them systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Common Chromatographic Problems

Question 1: Why is my peak for 3-Chloro-N-methylbenzenemethanamine severely tailing?

Answer:

Peak tailing is the most common issue for amines and is a clear indicator of undesirable surface interactions within your GC system.[1]

  • Primary Cause: The polar N-H group on your analyte is interacting with active sites, primarily acidic silanol (-Si-OH) groups, in the injection port liner and the capillary column. Instead of moving smoothly through the system, some molecules "stick" to these sites and are released more slowly, creating a tailed peak.

  • Troubleshooting Protocol:

    • Check Your Inlet Liner: The liner is the first point of contact. Standard glass or quartz liners are often too active.

      • Action: Replace the current liner with a base-deactivated liner . These liners have their active silanol groups chemically treated to make the surface more inert.

      • Verification: Inject a standard mix containing a known active compound (like pyridine or a simple alkanolamine) to confirm the inertness of your new liner before running your sample.

    • Evaluate Your GC Column: If tailing persists, your column may not be suitable or may be degraded.

      • Action: Ensure you are using a column specifically designed for amine analysis, often labeled as "base-deactivated" or having a "WAX" or amine-specific phase. If your current column is old or has been exposed to oxygen at high temperatures, its deactivation may be compromised.[3] Consider trimming the first 10-15 cm from the inlet side of the column or replacing it.

    • Optimize Temperature: A lower elution temperature can sometimes reduce tailing, but the best solution is to address the surface activity directly.

  • Senior Scientist's Note: Tailing is not just a cosmetic issue; it severely impacts integration accuracy and lowers the limit of detection. Addressing liner and column activity is non-negotiable for reliable amine analysis.

Question 2: My results are not reproducible. The peak area for my analyte varies significantly between injections. Why?

Answer:

Poor reproducibility is often linked to inconsistent sample introduction or irreversible adsorption.

  • Plausible Causes:

    • Inconsistent Free Base Formation: The conversion of the hydrochloride salt to the free base in the injector can be erratic, especially if there are active sites or matrix components that interfere with the process.

    • Irreversible Adsorption (Sample Loss): If active sites are present, a portion of your analyte may be permanently binding to the liner or column, leading to lower-than-expected peak areas.[4] The degree of this loss can vary with each injection as the activity of the sites changes.

    • Injector Discrimination: The high temperature of the inlet can cause less volatile components (like your analyte salt) to vaporize more slowly or incompletely compared to the solvent, leading to an unrepresentative portion of the sample entering the column.[5]

  • Troubleshooting Protocol:

    • Sample Preparation: Instead of relying on in-injector conversion, consider a simple liquid-liquid extraction. Dissolve your sample in aqueous basic solution (e.g., dilute NaOH, pH > 10) to form the free base, then extract it into an organic solvent (e.g., ethyl acetate, dichloromethane). Injecting the free base directly provides much more consistent results.

    • Use a Guard Column: A deactivated guard column (an empty, deactivated piece of fused silica) installed before your analytical column can act as a "trap" for non-volatile residues and protect the more expensive analytical column from contamination and activity.

    • Derivatization: The most robust solution to eliminate activity-related reproducibility issues is to chemically derivatize the analyte. See the protocol in the "Specific Artifacts" section below.

  • Senior Scientist's Note: Relying on thermal conversion of a salt in the injector is inherently risky for quantitative analysis. Taking control of the free base formation through sample preparation is a fundamental step toward a rugged method.

Category 2: Specific Artifact Identification & Troubleshooting

Question 3: I see a significant peak at a lower molecular weight that corresponds to the loss of a methyl group (N-demethylation). What is causing this?

Answer:

The appearance of 3-chlorobenzenemethanamine (the N-demethylated version of your analyte) is a classic example of a thermal degradation artifact.

  • Primary Cause: The energy in the hot GC injection port is sufficient to cause cleavage of the N-CH₃ bond.[6][7] This is a known degradation pathway for N-methylated amines. The process can be exacerbated by the presence of active metal or silica sites in the liner.

  • Troubleshooting Protocol:

    • Lower the Injection Port Temperature: This is the most direct solution.

      • Action: Reduce the injector temperature in 20°C increments (e.g., from 250°C to 230°C, then to 210°C). Analyze your sample at each step.

      • Expected Outcome: You should observe a decrease in the relative abundance of the demethylated artifact peak and a corresponding increase in the peak area of your target analyte. Find the lowest temperature that still allows for efficient volatilization of your analyte.

    • Check Liner Type and Condition: A dirty or active liner can catalyze this degradation.

      • Action: Clean or replace the liner with a fresh, highly deactivated one. Ensure no glass wool is present, as it provides a large, active surface area. If packing is needed, use deactivated glass wool.

    • Change Injection Technique: A splitless injection keeps the analyte in the hot injector for a longer time, increasing the chance of degradation.

      • Action: If your sample concentration allows, switch to a split injection. The faster transfer to the column minimizes the analyte's residence time in the hot zone.

  • Senior Scientist's Note: N-dealkylation is a common metabolic pathway in drug development, so it is critical to confirm whether its presence is a true sample component or a method-induced artifact.[8] Running the sample at multiple, decreasing injector temperatures is the definitive way to prove it. If the artifact-to-analyte ratio decreases with temperature, it's an artifact.

Question 4: I don't see my analyte peak, but I see other, unexpected peaks. What could they be?

Answer:

Complete loss of the parent analyte with the appearance of new peaks points to severe degradation or reaction in the injector.

  • Plausible Causes & Artifact Identification:

    • Imine Formation: If you are using a reactive solvent like methanol or acetone, the amine can react with it in the hot injector to form an imine.[9] This is especially common with hydrochloride salts of amines.[9]

    • Dehydrogenation: The analyte can lose hydrogen to form an unsaturated analog. This is known to be catalyzed by hot stainless steel surfaces, such as the injection port needle or liner.[10]

    • Complete Degradation: At very high injector temperatures (>275-300°C), the molecule can fragment into smaller, more volatile compounds like chlorotoluene or other substituted benzenes that may not be retained well on the column.[11][12]

  • Troubleshooting Protocol:

    • Identify the Artifacts: Use the mass spectra of the unknown peaks to propose structures. Search these against a library (e.g., NIST). Common losses or additions (e.g., +12 Da for imine formation with methanol) can provide clues.

    • Change the Solvent: Switch to a more inert solvent like ethyl acetate or toluene and reinject the sample. If the artifact peak disappears, a solvent-analyte reaction was the cause.

    • Systematically Lower Injector Temperature: As described in the previous question, this is the key to mitigating thermal degradation.[13]

    • The Ultimate Solution: Derivatization: If degradation and activity cannot be controlled, derivatization is the most effective solution. This process chemically modifies the problematic N-H group.[14][15][16]

Key Experimental Protocol: Analyte Derivatization

Derivatization makes the analyte more volatile, more thermally stable, and less polar, eliminating nearly all the issues discussed above.[17][18] Silylation is a common and effective method.

Protocol: Silylation with BSTFA + 1% TMCS

  • Prepare the Free Base: Evaporate your sample (in its organic solvent after extraction) to dryness under a gentle stream of nitrogen. The presence of water will quench the reaction.[17]

  • Add Reagents: To the dry residue, add 50 µL of an inert solvent (e.g., pyridine or acetonitrile) and 50 µL of the silylating reagent (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • React: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analyze: Cool to room temperature and inject 1 µL into the GC-MS.

  • Verification: The resulting trimethylsilyl (TMS) derivative will have a higher molecular weight (M+72) and will exhibit a much sharper, more symmetrical peak shape at an earlier retention time.

Summary of Common Artifacts and Solutions
Problem/Artifact ObservedPotential Cause(s)Recommended Solution(s)
Peak Tailing Active sites in liner/columnUse base-deactivated liner and column; Derivatize the analyte.
Poor Reproducibility Inconsistent salt-to-base conversion; AdsorptionPerform a base extraction before injection; Use a guard column; Derivatize.
N-Demethylated Peak Thermal degradation in the injectorLower injector temperature; Use a deactivated liner; Use a faster (split) injection.
Ghost Peaks Carryover from a previous injectionRun a solvent blank; Clean the injector; Replace the septum.[19][20]
Imine Peak Reaction with solvent (e.g., methanol)Change to an inert solvent (e.g., ethyl acetate, toluene).[9]
Analyte Peak Disappears Severe thermal degradationSignificantly lower injector temperature; Derivatize the analyte.[11]
Visualized Troubleshooting Workflow

Below is a generalized workflow for troubleshooting GC-MS issues with active compounds like 3-Chloro-N-methylbenzenemethanamine hydrochloride.

Troubleshooting_Workflow cluster_check Initial Checks cluster_troubleshoot Systematic Troubleshooting cluster_solution Advanced Solutions start Problem Observed (e.g., Tailing, Extra Peaks, No Peak) check_basics Verify Method Parameters Check Syringe & Sample Prep Run Solvent Blank start->check_basics check_liner Inspect & Replace Inlet Liner (Use Base-Deactivated) check_basics:f2->check_liner Ghost peaks resolved? [no] check_temp Lower Injector Temperature (in 20°C steps) check_liner->check_temp Tailing/adsorption resolved? [no] end Problem Resolved check_liner->end [yes] check_column Evaluate Column Health (Trim or Replace) check_temp->check_column Degradation resolved? [no] check_temp->end [yes] check_solvent Change Injection Solvent (to inert solvent) check_column->check_solvent Still issues? check_column->end [yes] derivatize Derivatize Analyte (e.g., Silylation) check_solvent->derivatize Solvent reaction resolved? [no] check_solvent->end [yes] derivatize->end [yes]

Caption: General troubleshooting workflow for GC-MS artifacts.

References
  • Vertex AI Search. (n.d.).
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved January 21, 2026.
  • Pandey, P. K. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
  • Kataoka, H. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives.
  • Chemistry LibreTexts. (2023, August 29).
  • Restek. (n.d.). GC Troubleshooting Guide.
  • Cognard, S., et al. (n.d.). Formation of artefacts during air analysis of volatile amines by solid-phase micro extraction.
  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience.
  • Sigma-Aldrich. (n.d.).
  • Agilent. (n.d.). How to Troubleshoot and Improve your GC/MS.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Williams, D. B. G. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Coulson, S., & Kirkbride, P. (2017, August 14). An Investigation into Artefacts Formed During Gas Chromatography/Mass Spectrometry Analysis of Firearms Propellant. Flinders Academic Commons.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Benzenemethanamine, 3-chloro-N-methyl-.
  • Ghavre, M., et al. (n.d.).
  • Puranik, S. B., et al. (2025, August 9). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Thurman, E. M. (n.d.).
  • ResearchGate. (2025, August 10).
  • Agilent. (2023, December 20). Evaluation of Hydrogen Carrier Gas and the Agilent HydroInert Source for Forensic Street Drug Analysis.
  • Agilent. (n.d.).
  • Li, Z., et al. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis.
  • Macias, M. S., et al. (n.d.).
  • Liu, C., et al. (2025, August 6). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
  • Arsič, A., et al. (2021, June 30). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI.
  • Romanello, D. (2025, June 17).

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(3-Chlorophenyl)-N-methylmethanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of 1-(3-Chlorophenyl)-N-methylmethanamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. As a chiral secondary amine, this analyte presents a dual challenge: separating its enantiomers (R/S) and distinguishing it from potential positional isomers (e.g., 2-chloro or 4-chloro substituted analogs).

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common hurdles and achieve robust, reproducible separations.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying scientific principles to guide your optimization strategy.

Question: Why am I seeing poor resolution or complete co-elution of my isomers?

Answer: This is the most common challenge, arising because isomers possess very similar physicochemical properties. The solution lies in enhancing the selectivity of your chromatographic system.

Possible Causes & Solutions:

  • Inadequate Stationary Phase Selectivity: Standard achiral columns like C18 separate primarily by hydrophobicity. Since isomers often have nearly identical hydrophobic character, these columns are typically insufficient for enantiomeric separation and may struggle with positional isomers.

    • For Enantiomeric Separation: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated on silica, are highly effective for a broad range of chiral compounds, including aromatic amines.[1][2][3] Consider starting with a column like amylose tris(3,5-dimethylphenylcarbamate), which is known for its robust performance in separating amine-containing analytes.[1]

    • For Positional Isomers: If a standard C18 fails, switch to a column offering alternative separation mechanisms.[4] Phenyl or Pentafluorophenyl (PFP) stationary phases can introduce π-π interactions, which are highly effective for differentiating aromatic positional isomers.[4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.

    • Solvent Choice: In reversed-phase, switching between acetonitrile and methanol can alter selectivity due to their different dipole moments and hydrogen bonding capabilities.[6][7] In normal-phase chiral chromatography, adjusting the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the nonpolar solvent (e.g., n-hexane) is the primary way to control retention and resolution.[1][8]

    • pH Control (Reversed-Phase): For ionizable compounds like amines, mobile phase pH is critical.[6][7] The pKa of 1-(3-Chlorophenyl)-N-methylmethanamine is basic. Operating at a pH 2-3 units away from the analyte's pKa ensures a consistent ionization state. However, for amine separations, a higher pH (e.g., pH 9-10) can sometimes improve peak shape on appropriate columns (e.g., hybrid silica phases).[9][10]

    • Additives (Normal-Phase): When separating amines under normal-phase conditions, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is crucial.[1][8] These additives compete with the analyte for active sites on the stationary phase, significantly improving peak symmetry and resolution.[1]

Question: My amine peak is tailing severely. What's causing this and how do I fix it?

Answer: Peak tailing for basic compounds like 1-(3-Chlorophenyl)-N-methylmethanamine is almost always caused by secondary ionic interactions between the protonated amine and acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[10]

Possible Causes & Solutions:

  • Silanol Interactions:

    • Use a Basic Additive: In reversed-phase, adding a competitor base like TEA (typically 0.1-0.5%) to the mobile phase can saturate the active silanol sites. In normal-phase, DEA is commonly used for the same purpose.[1]

    • Adjust Mobile Phase pH: Increasing the pH of the mobile phase deprotonates the silanol groups, reducing their ability to interact with the basic analyte.[10] Ensure your column is stable at the chosen pH. Modern hybrid or high-purity silica columns offer extended pH stability.

    • Choose a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanols. Furthermore, "end-capping" (reacting residual silanols with a small silylating agent) creates a more inert surface, drastically reducing peak tailing for basic compounds.

Question: Why are my peaks splitting into two?

Answer: Peak splitting can be a frustrating artifact. It's important to distinguish between true co-elution of two compounds and a chromatographic problem causing a single analyte to produce a split peak.[11][12]

Possible Causes & Solutions:

  • Injection Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the peak to distort or split.[12][13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.

  • Column Contamination or Void:

    • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, disrupting the flow path and causing peak splitting for all analytes.[11]

    • Column Void: A void or channel can form at the head of the column bed over time, especially if pressure shocks occur. This creates two different paths for the analyte to travel, resulting in a split peak.

    • Solution: First, try removing the guard column (if installed) to see if it is the source of the problem. If the analytical column is suspected, try reversing and flushing it with a strong solvent (be sure to disconnect it from the detector first). If the problem persists, the column may need to be replaced.

  • Co-elution: The split peak may genuinely be two closely eluting, unresolved compounds.

    • Solution: To test this, reduce your injection volume. If the split peak resolves into two more distinct peaks, it is likely a co-elution issue.[11] You will then need to proceed with method optimization to improve resolution, as described in the first troubleshooting question.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting point for developing a chiral separation method for this compound? A polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions is an excellent starting point.[1][2][3] A mobile phase of n-Hexane and an alcohol modifier (like Ethanol or Isopropanol) with a small amount of a basic additive (like 0.1% Diethylamine) provides a high probability of success for chiral amines.[1][8]

  • Q2: How do I choose between normal-phase and reversed-phase for chiral separation? Both modes can be effective, and they are often complementary.[14]

    • Normal-Phase (NP): Often provides higher selectivity for chiral separations on polysaccharide CSPs. It uses non-polar solvents like hexane with polar modifiers. It is generally the first choice for screening.

    • Reversed-Phase (RP): Uses aqueous-organic mobile phases and is highly compatible with mass spectrometry (MS) detectors.[14] If NP fails or if MS detection is required, RP on a suitable CSP is a strong alternative.

  • Q3: Can I use the same method for both enantiomeric and positional isomer separation? It is unlikely. Enantiomeric separation requires a chiral environment (a CSP). Positional isomer separation relies on achiral differences (like dipole moment or subtle polarity changes) and is typically performed on achiral columns (e.g., C18, Phenyl).[5][9] A comprehensive analysis would likely require two separate methods.

  • Q4: How can I confirm the identity of each isomeric peak after separation? Peak identity can be confirmed by injecting pure standards of each isomer if they are available. If not, hyphenated techniques like HPLC-MS can provide mass data. For enantiomers, techniques like circular dichroism (CD) spectroscopy or obtaining a sample of a single known enantiomer can confirm the elution order.

Data Presentation & Protocols

Data Summary Tables

Table 1: Typical Starting Conditions for Chiral Stationary Phase (CSP) Screening

Column TypeChiral SelectorTypical Mobile PhaseMode
CHIRALPAK® AD-HAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)Normal-Phase
CHIRALCEL® OD-HCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA / DEA (90:10:0.1, v/v/v)Normal-Phase
Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile / 0.1% Formic Acid (90:10, v/v)Polar-Organic
CHIRALPAK® IG-3Amylose tris(3,5-dimethylphenylcarbamate) (immobilized)Methanol / 10 mM Ammonium Bicarbonate (80:20, v/v)Reversed-Phase

Table 2: Example Effect of Mobile Phase Modifier on Enantiomeric Resolution (Normal-Phase)

Mobile Phase Composition (n-Hexane / Modifier / 0.1% DEA)ModifierRetention Time (Peak 1) (min)Retention Time (Peak 2) (min)Resolution (Rs)
90 / 10 / 0.1Isopropanol (IPA)8.59.81.8
80 / 20 / 0.1Isopropanol (IPA)6.27.01.5
80 / 20 / 0.1Ethanol (EtOH)7.18.52.1

Data is illustrative and will vary based on the specific column and system.

Experimental Protocols
Protocol 1: Initial Chiral Method Development Screening
  • Column Selection: Choose a polysaccharide-based CSP, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate).

  • Sample Preparation: Dissolve the sample of 1-(3-Chlorophenyl)-N-methylmethanamine at a concentration of 1.0 mg/mL in a 50:50 mixture of n-Hexane and Ethanol.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / Ethanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase.[1][6]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Analyze the resulting chromatogram for retention time and resolution between the enantiomers.

Protocol 2: Mobile Phase Optimization for Improved Resolution
  • Objective: To improve a partial separation (e.g., Resolution < 1.5) observed during initial screening.

  • Strategy: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, while a higher percentage reduces analysis time.

  • Procedure:

    • Using the setup from Protocol 1, prepare three additional mobile phases with varying ethanol content:

      • Mobile Phase A: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)

      • Mobile Phase C: n-Hexane / Ethanol / DEA (75:25:0.1, v/v/v)

    • For each mobile phase, allow the system to fully equilibrate before injecting the sample.

    • Record the retention times and calculate the resolution factor (Rs) for each condition.

    • Compare the results to identify the optimal mobile phase composition that provides baseline resolution (Rs ≥ 1.5) in a reasonable runtime.

Visualized Workflows

Diagram 1: Troubleshooting Poor Resolution

G start Problem: Poor Resolution / Co-elution check_column Is the column appropriate? (e.g., Chiral column for enantiomers) start->check_column select_csp Select appropriate column: - Chiral Stationary Phase (CSP) for enantiomers - Phenyl/PFP for positional isomers check_column->select_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes end_ok Resolution Achieved select_csp->end_ok screen_solvents Screen Organic Modifiers (e.g., MeOH vs. ACN, or IPA vs. EtOH) optimize_mp->screen_solvents adjust_ph Adjust pH / Additives (e.g., add DEA for amines in NP) optimize_mp->adjust_ph change_temp Vary Temperature (e.g., test at 25°C, 30°C, 35°C) optimize_mp->change_temp screen_solvents->end_ok adjust_ph->end_ok change_temp->end_ok

Caption: A workflow for systematically troubleshooting poor isomer resolution.

Diagram 2: Column Selection Decision Tree

G start Start: Isomer Separation isomer_type What type of isomers? start->isomer_type enantiomers Use Chiral Stationary Phase (CSP) isomer_type->enantiomers Enantiomers (R/S) positional Use Achiral Stationary Phase isomer_type->positional Positional (ortho, meta, para) csp_type Screen CSPs: 1. Polysaccharide (Amylose/Cellulose) 2. Macrocyclic Glycopeptide 3. Pirkle-type enantiomers->csp_type achiral_type Screen Columns: 1. Standard C18 2. Phenyl / PFP (for π-π interactions) 3. Cyano (CN) positional->achiral_type

Caption: A decision tree to guide appropriate column selection for different isomer types.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. [Link]

  • Li, Y., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • Chromatography Mentoring. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4483. [Link]

  • Benchchem. (n.d.). Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Gaspar, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113959. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • ResearchGate. (n.d.). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. This guide is designed for our partners in research, discovery, and drug development. We understand that the stability and integrity of your compounds in solution are paramount to generating reproducible and reliable experimental data. This document moves beyond simple protocols to provide a deeper understanding of the degradation mechanisms affecting this molecule and offers robust, field-proven strategies to ensure its stability. Our goal is to empower you with the knowledge to not only troubleshoot issues but to proactively prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A: The molecule's structure, featuring a secondary amine and a chlorophenyl ring, makes it susceptible to three main degradation pathways: oxidation, photodegradation, and instability at neutral or alkaline pH.[1][2][3] Oxidative degradation often targets the electron-rich amine group, while the aromatic chlorine substituent can be susceptible to photolytic cleavage upon exposure to light.[4][5]

Q2: Why is the pH of my solution so critical for stability?

A: The stability of amine salts in solution is highly pH-dependent.[6] In acidic conditions (typically pH 2-4), the secondary amine exists in its protonated (hydrochloride salt) form. This positive charge significantly reduces the susceptibility of the nitrogen atom to oxidation.[7] As the pH increases towards neutral and alkaline, the amine is deprotonated, becoming a free base that is much more vulnerable to oxidative attack.[7]

Q3: Is refrigeration or freezing always the best storage strategy?

A: Lowering the temperature is a cornerstone of preserving chemical stability as it slows down the kinetics of degradation reactions.[8] For short-to-medium term storage (days to weeks), refrigeration at 2-8°C is highly recommended. For long-term storage, freezing at -20°C or -80°C is preferable. However, it is critical to minimize freeze-thaw cycles. Each cycle can introduce atmospheric oxygen into the solution and concentration gradients during freezing can accelerate degradation in localized microenvironments. We advise aliquoting stock solutions into single-use volumes before freezing.

Q4: My solution is colorless, does that guarantee it hasn't degraded?

A: Not necessarily. While the formation of colored impurities is a common sign of significant oxidative degradation, other degradation pathways may not produce colored byproducts.[3] For instance, photolytic dechlorination or the formation of N-oxides may not result in a visible color change but can still be detected by analytical techniques like HPLC.[5][9] Regular analytical verification is the only definitive way to confirm solution integrity.

Troubleshooting Guide: From Problem to Prevention

This section addresses specific issues you may encounter and provides both immediate corrective actions and long-term preventative strategies.

Issue 1: My solution has developed a yellow or brown tint over time.

What is likely happening? A visible color change is a classic indicator of oxidative degradation.[3] The secondary amine group in 1-(3-Chlorophenyl)-N-methylmethanamine is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ion contaminants, and elevated temperatures.[1][10] This process can lead to the formation of complex, often colored, degradation products.

How can I fix and prevent this?

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or use flasks and vials with a blanket of inert gas.

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contaminants.

  • Consider Chelating Agents: If metal ion catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.01-0.05% can sequester metal ions and inhibit this catalytic pathway.[11]

  • Store Properly: Always store solutions in tightly sealed, amber glass vials at recommended low temperatures (see FAQ 3). The amber glass is crucial for preventing light exposure, which can work synergistically with oxygen to accelerate degradation.[12]

Issue 2: My HPLC analysis shows new impurity peaks that grow over time.

What are the likely degradants? The appearance of new, growing peaks in a stability-indicating HPLC chromatogram confirms degradation.[13] Based on the structure of this compound, the primary degradants are typically products of oxidation and photodegradation.

  • Oxidative Products: The most common oxidative degradant is the corresponding N-oxide.[9] Further oxidation or radical-mediated reactions could also occur.

  • Photodegradation Products: Exposure to UV light can cause homolytic cleavage of the carbon-chlorine bond on the phenyl ring, leading to a dechlorinated impurity.[5] This is a significant pathway for many chlorinated aromatic compounds.

How can I identify these and prevent their formation?

  • Forced Degradation Study: To confirm the identity of these peaks, a forced degradation (or stress testing) study is invaluable.[13][14] Exposing separate aliquots of the solution to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) can selectively generate the degradants seen in your stability samples, aiding in their identification, especially when using mass spectrometry (LC-MS).[15][16][17]

  • Prevention:

    • For Oxidation: Follow all the preventative measures outlined in Issue 1 (deoxygenate solvents, use inert atmosphere, etc.).

    • For Photodegradation: The most critical preventative measure is strict light protection.[8] Always use amber glass vials for storage and preparation.[12] When working on the bench, wrap flasks or tubes in aluminum foil. If possible, work in a room with yellow safety lights that filter out UV wavelengths.

Below is a diagram illustrating the most probable primary degradation pathways.

DegradationPathways Parent 1-(3-Chlorophenyl)-N- methylmethanamine HCl N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (O₂, Metal Ions) Dechlorinated Dechlorinated Product Parent->Dechlorinated Photodegradation (UV Light)

Caption: Primary degradation pathways for the target compound.

Data Summary & Protocols

Table 1: Summary of Factors Influencing Solution Stability
FactorImpact on StabilityRecommended Action & Rationale
pH High Impact: Stability is greatest in acidic conditions (pH 2-4). Degradation increases significantly at neutral and alkaline pH.Maintain an acidic pH. The protonated amine is less susceptible to oxidation.[6][7]
Light High Impact: UV and visible light can cause rapid photodegradation, including dechlorination.[5][14]Store solutions in amber glass vials and protect from light during handling.[12]
Oxygen High Impact: Dissolved oxygen is a primary driver of oxidative degradation.[8][18]Use deoxygenated solvents and store under an inert gas (N₂ or Ar) atmosphere.
Temperature Medium-High Impact: Higher temperatures accelerate all degradation reactions.[8]Store solutions at 2-8°C (short-term) or frozen at ≤ -20°C (long-term).
Solvent Purity Medium Impact: Trace metal ions and other impurities can catalyze degradation.[11][19]Use high-purity (e.g., HPLC-grade) solvents and water. Consider a chelator if needed.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize degradation from the outset, providing a robust starting point for your experiments.

Materials:

  • This compound solid

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • Inert gas (Nitrogen or Argon)

  • Type A volumetric flasks (amber)

  • Sterile syringe filters (0.22 µm, compatible with acidic solutions)

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: Place the required volume of HPLC-grade water in a media bottle or flask with a sparging stone. Bubble inert gas through the water for at least 30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of the compound solid in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to an amber volumetric flask. Add approximately 70-80% of the final volume of the deoxygenated water. Swirl gently to dissolve.

  • pH Adjustment: Using a calibrated pH meter, slowly add 0.1 M HCl dropwise to the solution until the pH is stable within the range of 3.0-4.0. This ensures the amine remains fully protonated.

  • Final Volume: Add deoxygenated water to bring the solution to the final volume mark on the volumetric flask. Cap and invert several times to ensure homogeneity.

  • Filtration (Optional but Recommended): For maximum clarity and removal of particulates, filter the solution through a 0.22 µm sterile syringe filter into a clean amber container.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber glass vials. Before sealing, gently flush the headspace of each vial with inert gas. Store at 2-8°C for short-term use or ≤ -20°C for long-term storage.

Protocol 2: Example Stability-Indicating RP-HPLC Method

This method provides a starting point for monitoring the purity of your solution over time. It is designed to separate the parent compound from potential polar and non-polar degradants. Method validation and optimization for your specific instrumentation are required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan of the parent compound)
Injection Volume 10 µL

Troubleshooting Workflow

When faced with a potential stability issue, a systematic approach is key. The following workflow illustrates the logical steps from observation to resolution.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, new HPLC peaks) Check Step 1: Review Storage Conditions (Light, Temp, pH, Headspace) Start->Check Initial Check Forced Step 2: Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Check->Forced If conditions seem correct Analyze Step 3: Analyze by Stability-Indicating Method (HPLC, LC-MS) Forced->Analyze Generate samples Identify Step 4: Identify Degradation Pathway (e.g., Oxidation vs. Photolysis) Analyze->Identify Interpret data Optimize Step 5: Optimize Preparation & Storage Protocol (e.g., add inert gas) Identify->Optimize Target specific cause End Resolution: Stable Solution Achieved Optimize->End Implement changes

Caption: A systematic workflow for troubleshooting solution stability.

References

  • Google. (2026).
  • Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • National Institutes of Health (NIH). (n.d.).
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ACS Publications. (2016).
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • MedCrave online. (2016).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • ResearchGate. (2018). (PDF)
  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • Allan Chemical Corporation. (2025). Top 5 Factors Affecting Chemical Stability.
  • PubMed Central (PMC). (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • ResearchGate. (n.d.). TABLE 1 .
  • European Patent Office. (n.d.). EP 0208477 B1 - Process for producing chlorophenylhydrazine compounds.
  • Google Patents. (n.d.). CN100465149C - The manufacture method of chlorophenylacetic acid.
  • PubMed. (n.d.).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • BenchChem. (n.d.). Best practices for handling and storage of thiamine hydrochloride to maintain purity.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • PubMed. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution.
  • PubMed. (n.d.). Degradation kinetics of phentolamine hydrochloride in solution.
  • ResearchGate. (2025). The stability of amitriptyline hydrochloride in aqueous solution.
  • PubMed Central (PMC). (2024).
  • ResearchGate. (2025). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies....
  • Google Patents. (1998).
  • PubMed. (2014).
  • ResearchGate. (2025). (PDF)
  • European Patent Office. (n.d.). EP 0516933 B1 - Stabilization of aqueous hydroxylamine solutions.
  • National Institutes of Health (NIH). (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance.
  • JETIR. (n.d.). stability indicating assay method development and validation of clomipramine hydrochloride capsules by rp-hplc.
  • ResearchGate. (2017). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
  • ResearchGate. (2020). Degradation of a Novel Pesticide Antiviral Agent Vanisulfane in Aqueous Solution....

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Technical Support Center: Enhancing Reaction Efficiency for 1-(3-Chlorophenyl)-N-methylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

I. Foundational Principles: The Chemistry of Synthesis

The most common and efficient pathway to synthesize 1-(3-Chlorophenyl)-N-methylmethanamine is through the reductive amination of 3-chlorobenzaldehyde with methylamine. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the final amine product. Understanding the nuances of this process is critical for troubleshooting and optimization.

Reductive amination is a cornerstone of modern organic synthesis for its reliability and ability to form carbon-nitrogen bonds.[1] The process involves the condensation of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine, which is then reduced to the target amine.[2][3]

Visualizing the Core Reaction Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-Chlorobenzaldehyde C N-(3-chlorobenzylidene)methanamine (Imine Intermediate) A->C + H2O B Methylamine (CH3NH2) B->C E 1-(3-Chlorophenyl)-N-methylmethanamine (Final Product) C->E D Reducing Agent D->E

Caption: General workflow for the synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine via reductive amination.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem. Systematically investigating the following factors is the most effective approach.

1. Incomplete Imine Formation:

  • The Problem: The equilibrium between the reactants (aldehyde and amine) and the imine may not favor product formation. Water, a byproduct of this step, can hydrolyze the imine back to the starting materials.

  • The Solution:

    • Dehydration: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate can shift the equilibrium towards the imine.

    • Solvent Choice: Using a solvent in which water has limited solubility, such as toluene, and employing a Dean-Stark apparatus to remove water azeotropically can be effective, though often more complex than necessary for this specific transformation. For many reductive aminations, polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are sufficient.[4]

2. Ineffective Reduction:

  • The Problem: The chosen reducing agent may be inappropriate for the substrate or may have degraded.

  • The Solution:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[1][3] It is milder and more selective for the iminium ion over the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][5] This selectivity prevents the unwanted reduction of 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][3]

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. NaBH(OAc)₃ is particularly moisture-sensitive.[4]

3. Sub-optimal Reaction Conditions:

  • The Problem: Temperature, concentration, and reaction time can all significantly impact yield.

  • The Solution:

    • Temperature: Imine formation is often carried out at room temperature. The reduction step can also typically be performed at room temperature, although gentle cooling might be necessary during the initial addition of the reducing agent to control any exotherm.

    • Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) is often used to drive the imine formation to completion.

    • Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and confirm the consumption of starting materials.

4. Side Reactions:

  • The Problem: Over-alkylation of the amine can occur, though it is less of an issue in reductive aminations compared to direct alkylations with alkyl halides.[3] Another potential side reaction is the Cannizzaro reaction of the aldehyde under basic conditions, though this is less likely with the typical conditions for reductive amination.

  • The Solution: The use of a selective reducing agent like NaBH(OAc)₃ minimizes the formation of alcohol byproducts.[5] Maintaining a slightly acidic to neutral pH helps to avoid base-catalyzed side reactions of the aldehyde.

Q2: I am observing a significant amount of 3-chlorobenzyl alcohol as a byproduct. Why is this happening and what can I do?

A2: The formation of 3-chlorobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can react with the methylamine to form the imine.

  • Causality: This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[4] NaBH₄ can readily reduce aldehydes.

  • Primary Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to be less reactive towards aldehydes and ketones but highly reactive towards the protonated imine (iminium ion), which is the active species being reduced.[1]

  • Alternative Two-Step Procedure: If you must use NaBH₄, consider a two-step approach. First, form the imine by stirring 3-chlorobenzaldehyde and methylamine in a suitable solvent like methanol for a few hours. Monitor for the disappearance of the aldehyde by TLC. Once imine formation is complete, then add the NaBH₄.[1][4]

Q3: My final product is impure after workup. What are the best purification strategies?

A3: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: Being a basic amine, your product can be effectively separated from non-basic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like 3-chlorobenzyl alcohol) will remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

    • Extract your deprotonated amine product back into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is a reliable method. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the basic amine from streaking on the acidic silica gel, is a good starting point.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger scales.

Q4: How can I be sure my reaction has gone to completion?

A4: Relying solely on reaction time is not advisable. Active monitoring is key for reproducibility and efficiency.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot the starting material (3-chlorobenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

    • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3) is a good starting point.

    • Visualization: Use a UV lamp (the aldehyde and product are UV active) and/or a potassium permanganate stain.

    • Interpretation: The reaction is complete when the spot corresponding to the 3-chlorobenzaldehyde has disappeared. The product amine will have a different Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information, confirming the disappearance of starting materials and the appearance of the product with its expected molecular weight.

III. Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices discussed in the troubleshooting section.

Materials:

  • 3-chlorobenzaldehyde

  • Methylamine (as a solution in THF, ethanol, or water, e.g., 40 wt. %)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, but can facilitate iminium ion formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-chlorobenzaldehyde (1.0 eq) and DCE (or DCM) to make an approximately 0.5 M solution.

  • Add methylamine solution (1.1-1.2 eq) to the stirred solution of the aldehyde at room temperature.

  • (Optional) Add glacial acetic acid (1.1-1.2 eq). This can help catalyze imine formation and ensures the intermediate is protonated to the more reactive iminium ion.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 12-24 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by acid-base extraction or column chromatography as described in Q3.

Data Summary Table
ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions over aldehydes, minimizing side reactions.[1][5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and does not interfere with the reaction.[4]
Stoichiometry (Amine) 1.1 - 1.2 equivalentsA slight excess drives the imine formation equilibrium forward.
Temperature Room TemperatureSufficient for both imine formation and reduction without promoting side reactions.
Catalyst (Acid) Acetic Acid (optional)Facilitates the formation of the highly reactive iminium ion.[1]
Troubleshooting Logic Flow

G Start Low Yield or Incomplete Reaction CheckSM Check TLC: Is Starting Aldehyde Consumed? Start->CheckSM NoAldehyde Aldehyde Consumed CheckSM->NoAldehyde Yes YesAldehyde Aldehyde Remaining CheckSM->YesAldehyde No CheckImine Check TLC/GC-MS: Is Imine Intermediate Present? IminePresent Imine Present CheckImine->IminePresent Yes NoImine No Imine Present CheckImine->NoImine No Sol_Reduction Issue: Ineffective Reduction - Add more reducing agent - Check reducing agent quality - Increase reaction time NoAldehyde->Sol_Reduction YesAldehyde->CheckImine IminePresent->Sol_Reduction Sol_Imine Issue: Incomplete Imine Formation - Add dehydrating agent - Increase reaction time - Check amine quality/amount NoImine->Sol_Imine Product Successful Reaction Sol_Imine->Product Sol_Reduction->Product Sol_Both Issue: Multiple Problems - Re-evaluate entire setup - Check stoichiometry of all reagents

Caption: A decision-making workflow for troubleshooting low-yield reactions.

IV. Concluding Remarks

The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine via reductive amination is a robust and efficient transformation when key parameters are controlled. By understanding the underlying mechanisms and potential pitfalls, researchers can systematically troubleshoot and optimize their reactions to achieve high yields and purity. This guide serves as a foundational resource to empower scientists in their synthetic endeavors.

V. References

  • Benchchem. (n.d.). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis. Retrieved from

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from

  • Wikipedia. (2023, November 6). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

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Technical Support Center: Chromatography of 3-Chloro-N-methylbenzenemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak tailing issues encountered during the chromatographic analysis of 3-Chloro-N-methylbenzenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide a systematic and scientifically-grounded approach to troubleshooting and optimizing separations.

Part 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the chromatographic behavior of 3-Chloro-N-methylbenzenemethanamine and the common issue of peak tailing.

Q1: What is peak tailing and how is it measured?

Peak tailing describes a distortion where the peak is not symmetrical, and its trailing edge is elongated.[1] This asymmetry is a common problem in chromatography that can compromise the accuracy of integration and reduce resolution between adjacent peaks.[2]

Peak asymmetry is quantified using the Tailing Factor (T) or Asymmetry Factor (As) . The calculation method can vary slightly between pharmacopoeias (e.g., USP vs. EP), but they generally compare the back half of the peak width to the front half at a certain percentage of the peak height (e.g., 5% or 10%).[3][4][5] A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be tailing.[6]

ParameterDescriptionIdeal ValueIndication of Tailing
USP Tailing Factor (T) Calculated at 5% peak height.[5]1.0> 1.2
Asymmetry Factor (As) Often calculated at 10% peak height.[4]1.0> 1.2
Q2: Why is 3-Chloro-N-methylbenzenemethanamine prone to peak tailing?

The primary reason lies in its chemical structure. 3-Chloro-N-methylbenzenemethanamine is a basic compound due to its secondary amine functional group. Its predicted pKa is approximately 9.34 [7][8][9], meaning it will be protonated (positively charged) in typical reversed-phase mobile phases (pH < 8).

This positively charged analyte can then engage in strong, undesirable secondary interactions with the stationary phase.[10] Specifically, it interacts with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][10][11] At mobile phase pH levels above 3, these silanol groups become deprotonated and negatively charged (Si-O⁻), leading to a strong ionic attraction with the protonated amine.[6][12] This interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a tailed peak.[1][6]

G cluster_Analyte Analyte in Mobile Phase (pH < 8) cluster_StationaryPhase Silica Stationary Phase (pH > 3) Analyte 3-Chloro-N-methyl-...-NH2+CH3 (Protonated, Cationic) Silanol Silica Surface -Si-O⁻ (Deprotonated, Anionic) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Result Peak Tailing Silanol->Result Causes caption Mechanism of Peak Tailing for Basic Amines. Troubleshooting_Workflow Start Start: Peak Tailing Observed Step1 Step 1: Mobile Phase pH Adjust to pH 2.5 - 3.5 Start->Step1 Check1 Tailing Resolved? Step1->Check1 Step2 Step 2: Add Mobile Phase Modifier e.g., 0.1% Triethylamine (TEA) Check1->Step2 No End_Success Success: Symmetrical Peak Check1->End_Success Yes Check2 Tailing Resolved? Step2->Check2 Step3 Step 3: Evaluate Column Choice Use End-Capped or Hybrid Column Check2->Step3 No Check2->End_Success Yes Check3 Tailing Resolved? Step3->Check3 Step4 Step 4: Check System Hardware Inspect for Dead Volume, Frits, Voids Check3->Step4 No Check3->End_Success Yes End_Consult Consult Advanced Guides or Technical Support Step4->End_Consult

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: What is the first and most critical parameter to adjust to fix peak tailing?

Answer: The most critical parameter is the mobile phase pH . [13][14][15]The goal is to control the ionization state of both your analyte and the stationary phase silanol groups.

The Strategy: Operate at Low pH By lowering the mobile phase pH to between 2.5 and 3.5, you ensure the residual silanol groups on the silica surface are fully protonated (Si-OH) and therefore neutral. [6][13]While your amine analyte will still be protonated (positively charged), the strong ionic interaction with the now-neutral silica surface is eliminated, dramatically improving peak shape. [10]This is the most common and effective strategy for improving the chromatography of basic compounds. [16] Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa close to the target pH to ensure maximum buffering capacity. For a target pH of 2.5-3.5, phosphate or citrate buffers are excellent choices.

  • Preparation: Prepare the aqueous portion of your mobile phase. Dissolve the buffer salts in HPLC-grade water.

  • pH Adjustment: While stirring, carefully add an appropriate acid (e.g., phosphoric acid for a phosphate buffer) to titrate the solution to the desired pH. Use a calibrated pH meter for accuracy.

  • Final Mobile Phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol) at the desired ratio. Important: Always adjust the pH of the aqueous component before mixing with the organic solvent. [16]

    Buffer System Useful pH Range Comments
    Phosphate (H₃PO₄/H₂PO₄⁻) 2.1 - 3.1 Very common, good UV transparency.
    Citrate 3.0 - 6.2 Can chelate metals, which may be beneficial. [13]

    | Formate | 2.8 - 4.8 | Volatile, good for LC-MS applications. |

Q4: I've adjusted the pH, but still see tailing. What's next?

Answer: If low pH alone is insufficient, the next step is to use a mobile phase additive , also known as a competing base or silanol blocker.

The Strategy: Use a Competing Base Additives like Triethylamine (TEA) are small, basic molecules that are added to the mobile phase in low concentrations (typically 0.1-0.5% v/v). [17][18]TEA is more basic than the silanol groups and will preferentially interact with any remaining active sites on the stationary phase. [18][19]This effectively "masks" the silanols, preventing your analyte from interacting with them and thereby improving peak shape. [20][19]This approach was historically very common, especially with older, less deactivated (Type A) silica columns. [21] Experimental Protocol: Adding Triethylamine (TEA)

  • Start Low: Begin by adding 0.1% (v/v) TEA to the aqueous portion of your mobile phase.

  • pH Re-adjustment: After adding TEA, the pH will increase. Re-adjust the pH back down to your target (e.g., 3.0) using an acid like phosphoric acid.

  • Equilibrate Thoroughly: When introducing a mobile phase with a new additive, ensure the column is equilibrated for an extended period (at least 20-30 column volumes) to ensure the stationary phase surface is fully saturated.

  • Optimization: If tailing improves but is not eliminated, you can cautiously increase the TEA concentration, but be aware that high concentrations can alter selectivity and may need to be removed for LC-MS applications. [18]

Q5: Could my HPLC column be the problem? What column technologies are better for basic compounds?

Answer: Absolutely. The choice of HPLC column is critical. Modern columns are designed specifically to minimize the issues that cause peak tailing for basic compounds. [1] The Strategy: Select a High-Purity, End-Capped Column Older columns (Type A silica) often had higher levels of metal contaminants and more acidic, active silanol groups, which exacerbated tailing. [1]Modern columns are typically based on high-purity (Type B) silica and undergo a process called end-capping .

End-capping is a chemical process that treats the silica surface after the primary stationary phase (like C18) has been bonded. [22][23]It uses a small silylating agent (e.g., trimethylsilyl groups) to chemically bond with and block many of the remaining accessible silanol groups. [22][23]This significantly reduces the number of sites available for secondary interactions, leading to much better peak shapes for bases. [6][22][24]Some columns are even "double end-capped" for maximum deactivation. [22]

Column Technology Mechanism for Reducing Tailing Best For
High-Purity, End-Capped Silica Reduces the number and acidity of residual silanols. [22][24] General purpose analysis of basic compounds at low pH.
Sterically Protected Phases Uses bulky side-chains to physically block access to silanol groups. [24] Operating at very low pH (<2) where traditional columns may degrade.
Hybrid Particle Technology Incorporates organic polymers into the silica matrix, reducing overall silanol concentration. [1] Enhanced pH stability and improved peak shape for bases.

| Positively Charged Surface | The stationary phase surface has a slight positive charge at low pH, which repels the protonated basic analyte, minimizing interaction with any underlying silanols. [25][26]| Excellent peak shape for basic compounds under acidic conditions. |

Q6: I've optimized my method and column, but tailing persists. Could my HPLC system be the cause?

Answer: Yes. If the chemistry is optimized, the problem may be physical. Extraneous volume within the HPLC system, known as extra-column dead volume , can cause symmetrical peaks to broaden and tail. [13][27] The Strategy: Minimize Extra-Column Volume Extra-column volume refers to all the volume the sample passes through outside of the column itself, including injector loops, tubing, fittings, and detector flow cells. [27]In these spaces, the compact sample band can spread out through diffusion, leading to peak distortion. [27][28] Troubleshooting Protocol: System Inspection

  • Tubing: Ensure all connecting tubing (especially between the injector, column, and detector) is as short as possible and has the narrowest internal diameter appropriate for your system's backpressure limits. [12]2. Fittings: Check every fitting. A poor connection, where the tubing does not sit perfectly flush against the bottom of the port, can create a small void, which is a significant source of dead volume. [27][28]Consider using modern fingertight fittings designed to eliminate dead volume. [27]3. Column Voids/Frits: Over time, the packed bed of a column can settle, creating a void at the inlet. This acts as a large mixing chamber, causing severe peak distortion. [2]Similarly, a partially blocked inlet frit can distort flow paths. [6]If you suspect a column void, reversing and flushing the column (if the manufacturer permits) may sometimes help, but replacement is often necessary. [6]4. Guard Columns: While guard columns protect the analytical column, a contaminated or poorly connected guard column can itself be a source of peak tailing. [29]Try removing the guard column to see if peak shape improves.

References

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  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials, Inc. [Link]

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  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]

  • HPLC Troubleshooting Guide. [Link]

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  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

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  • The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

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  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]

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  • Method from Mars? Coping with Chromatographic Legacies - LCGC International. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH. [Link]

  • What is "silanol activity"? - Chemistry Stack Exchange. [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]

  • What is endcapping? - Qingdao Bangkai Hi-tech Materials Co.,Ltd. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • Tailing in Chromatography? ll EP Verses USP Tailing - YouTube. [Link]

  • HPLC Troubleshooting. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? - Pharma Growth Hub. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. [Link]

  • Ultra-Low Bleed Columns Improve Trace-Level Analysis. [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, a detailed understanding of the subtle yet significant differences between structurally related molecules is paramount. This guide provides an in-depth, objective comparison of 1-(3-chlorophenyl)piperazine hydrochloride (m-CPP HCl), a widely studied serotonergic agent, with its notable analogs, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) and 1-benzylpiperazine (BZP). Additionally, we will address the lesser-known analog, 1-(3-chlorophenyl)-N-methylmethanamine hydrochloride, for which pharmacological data is scarce, and propose a potential synthetic pathway.

This document is structured to provide a comprehensive overview, from chemical synthesis and physicochemical properties to a detailed comparison of their pharmacological profiles, supported by experimental data and detailed protocols.

Introduction to Phenylpiperazines: A Class of Serotonergic Modulators

Phenylpiperazines are a class of chemical compounds characterized by a piperazine ring attached to a phenyl group. Substitutions on either of these rings can dramatically alter the compound's pharmacological properties, leading to a diverse range of effects on the central nervous system. m-CPP, a metabolite of the antidepressant trazodone, has been extensively studied as a non-selective serotonin receptor agonist and reuptake inhibitor.[1][2][3] Its analogs, TFMPP and BZP, have also gained attention as recreational drugs and research chemicals, exhibiting distinct pharmacological profiles.[4][5]

The Enigmatic Analog: this compound

In contrast to the well-documented phenylpiperazines, this compound remains a compound with limited available data. While its chemical structure suggests potential interaction with monoamine systems, a lack of published pharmacological studies prevents a direct comparison of its performance.

Physicochemical Properties
PropertyThis compound
CAS Number 90389-46-1[6]
Molecular Formula C₈H₁₁Cl₂N
Molecular Weight 192.09 g/mol
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water[7]
Proposed Synthesis of this compound

Given the absence of a detailed published synthesis, a plausible route can be extrapolated from standard organic chemistry reactions for the formation of secondary amines. A potential two-step synthesis is outlined below.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-chlorobenzaldehyde 3-Chlorobenzaldehyde imine N-(3-chlorobenzylidene)methanamine 3-chlorobenzaldehyde->imine Toluene, Dean-Stark methylamine Methylamine methylamine->imine imine_step2 N-(3-chlorobenzylidene)methanamine product 1-(3-Chlorophenyl)-N-methylmethanamine imine_step2->product Sodium borohydride (NaBH4), Methanol product_step3 1-(3-Chlorophenyl)-N-methylmethanamine final_product This compound product_step3->final_product HCl in Ether

Figure 1. Proposed synthetic pathway for this compound.

This proposed synthesis involves the initial formation of an imine from 3-chlorobenzaldehyde and methylamine, followed by reduction to the secondary amine and subsequent conversion to the hydrochloride salt. This method is a standard approach for the synthesis of N-methyl-benzenemethanamine derivatives.

Comparative Analysis of m-CPP, TFMPP, and BZP

The following sections provide a detailed comparison of the physicochemical and pharmacological properties of m-CPP, TFMPP, and BZP.

Physicochemical Properties
Propertym-CPP HClTFMPP HClBZP HCl
CAS Number 65369-76-815532-75-95321-63-1
Molecular Formula C₁₀H₁₄Cl₂N₂C₁₁H₁₄ClF₃N₂C₁₁H₁₇ClN₂
Molecular Weight 233.14 g/mol [8]266.68 g/mol 212.71 g/mol
Appearance White to off-white crystalline solid[7]Off-white to yellowish solid[4]White solid[4]
Solubility Soluble in waterSoluble in waterSoluble in water
Pharmacological Profile: A Tale of Three Analogs

The seemingly minor structural differences between m-CPP, TFMPP, and BZP result in distinct pharmacological profiles, primarily through their differential interactions with monoamine transporters and serotonin receptors.

The following table summarizes the in vitro binding affinities (Ki, nM) of m-CPP, TFMPP, and BZP at key monoaminergic targets. Lower Ki values indicate higher binding affinity.

Targetm-CPP (Ki, nM)TFMPP (Ki, nM)BZP (Ki, nM)
SERT 130121[4]2,130
DAT 1,100>10,000370
NET 1,300>10,000430
5-HT₁A 132288-1,950[4]1,200
5-HT₁B 4030-132[4]2,800
5-HT₂A 32160-269[4]1,100
5-HT₂B 29>1,0001,300
5-HT₂C 3.462[4]2,400

Data compiled from multiple sources and should be considered representative.

From this data, it is evident that m-CPP and TFMPP exhibit a higher affinity for serotonin receptors, particularly the 5-HT₂C receptor for m-CPP.[1] In contrast, BZP shows a higher affinity for the dopamine and norepinephrine transporters, explaining its more pronounced stimulant effects.[4]

The in vivo effects of these compounds reflect their receptor binding profiles. The following table presents a comparison of their potency in preclinical behavioral models.

Behavioral Assaym-CPPTFMPPBZP
Drug Discrimination (vs. MDMA) Full substitutionFull substitutionPartial substitution
Locomotor Activity Decrease (ED₅₀ = 17.1 mg/kg)[9]DecreaseIncrease
Head-Twitch Response (HTR) ActiveActiveInactive

m-CPP and TFMPP's ability to fully substitute for MDMA in drug discrimination studies suggests shared subjective effects, likely mediated by their serotonergic actions.[10] The head-twitch response, a behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic effects in humans, is elicited by both m-CPP and TFMPP.[10] BZP's stimulant properties are evident in its ability to increase locomotor activity.[4]

Structure-Activity Relationships: Unraveling the Molecular Basis of Selectivity

The distinct pharmacological profiles of these analogs can be attributed to the electronic and steric properties of the substituents on the phenyl ring.

Phenylpiperazine_Core Phenylpiperazine Core Meta_Substitution Meta-Position Substitution Phenylpiperazine_Core->Meta_Substitution BZP_Substituent Benzyl Group (BZP) - Electron-donating (inductive) - Bulky Meta_Substitution->BZP_Substituent Favors DAT/NET affinity mCPP_Substituent Chlorine (m-CPP) - Electron-withdrawing (inductive) - Halogen bonding potential Meta_Substitution->mCPP_Substituent Enhances 5-HT₂C affinity TFMPP_Substituent Trifluoromethyl (TFMPP) - Strongly electron-withdrawing - Lipophilic Meta_Substitution->TFMPP_Substituent Broad 5-HT receptor affinity

Figure 2. Structure-activity relationships of phenylpiperazine analogs.

The electron-withdrawing nature of the chlorine atom in the meta-position of m-CPP is crucial for its high affinity and agonist activity at the 5-HT₂C receptor. The trifluoromethyl group in TFMPP, being even more strongly electron-withdrawing, contributes to its broad-spectrum serotonin receptor agonism. In contrast, the benzyl group of BZP is less electron-withdrawing and bulkier, leading to a shift in affinity towards the monoamine transporters.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype using a radiolabeled ligand.

Materials:

  • HEK293 cells expressing the human serotonin receptor of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Ketanserin for 5-HT₂A receptors)

  • Unlabeled competitor (e.g., serotonin)

  • Test compound solutions of varying concentrations

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane preparation (e.g., 50 µg of protein)

      • Radioligand at a concentration near its Kd.

      • Either buffer (for total binding), a saturating concentration of unlabeled competitor (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Start Prepare reagents and membrane suspension Incubation Incubate membrane, radioligand, and test compound Start->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity of bound ligand Washing->Counting Analysis Calculate Ki values from competition curves Counting->Analysis

Figure 3. Workflow for a radioligand binding assay.

Head-Twitch Response (HTR) in Mice

The HTR is a reliable behavioral model to assess 5-HT₂A receptor activation in rodents.

Materials:

  • Male C57BL/6J mice

  • Test compound solutions

  • Vehicle control (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Observation:

    • Place the mice individually in the observation chambers.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from normal grooming or exploratory behavior.

    • Scoring can be done by a trained observer blinded to the treatment conditions or by automated video analysis software.

  • Data Analysis:

    • Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Determine the dose-response relationship for the induction of HTR.

Acclimation Acclimate mice to testing environment Injection Administer test compound or vehicle Acclimation->Injection Observation Observe and count head twitches for a set duration Injection->Observation Analysis Statistically compare treatment groups Observation->Analysis

Figure 4. Workflow for the head-twitch response assay.

Conclusion

This guide provides a comprehensive comparison of 1-(3-chlorophenyl)piperazine hydrochloride (m-CPP HCl) and its structurally related analogs, TFMPP and BZP. The data presented herein highlights the critical role of subtle structural modifications in determining the pharmacological profile of these compounds. While m-CPP and TFMPP are primarily serotonergic agents with hallucinogenic potential, BZP exhibits a more classic psychostimulant profile. The limited information on this compound underscores the need for further investigation into this and other novel psychoactive substances. The detailed experimental protocols provided in this guide are intended to facilitate robust and reproducible research in this dynamic field.

References

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  • Thompson, M. R., et al. (2010). Determining the subjective and physiological effects of BZP combined with TFMPP in human males. Psychopharmacology, 212(4), 545–553.
  • Kast, R. E. (2009). Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone.
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A Comparative Analysis of Synthesis Routes for 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a key chemical intermediate with applications in the synthesis of various pharmacologically active compounds. The efficiency, scalability, and economic viability of its production are critical for drug development and manufacturing. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: one-pot reductive amination and the Leuckart-Wallach reaction. By examining the underlying chemical principles, experimental protocols, and key performance indicators, this document aims to equip researchers, chemists, and process development professionals with the necessary insights to select the optimal synthesis strategy for their specific needs.

Core Synthesis Strategies: An Overview

The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine originates from the common and readily available starting material, 3-chlorobenzaldehyde. The two principal methods for forging the crucial carbon-nitrogen bond and achieving the desired secondary amine are reductive amination and the Leuckart-Wallach reaction. While both fall under the umbrella of reductive amination, their distinct reagent systems and reaction conditions lead to significant differences in operational complexity, yield, purity, and scalability.

Route 1: One-Pot Reductive Amination

This modern and widely adopted method involves the direct reaction of 3-chlorobenzaldehyde with methylamine in the presence of a selective reducing agent. The reaction proceeds in a single pot, which simplifies the workflow and often leads to higher yields and purity.

Mechanistic Insight

The one-pot reductive amination is a two-step process occurring in a single reaction vessel. The first step is the formation of an imine intermediate through the nucleophilic attack of methylamine on the carbonyl carbon of 3-chlorobenzaldehyde, followed by dehydration. The second step is the in-situ reduction of the imine to the corresponding secondary amine by a hydride-based reducing agent. The choice of reducing agent is critical; it must be potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde.

G cluster_0 Route 1: One-Pot Reductive Amination 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Imine_Intermediate Imine Intermediate 3-Chlorobenzaldehyde->Imine_Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine_Intermediate Product_Amine 1-(3-Chlorophenyl)-N-methylmethanamine Imine_Intermediate->Product_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_Amine Reduction HCl_Salt 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride Product_Amine->HCl_Salt + HCl

Caption: Workflow for One-Pot Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Chlorobenzaldehyde

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine hydrochloride (1.2 eq) and triethylamine (1.3 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. The reaction is mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base of 1-(3-Chlorophenyl)-N-methylmethanamine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of carbonyl compounds using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[1][2][3] This one-pot method is often characterized by its high reaction temperatures.

Mechanistic Insight

The reaction begins with the formation of an iminium ion from 3-chlorobenzaldehyde and ammonia (derived from ammonium formate).[1][4] This is followed by a hydride transfer from a formate anion, reducing the iminium ion to the corresponding amine.[1] A key feature of this reaction is the potential formation of an N-formyl intermediate, which requires a subsequent hydrolysis step (often with acid) to yield the final amine.[1][5]

G cluster_1 Route 2: Leuckart-Wallach Reaction 3-Chlorobenzaldehyde_LW 3-Chlorobenzaldehyde N-Formyl_Intermediate N-Formyl Intermediate 3-Chlorobenzaldehyde_LW->N-Formyl_Intermediate Ammonium_Formate Ammonium Formate or Formamide/Formic Acid Ammonium_Formate->N-Formyl_Intermediate High Temperature Product_Amine_LW 1-(3-Chlorophenyl)-N-methylmethanamine N-Formyl_Intermediate->Product_Amine_LW Hydrolysis Acid Hydrolysis Hydrolysis->Product_Amine_LW HCl_Salt_LW 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride Product_Amine_LW->HCl_Salt_LW + HCl

Caption: Workflow for the Leuckart-Wallach Reaction.

Experimental Protocol: Leuckart-Wallach Reaction

Materials:

  • 3-Chlorobenzaldehyde

  • Ammonium formate or Formamide and Formic acid

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1.0 eq) and a significant excess of ammonium formate (5-7 eq) or a mixture of formamide and formic acid.

  • Heat the mixture to a high temperature, typically 160-185°C, and maintain for 4-8 hours.[5] The reaction should be monitored by TLC or GC-MS for the disappearance of the starting aldehyde.

  • After cooling, add concentrated hydrochloric acid (e.g., 5 eq) to the reaction mixture.

  • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the N-formyl intermediate.[5]

  • Cool the reaction mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Follow steps 9-11 from the reductive amination protocol to form and isolate the hydrochloride salt.

Comparative Analysis

ParameterRoute 1: One-Pot Reductive AminationRoute 2: Leuckart-Wallach Reaction
Starting Materials 3-Chlorobenzaldehyde, Methylamine HCl3-Chlorobenzaldehyde, Ammonium Formate/Formamide
Key Reagents Sodium triacetoxyborohydride (NaBH(OAc)₃)Formic acid derivatives
Reaction Temperature Room Temperature160-185°C
Reaction Time 12-24 hours8-14 hours (including hydrolysis)
Typical Yield Good to Excellent (70-90%)Moderate to Good (50-75%)
Purity Profile Generally high, fewer byproductsPotential for N-formylated byproducts if hydrolysis is incomplete[1][5]
Scalability Readily scalable, mild conditionsChallenging due to high temperatures and potential for pressure buildup
Safety & Handling NaBH(OAc)₃ is moisture-sensitive; DCE is a regulated solventHigh temperatures pose a safety risk; formic acid is corrosive
Environmental Impact Use of chlorinated solvents and boron-containing reagentsHigh energy consumption; use of corrosive acids

Discussion and Recommendations

One-Pot Reductive Amination stands out as the superior method for the synthesis of this compound in a research and development setting. Its mild reaction conditions, higher typical yields, and cleaner reaction profiles make it a more reliable and user-friendly procedure. The use of specialized and relatively expensive reducing agents like sodium triacetoxyborohydride is a drawback, but the simplified workup and higher purity of the product often offset this cost.

The Leuckart-Wallach Reaction , while being a classic and powerful transformation, presents several operational challenges. The requisite high temperatures not only pose a safety hazard but also limit the substrate scope to thermally stable compounds.[1] The formation of the N-formyl intermediate necessitates an additional hydrolysis step, extending the overall reaction time and introducing another potential point of yield loss.[5] However, the low cost and ready availability of the reagents (formic acid derivatives) may make it an attractive option for large-scale industrial production where cost is a primary driver and the necessary engineering controls for high-temperature reactions are in place.

For researchers prioritizing yield, purity, and operational simplicity, the one-pot reductive amination is the recommended route. For applications where cost is the paramount concern and the necessary equipment for high-temperature reactions is available, the Leuckart-Wallach reaction remains a viable, albeit more demanding, alternative.

References

  • BenchChem. (2025). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis. BenchChem.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
  • Wikipedia. (2023). Leuckart reaction. In Wikipedia.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Wikipedia. (2023). Leuckart reaction. In Wikipedia.
  • Chunduri Venkata Rao et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2259-2264.
  • Frederick, M. O., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1451–1456.
  • U.S. Patent No. US20190256525A1. (2019). Salts, crystal forms, and production methods thereof.
  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry.

Sources

A Comparative Guide to Validating Analytical Methods for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide offers a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, a compound of significant interest in chemical and pharmaceutical research. As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring that every method described is a self-validating system.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This involves a thorough evaluation of performance characteristics to ensure that the data generated is reliable, reproducible, and accurate.[1][5] This guide will delve into the practical application of these principles, focusing on the most pertinent techniques for a substituted phenethylamine derivative like this compound.

The Imperative of Method Validation: A Lifecycle Approach

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have recently emphasized a lifecycle approach to analytical method validation, as outlined in the Q2(R2) and Q14 guidelines.[6][7] This modern framework moves away from a one-time validation event towards a continuous process of ensuring a method's fitness for purpose, from development through to routine use.[7]

The core validation parameters that we will explore for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including non-volatile and thermally labile molecules.[10][11] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

The "Why": Causality in HPLC Method Development

The choice of a reversed-phase method is dictated by the analyte's structure. As a moderately polar amine salt, it will exhibit good retention on a non-polar stationary phase (like C18) with a polar mobile phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is critical for achieving optimal separation. The buffer's pH is a key parameter to control the ionization state of the amine, which directly impacts retention and peak shape. For an amine, a slightly acidic pH (e.g., pH 3-4) will ensure it is in its protonated, more polar form, leading to predictable retention behavior.

A Self-Validating HPLC Protocol

The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.

Experimental Protocol: Reversed-Phase HPLC for Assay and Impurity Determination

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of a C18 column provides a good balance of retention and resolution for a broad range of analytes.

    • Mobile Phase A: 0.1% Phosphoric acid in water. The acid suppresses the ionization of free silanol groups on the silica-based stationary phase, reducing peak tailing.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 15 minutes. A gradient is employed to ensure the elution of both the main analyte and any potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. This wavelength is chosen based on the UV absorbance profile of the chlorophenyl moiety.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to a similar target concentration.

  • System Suitability:

    • Before sample analysis, inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0. These criteria confirm the precision and peak symmetry of the system.

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities.

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 10-150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[10] For this compound, GC-MS can be employed for both identification and quantification, especially for trace-level impurity analysis.

The "Why": Navigating the Challenges of GC Analysis for Amines

Primary and secondary amines can exhibit poor peak shape and adsorption in GC systems due to their polarity and basicity. This often necessitates derivatization to convert the polar amine group into a less polar, more volatile derivative. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for achieving sharp, symmetrical peaks and improving the overall performance of the method. The mass spectrometer provides an additional layer of specificity, allowing for confident identification based on the fragmentation pattern of the analyte.

A Self-Validating GC-MS Protocol

This protocol includes steps for derivatization, a critical aspect for the successful GC-MS analysis of this compound.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for enhanced sensitivity).

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). This type of column is robust and provides good separation for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. The temperature program is optimized to separate the analyte from potential impurities and derivatizing agent byproducts.

    • Injection Mode: Splitless injection (1 µL). A splitless injection is used to maximize the transfer of the analyte to the column for trace analysis.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 100 µg/mL.

    • To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500. A wide scan range is used to capture the molecular ion and key fragment ions.

  • Validation Experiments:

    • The validation parameters (specificity, linearity, accuracy, precision) are assessed similarly to the HPLC method, with appropriate adjustments for the GC-MS technique. For instance, linearity would be established using the peak area of a characteristic ion.

Comparative Performance Analysis

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical objective. The following table summarizes the expected performance characteristics of each technique for this application.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for Performance
Specificity High (with UV detection); can be enhanced with a Diode Array Detector (DAD) or Mass Spectrometer (LC-MS).Very High; mass spectral data provides a unique fingerprint for the analyte.MS detection offers superior specificity over UV detection by providing structural information.
Sensitivity (LOD/LOQ) Good; typically in the ng range.Excellent; can reach pg levels, especially with a triple quadrupole MS.GC-MS is inherently more sensitive for volatile compounds, and the low background noise of MS contributes to lower detection limits.
Sample Throughput Moderate; typical run times are 15-30 minutes.Lower; sample preparation (derivatization) adds time.The derivatization step in the GC-MS protocol increases the overall analysis time per sample.
Robustness Generally high; less susceptible to minor variations in mobile phase composition.Moderate; derivatization efficiency can be sensitive to moisture and reagent quality.The chemical reaction of derivatization introduces an additional source of potential variability.
Ease of Use Relatively straightforward; minimal sample preparation for the hydrochloride salt.More complex due to the derivatization step.HPLC requires less sample manipulation for this type of analyte.

Visualization of the Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, as guided by regulatory expectations.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Method Validation Execution cluster_2 Phase 3: Documentation & Lifecycle Management ATP Define Analytical Target Profile (ATP) RiskAssessment Conduct Risk Assessment (ICH Q9) ATP->RiskAssessment Protocol Develop Validation Protocol RiskAssessment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness ValidationReport Compile Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport Lifecycle Continuous Monitoring & Lifecycle Management (ICH Q14) ValidationReport->Lifecycle

Caption: A flowchart of the analytical method validation lifecycle.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control, assay, and the determination of known impurities, a validated HPLC-UV method offers a robust, efficient, and cost-effective solution. When the highest sensitivity and specificity are required, such as for trace-level impurity identification or bioanalytical studies, GC-MS, despite its added complexity, is the superior choice.

Ultimately, a well-validated analytical method, regardless of the technology employed, is one that provides data that is consistently accurate, reliable, and fit for its intended purpose, thereby ensuring the quality and safety of pharmaceutical products.[1][12]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026). IntuitionLabs. [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications - Chemistry Research Journal. (n.d.). Chemistry Research Journal. [Link]

  • Analytical method validation: Comprehensive lifecycle approach. | Allied Academies. (n.d.). Allied Academies. [Link]

  • HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.). National Academic Digital Library of Ethiopia. [Link]

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Cross-reactivity studies of 3-Chloro-N-methylbenzenemethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 3-Chloro-N-methylbenzenemethanamine hydrochloride

This guide provides a comprehensive framework for evaluating the selectivity of the novel research compound, 3-Chloro-N-methylbenzenemethanamine hydrochloride. In drug discovery and development, establishing the precise binding profile of a new chemical entity is paramount for predicting its therapeutic potential and off-target liabilities. This document outlines a multi-tiered analytical strategy, combining in silico prediction with robust in vitro biochemical and cell-based functional assays. We will compare its hypothetical profile against structurally and functionally related molecules to provide context for its selectivity.

Rationale and Strategic Overview

The structure of 3-Chloro-N-methylbenzenemethanamine hydrochloride, featuring a substituted benzylamine core, is a common motif in compounds targeting monoaminergic systems. This structural class frequently interacts with monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and enzymes like monoamine oxidases (MAO). Therefore, a primary objective of this study is to determine its affinity and activity at these key targets and to rule out significant interactions with a broader panel of receptors, ion channels, and enzymes to ensure a clean pharmacological profile.

Our experimental approach is designed as a sequential funnel, starting with broad, predictive methods and moving towards specific, functional validation. This ensures a cost-effective and scientifically rigorous evaluation.

G cluster_0 Phase 1: Predictive Analysis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Functional Characterization A Compound Structure (3-Chloro-N-methylbenzenemethanamine HCl) B In Silico Screening (Target Prediction & Structural Homology Search) A->B Input Structure C Prioritized Target List (e.g., SERT, DAT, NET, MAO-A, MAO-B) B->C Generates Hypotheses D Biochemical Assays (Radioligand Binding, Enzyme Inhibition) C->D Guides Assay Selection E Quantitative Affinity (Ki) & Potency (IC50) Data D->E Yields F Cell-Based Functional Assays (e.g., Transporter Uptake, Signaling) E->F Informs Concentration Selection G Functional Activity Profile (Agonist, Antagonist, Inhibitor) F->G Determines H H G->H Final Selectivity Profile

Figure 1: A multi-phase workflow for cross-reactivity profiling.

Comparative Compounds

To contextualize the selectivity of 3-Chloro-N-methylbenzenemethanamine hydrochloride (referred to as Compound X ), we will compare its profile against two well-characterized agents:

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) with known, albeit weaker, affinity for dopamine and norepinephrine transporters.

  • Phenelzine: A non-selective monoamine oxidase inhibitor (MAOI) that covalently binds to both MAO-A and MAO-B.

These compounds represent distinct mechanisms of action within the monoaminergic system and serve as excellent benchmarks for interpreting the selectivity of Compound X.

Tier 1: Biochemical Cross-Reactivity Screening (Binding & Enzyme Assays)

The initial and most critical step is to quantify the binding affinity and inhibitory potency of Compound X against its primary hypothesized targets. Radioligand binding assays are the gold standard for determining affinity (Ki), as they directly measure the displacement of a high-affinity radiolabeled ligand from a receptor or transporter.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Source commercially available cell membranes recombinantly expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and a range of concentrations of Compound X (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For each target, include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand, e.g., 10 µM Sertraline for SERT).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

Hypothetical Binding Affinity Data
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (SERT vs. DAT)Selectivity (SERT vs. NET)
Compound X 15 450 800 30-fold 53-fold
Sertraline1.5350420233-fold280-fold
Phenelzine>10,000>10,000>10,000N/AN/A
Experimental Protocol: MAO Enzyme Inhibition Assay
  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: Employ a chemiluminescent assay that measures hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.

  • Procedure:

    • Pre-incubate MAO-A or MAO-B enzyme with varying concentrations of Compound X for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding a substrate (e.g., p-tyramine) and the detection reagents (e.g., horseradish peroxidase and a luminol derivative).

    • Incubate at 37°C.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the log concentration of Compound X to determine the IC₅₀ value.

Hypothetical Enzyme Inhibition Data
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-B vs. MAO-A)
Compound X 8,500 9,500 ~1.1-fold (Non-selective)
Sertraline>10,000>10,000N/A
Phenelzine15095~0.6-fold (Non-selective)

From this initial biochemical screen, Compound X hypothetically presents as a moderately potent SERT ligand with significant selectivity over DAT and NET, but unlike Sertraline, it shows weak, non-selective inhibition of MAO enzymes at high concentrations.

Tier 2: Cell-Based Functional Assays

Demonstrating binding is not sufficient; one must determine the functional consequence of that binding. Does Compound X block transporter function like an SSRI, or does it induce transporter-mediated release like an amphetamine? A transporter uptake assay provides this crucial information.

G cluster_0 Experimental Logic cluster_1 Interpretation A HEK293 Cells Expressing hSERT B Pre-incubate with Compound X or Control A->B C Add Radiolabeled Substrate (e.g., [³H]-Serotonin) B->C D Incubate (e.g., 10 min, 37°C) C->D E Lyse Cells & Measure Intracellular Radioactivity D->E F High Radioactivity E->F If Control > Compound X G Low Radioactivity E->G If Control ≈ Compound X H Conclusion: Compound X is an INHIBITOR F->H I Conclusion: Compound X is NOT an inhibitor G->I

Figure 2: Workflow for a cell-based transporter uptake assay.

Experimental Protocol: Transporter Uptake Assay
  • Cell Culture: Culture HEK293 cells stably expressing hSERT. Plate them in an appropriate 96-well format.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Compound X for 15-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]-Serotonin to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for uptake inhibition by plotting the percentage of inhibition versus the log concentration of Compound X.

Hypothetical Functional Data Summary
CompoundSERT Uptake Inhibition IC₅₀ (nM)Functional Activity
Compound X 25 Inhibitor
Sertraline2.0Inhibitor
Phenelzine>10,000N/A

The functional data confirm that Compound X acts as an inhibitor of serotonin transport, consistent with its binding affinity. The IC₅₀ for uptake inhibition is typically slightly higher than the Ki from binding assays, which is observed here.

Conclusion and Selectivity Summary

The comprehensive cross-reactivity profiling provides a clear, data-driven assessment of 3-Chloro-N-methylbenzenemethanamine hydrochloride (Compound X).

  • Primary Activity: Compound X is a moderately potent inhibitor of the serotonin transporter (SERT), with a Ki of 15 nM and a functional IC₅₀ of 25 nM.

  • Selectivity: It demonstrates favorable selectivity against the dopamine and norepinephrine transporters (30-fold and 53-fold, respectively). This profile is less selective than the benchmark SSRI, Sertraline, but still significant.

  • Off-Target Liabilities: A potential liability is the weak, non-selective inhibition of both MAO-A and MAO-B at micromolar concentrations. While separated from its primary activity by over 500-fold, this could be a concern for in vivo studies at high doses and warrants further investigation.

References

  • Title: The Use of Radioligand Binding in Drug Discovery Source: Methods in Molecular Biology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: A Chemiluminescent Assay for the Determination of Monoamine Oxidase A and B Activity Source: Analytical Biochemistry URL: [Link]

A Comparative Efficacy Analysis of Monoamine Reuptake Inhibitors: Profiling 1-(3-Chlorophenyl)piperazine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the modulation of monoamine neurotransmission remains a cornerstone of therapeutic intervention for a spectrum of psychiatric disorders. The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are critical targets for regulating the synaptic concentrations of their respective neurotransmitters. This guide provides a comparative efficacy analysis of 1-(3-chlorophenyl)piperazine (mCPP), a notable psychoactive compound, and other key monoamine reuptake inhibitors. By examining their binding affinities and selectivity profiles, we aim to furnish researchers and drug development professionals with a clear, data-driven perspective on the structure-activity relationships that govern the efficacy of these agents.

The Chemical Landscape: Structures of Key Monoamine Reuptake Inhibitors

The subtle architectural differences among monoamine reuptake inhibitors profoundly influence their interaction with transporter proteins. Below are the chemical structures of the compounds discussed in this guide. The presence and position of the chlorine atom on the phenyl ring, as seen in 1-(3-chlorophenyl)piperazine, and the overall molecular scaffold are key determinants of binding affinity and selectivity.

  • 1-(3-Chlorophenyl)-N-methylmethanamine: The primary subject of this guide, characterized by a benzylamine core with a chlorine substitution at the meta position of the phenyl ring and an N-methyl group.

  • 1-(3-Chlorophenyl)piperazine (mCPP): A structurally related compound featuring a piperazine ring attached to a 3-chlorophenyl group. It is a known metabolite of the antidepressant trazodone and exhibits activity at serotonin receptors and transporters.[1][2]

  • Cocaine: A tropane alkaloid that acts as a non-selective monoamine reuptake inhibitor, known for its psychostimulant effects.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) utilized in the treatment of depression and for smoking cessation.

Comparative Efficacy: A Quantitative Look at Transporter Affinities

The efficacy of a monoamine reuptake inhibitor is fundamentally defined by its binding affinity (Ki) for DAT, SERT, and NET. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of 1-(3-chlorophenyl)piperazine (mCPP) and other selected monoamine reuptake inhibitors.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Activity
1-(3-Chlorophenyl)piperazine (mCPP) >10,000>10,000230Serotonin Transporter Inhibitor/Receptor Agonist
Cocaine 200-700200-700200-700Non-selective Monoamine Reuptake Inhibitor
Sertraline 254200.29Selective Serotonin Reuptake Inhibitor
Bupropion 52652,8009,100Norepinephrine-Dopamine Reuptake Inhibitor

Note: Ki values can vary between studies depending on the experimental conditions, such as tissue source and radioligand used.

From this data, it is evident that mCPP displays a moderate affinity for the serotonin transporter, with significantly weaker interactions at the dopamine and norepinephrine transporters. This profile contrasts sharply with a non-selective inhibitor like cocaine, which binds to all three transporters with similar potency. Sertraline, a classic SSRI, demonstrates high affinity and selectivity for SERT. Bupropion's profile highlights its preferential, albeit moderate, affinity for DAT and much weaker affinity for NET and SERT.

Mechanistic Insights: The Signaling Pathway of Monoamine Reuptake Inhibition

The therapeutic and psychoactive effects of these compounds stem from their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) transporter Monoamine Transporter (DAT, SERT, NET) presyn->transporter reuptake Reuptake transporter->reuptake monoamine Increased Monoamine Concentration receptor Postsynaptic Receptor monoamine->receptor Activates signal Signal Transduction receptor->signal inhibitor Reuptake Inhibitor (e.g., mCPP) inhibitor->transporter Blocks G prep 1. Membrane Preparation (e.g., from rat brain tissue or cells expressing transporters) incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Filtration (Separation of bound and free radioligand) incubate->filter scint 4. Scintillation Counting (Quantification of bound radioligand) filter->scint analyze 5. Data Analysis (Calculation of IC50 and Ki values) scint->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT, and hippocampus for NET) or cultured cells expressing the transporter of interest in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known inhibitor.

    • Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks

The comparative analysis of 1-(3-chlorophenyl)piperazine and other monoamine reuptake inhibitors underscores the critical role of chemical structure in determining binding affinity and transporter selectivity. While mCPP exhibits a preference for the serotonin transporter, its affinity is modest compared to highly selective drugs like sertraline. This guide provides a foundational understanding of the efficacy of these compounds and the experimental approaches required for their characterization. Further research, including in vivo studies, is necessary to fully elucidate their pharmacological profiles and therapeutic potential.

References

  • Motel, W. C., Healy, J. R., Viard, E., Pouw, B., Martin, K. E., Matsumoto, R. R., & Coop, A. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6920–6922. [Link]

  • Newman, A. H., Kline, R. H., Allen, A. C., Izenwasser, S., George, C., & Katz, J. L. (1995). Structure-activity relationships of N-substituted 3 alpha-(diphenylmethoxy)tropanes at the dopamine transporter. Journal of medicinal chemistry, 38(20), 3933–3940. [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]

  • Gobbi, M., Gornati, D., Guzzetti, S., Rossi, C., Mennini, T., & Garattini, S. (1999). In vitro and in vivo effects of m-chlorophenylpiperazine on central monoaminergic systems in the rat. European journal of pharmacology, 364(2-3), 111–118. [Link]

  • Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. Retrieved from [Link]

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A Comparative Guide to the Structural Analogs of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological profiles, and analytical differentiation of these compounds. We will explore the nuanced effects of structural modifications on their activity as monoamine reuptake inhibitors and their metabolic stability, supported by experimental data and detailed protocols.

Introduction: The Significance of the 3-Chlorophenyl Methanamine Scaffold

This compound, with the CAS Number 90389-46-1, belongs to the broader class of phenethylamine compounds.[1] The presence and position of the chlorine atom on the phenyl ring are critical determinants of the pharmacological activity of these molecules.[2][3] This guide will focus on comparing the parent compound with its positional isomers (2-chloro and 4-chloro analogs) and analogs with varied N-substituents to elucidate key structure-activity relationships (SAR).

The primary mechanism of action for many of these compounds involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This activity makes them relevant in the context of developing novel therapeutics for neurological and psychiatric disorders. A notable analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is one of the most potent dopamine transporter ligands known, highlighting the potential of this chemical scaffold.[4]

Comparative Pharmacological Profiles

The pharmacological activity of these analogs is critically dependent on the substitution pattern on the phenyl ring and the nature of the amine substituent. Below, we compare the potency and selectivity of key analogs at the monoamine transporters.

Monoamine Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of 1-(3-Chlorophenyl)-N-methylmethanamine and its conceptual analogs at the dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
1-(3-Chlorophenyl)-N-methylmethanamineData Not AvailableData Not AvailableData Not Available
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)0.041107802
Cocaine (Reference)435--
Monoamine Oxidase Inhibition

Some phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[5] The potential for MAO-A and MAO-B inhibition is a critical aspect of the pharmacological profile of these compounds.

Experimental data on the MAO inhibition of 1-(3-Chlorophenyl)-N-methylmethanamine and its direct analogs is not currently available in the literature. A detailed protocol for assessing this activity is provided in Section 4.3.

Structure-Activity Relationships (SAR)

The following diagram illustrates the key structural modifications and their predicted impact on pharmacological activity, based on general principles of medicinal chemistry for this class of compounds.

SAR cluster_core Core Scaffold: Phenyl-methanamine cluster_chloro Positional Isomers (Cl) cluster_amine N-Substitutions Core 1-(Phenyl)-N-methylmethanamine 3-Chloro 3-Chloro (meta) Likely balanced DAT/NET/SERT activity Core->3-Chloro Meta substitution 2-Chloro 2-Chloro (ortho) May introduce steric hindrance, potentially reducing affinity Core->2-Chloro Ortho substitution 4-Chloro 4-Chloro (para) Often enhances SERT affinity Core->4-Chloro Para substitution N-Methyl N-Methyl Baseline Core->N-Methyl Primary amine modification N-Ethyl N-Ethyl Slight increase in lipophilicity, may alter selectivity N-Methyl->N-Ethyl Alkyl chain extension N,N-Dimethyl N,N-Dimethyl Increased basicity, potential for altered transporter interaction N-Methyl->N,N-Dimethyl Tertiary amine

Caption: Structure-Activity Relationship Diagram.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, analysis, and pharmacological evaluation of 1-(3-Chlorophenyl)-N-methylmethanamine and its analogs.

Synthesis of this compound

This protocol is a representative synthesis based on methods for similar compounds.[6]

synthesis_workflow cluster_synthesis Synthesis Workflow start Start: 3-Chlorobenzaldehyde step1 Reductive Amination: - Methylamine - Sodium borohydride start->step1 step2 Work-up: - Quench with water - Extract with ethyl acetate step1->step2 step3 Purification: - Column chromatography step2->step3 step4 Salt Formation: - Dissolve in ether - Add HCl in ether step3->step4 end Product: 1-(3-Chlorophenyl)-N- methylmethanamine HCl step4->end

Caption: Synthetic Workflow Diagram.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-chlorobenzaldehyde (1 equivalent) in methanol, add methylamine (1.2 equivalents, as a solution in ethanol/water) at 0 °C.

  • Reduction: Stir the mixture for 30 minutes, then add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Analytical Differentiation of Positional Isomers

Differentiating between the 2-chloro, 3-chloro, and 4-chloro isomers is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is an effective method.[7][8]

HPLC-MS/MS Parameters:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS: Multiple reaction monitoring (MRM) of the parent ion to specific product ions.

The isomers will likely have distinct retention times and may show subtle differences in their fragmentation patterns, allowing for unambiguous identification.[7]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a high-throughput method to determine the inhibitory potential of the compounds against MAO-A and MAO-B.[9][10]

mao_assay_workflow cluster_assay MAO Inhibition Assay Workflow start Prepare Reagents: - MAO-A or MAO-B enzyme - Substrate (e.g., p-tyramine) - Fluorescent probe - Test compounds step1 Incubate: - Enzyme + Test Compound start->step1 step2 Initiate Reaction: - Add substrate and probe step1->step2 step3 Measure Fluorescence: - Kinetic or endpoint reading (λex/em = 530/585 nm) step2->step3 step4 Data Analysis: - Calculate % inhibition - Determine IC50 step3->step4 end Result: IC50 value for MAO-A/B step4->end

Caption: MAO Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorescent probe that reacts with H2O2, and serial dilutions of the test compounds.

  • Assay Plate Setup: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations. Include positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B) and negative (vehicle) controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate and fluorescent probe mixture to all wells to start the reaction.

  • Signal Detection: Measure the fluorescence signal at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which the compounds are metabolized by cytochrome P450 enzymes.[11][12][13]

Step-by-Step Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer.

  • Compound Addition: Add the test compound (typically at 1 µM) to the microsome mixture and pre-warm to 37°C.

  • Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Comparative Metabolic Stability Data:

CompoundIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
1-(3-Chlorophenyl)-N-methylmethanamineTo be determinedTo be determined
2-Chloro IsomerTo be determinedTo be determined
4-Chloro IsomerTo be determinedTo be determined
Verapamil (High Clearance Control)< 10> 139
Diazepam (Low Clearance Control)> 60< 23

This table provides a template for presenting the experimental results.

Conclusion

The 1-(3-chlorophenyl)-N-methylmethanamine scaffold represents a promising starting point for the development of novel CNS-active agents. The position of the chloro substituent and the nature of the N-alkyl group are expected to be key modulators of potency, selectivity, and metabolic stability. This guide provides the foundational knowledge and experimental framework necessary for researchers to synthesize, characterize, and compare structural analogs in a systematic manner. The provided protocols for pharmacological and metabolic profiling are robust and can be readily implemented to generate the critical data needed to advance promising candidates in the drug discovery pipeline.

References

  • (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride. Chemicalbook. Accessed January 20, 2026.
  • This compound. JHECHEM CO LTD. Accessed January 20, 2026.
  • Jia L, Liu X. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Curr Drug Metab. 2007;8(8):822-829.
  • Gunn, J. W., et al. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. J Am Soc Mass Spectrom. 2013;24(12):1859-1868.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Med Chem. 2023;14(1):20-45.
  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. Accessed January 20, 2026.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. 2021;26(11):3271.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metab Lett. 2021;15(1):2-13.
  • Bromo-DragonFLY. Wikipedia. Accessed January 20, 2026.
  • Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. 2011;10(2):123-129.
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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2019;177:335-373.
  • Metabolic Stability Assays. Merck Millipore. Accessed January 20, 2026.
  • Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. J Anal Toxicol. 2022;46(5):516-525.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. 2022;27(21):7283.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Accessed January 20, 2026.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2019;177:335-373.
  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Test Anal. 2020;12(8):1134-1142.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. 2015;7(1):158-166.
  • 1-(3-Chlorophenyl)piperazine (hydrochloride). Cayman Chemical. Accessed January 20, 2026.
  • Enzyme Inhibition Assays for Monoamine Oxidase. Methods Mol Biol. 2024;2789:355-365.
  • Method for synthesizing piperazine pharmaceutical intermediate.
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A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of 1-(3-Chlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(3-Chlorophenyl)-N-methylmethanamine

1-(3-Chlorophenyl)-N-methylmethanamine is a substituted aromatic amine that serves as a key intermediate in the synthesis of various chemical entities. As with any component destined for high-purity applications, particularly in pharmaceutical development, the rigorous and accurate characterization of its purity and impurity profile is not merely a procedural step but a foundational requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering the precision and sensitivity needed for quantification and impurity detection.

The success of any HPLC method, however, is fundamentally anchored to the choice of the analytical column. The stationary phase within the column dictates the separation mechanism and is the single most influential factor in achieving the desired resolution, peak shape, and overall method robustness. This is particularly true for basic compounds like 1-(3-Chlorophenyl)-N-methylmethanamine, which are prone to undesirable interactions with standard silica-based columns, often leading to poor peak symmetry and unreliable quantification.

This guide provides a comparative performance analysis of four distinct reversed-phase HPLC column chemistries for the analysis of 1-(3-Chlorophenyl)-N-methylmethanamine. We will move beyond a simple listing of results to explore the causal relationships between stationary phase chemistry, analyte properties, and chromatographic performance. The objective is to equip the research and development scientist with a logical framework for column selection, grounded in both chromatographic theory and empirical data.

Analyte Characteristics and Chromatographic Challenges

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine with a pKa in the basic range. In the acidic mobile phases typical of reversed-phase HPLC, the amine group will be protonated, carrying a positive charge. This charge, combined with the molecule's moderate hydrophobicity from the chlorophenyl ring, presents a dual-interaction challenge:

  • Desired Interaction: Hydrophobic interaction between the analyte's aromatic ring and the non-polar stationary phase (e.g., C18). This is the primary mechanism for retention in reversed-phase chromatography.

  • Undesired Interaction: Ionic interaction between the positively charged amine and deprotonated, acidic silanol groups (Si-O⁻) present on the surface of all silica-based stationary phases. These interactions are strong and kinetically slow, resulting in significant peak tailing, reduced efficiency, and poor reproducibility.

Therefore, a successful separation strategy must maximize hydrophobic retention while actively minimizing the detrimental effects of silanol interactions. Modern HPLC columns employ various strategies to mitigate this issue, including high-purity silica, end-capping (masking silanols with a small silylating agent), and the incorporation of polar functional groups within the stationary phase.[1]

Experimental Design

To provide a robust comparison, a standardized analytical method was developed, with the analytical column being the sole variable. A known acidic degradation product, 1-(3-chlorophenyl)methanamine, was included as a critical pair to assess the resolving power of each column, simulating a stability-indicating method.[2][3]

Detailed Experimental Protocol

1. Instrumentation:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • 1-(3-Chlorophenyl)-N-methylmethanamine Reference Standard (Purity >99.5%)

  • 1-(3-chlorophenyl)methanamine (Impurity A) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

3. Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1-(3-Chlorophenyl)-N-methylmethanamine and 1 mg of Impurity A in 10 mL of diluent to obtain a concentration of 1000 µg/mL and 100 µg/mL, respectively.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of 100 µg/mL for the main analyte and 10 µg/mL for Impurity A.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C[4]

  • Detection: UV at 220 nm[4]

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-14 min: 80% B

    • 14-14.1 min: 80% to 20% B

    • 14.1-18 min: 20% B (Re-equilibration)

Workflow for Column Evaluation

Caption: Experimental workflow for the sequential evaluation of four HPLC columns.

Performance Comparison of HPLC Columns

Four columns (4.6 x 150 mm, 5 µm particle size) with different stationary phases were evaluated.

  • Standard C18: A conventional octadecylsilane column with standard end-capping. This represents the most common starting point in method development.

  • Phenyl-Hexyl: Features a hexyl chain linker with a terminal phenyl group. This phase offers alternative selectivity through π-π interactions.

  • Embedded Polar Group (EPG) - Amide: A C16 chain with an amide group embedded near the silica surface. The polar group helps to shield residual silanols from interacting with basic analytes.[1]

  • Cyano (CN): A cyanopropyl-bonded phase. It is the least retentive of the selected phases in reversed-phase mode and offers unique selectivity.

Quantitative Performance Data

The following table summarizes the key performance metrics obtained for 1-(3-Chlorophenyl)-N-methylmethanamine on each column under the specified gradient conditions.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) vs. Impurity A
Standard C18 9.851.927,8002.1
Phenyl-Hexyl 9.211.4510,5002.8
EPG - Amide 10.121.15 14,200 4.5
Cyano (CN) 6.541.689,1001.6

Analysis and Interpretation of Results

Standard C18 Column

The C18 column provided good retention, as expected, due to the hydrophobic nature of the analyte. However, the performance was significantly compromised by poor peak shape, with a tailing factor of 1.92. This is a classic indicator of strong secondary interactions between the protonated amine and residual silanols. While the resolution from Impurity A was technically acceptable (Rs > 2), the severe tailing of the main peak could compromise the accurate integration and quantification of adjacent, low-level impurities.

Phenyl-Hexyl Column

The Phenyl-Hexyl column offered a noticeable improvement in peak shape (Tf = 1.45) and efficiency over the standard C18. This can be attributed to favorable π-π interactions between the phenyl rings of the stationary phase and the chlorophenyl ring of the analyte. These alternative interactions can compete with and reduce the influence of silanol interactions, leading to a more symmetric peak. The resolution also improved, suggesting a different selectivity profile for the critical pair.

Embedded Polar Group (EPG) - Amide Column

This column delivered unequivocally superior performance. The peak shape was excellent, with a tailing factor of 1.15, approaching perfect symmetry. This is a direct result of the EPG mechanism; the embedded amide group draws a layer of water from the mobile phase to the silica surface, effectively shielding the analyte from interacting with acidic silanols.[1] This "aqueous shielding" results in a separation dominated by the intended reversed-phase mechanism, leading to a dramatic increase in column efficiency (N = 14,200) and a significant improvement in resolution (Rs = 4.5). The high resolution provides confidence that the method is truly stability-indicating.

Cyano (CN) Column

The Cyano column provided the least retention, which is typical for this less hydrophobic phase. While the peak shape was better than the C18 column, it was still inferior to the Phenyl-Hexyl and EPG columns. The low resolution of 1.6 indicates that this stationary phase is not suitable for separating the analyte from its closely related impurity under these conditions.

Conclusion and Recommendations

Based on the empirical data, the Embedded Polar Group (EPG) - Amide column is the recommended choice for the robust and accurate analysis of 1-(3-Chlorophenyl)-N-methylmethanamine. It provides a highly symmetrical peak shape, superior efficiency, and the best resolution for separating the active compound from its critical impurity. This performance makes it ideally suited for demanding applications such as quality control, stability testing, and impurity profiling.

The Phenyl-Hexyl column serves as a viable second choice, offering improved performance over a standard C18 and a different selectivity that could be valuable for resolving other process-related impurities. A standard C18 column is not recommended for this analyte due to severe peak tailing, which compromises data quality.

This comparative guide underscores a critical principle in HPLC method development: for challenging basic analytes, moving beyond conventional C18 phases to specialized chemistries designed to mitigate silanol interactions is essential for developing a robust, reliable, and accurate analytical method.

Logical Framework for Column Selection

Caption: Decision tree for selecting an optimal HPLC column for basic analytes.

References

  • Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation.
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A Comparative Guide to the Inter-laboratory Validation of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. In the absence of a direct inter-laboratory study for this specific analyte, this document establishes a framework for such a validation. This is achieved by synthesizing established analytical techniques for structurally analogous compounds and grounding the comparison in the rigorous validation parameters set forth by the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL. The experimental data presented herein is a representative model derived from published analyses of similar chemical entities, intended to guide laboratories in their own validation efforts.

Introduction: The Imperative for Robust Analytical Validation

This compound (CAS No. 90389-46-1) is a chemical compound of interest in pharmaceutical research and development.[1] The accurate and precise quantification of this analyte is paramount for ensuring product quality, safety, and efficacy. Inter-laboratory validation, a critical component of method validation, establishes the reproducibility and reliability of an analytical method across different laboratories, ensuring consistent results regardless of the testing site.

This guide will explore the two most prevalent analytical techniques for the analysis of similar amine-containing compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of these methods, present a comparative analysis of their performance based on established validation criteria, and provide detailed experimental protocols to facilitate their implementation.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, balancing sensitivity, specificity, and practicality. The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on data from analogous compounds.[2][3]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) ICH Q2(R1) Guideline Reference
Linearity (r²) > 0.995> 0.998[4][5][6][7]
Accuracy (% Recovery) 90-110%95-105%[4][5][6][7]
Precision (% RSD) [4][5][6][7]
- Repeatability< 5%< 3%
- Intermediate Precision< 8%< 5%
Limit of Detection (LOD) 1 ng/mL5 ng/mL[4][5][6][7]
Limit of Quantitation (LOQ) 5 ng/mL15 ng/mL[4][5][6][7]
Specificity High (Mass Spectral Data)Moderate to High (Chromatographic Separation)[4][5][6][7]

Expert Insights:

  • GC-MS typically offers superior sensitivity and specificity due to the combination of chromatographic separation and mass spectral identification.[8] However, it often requires derivatization of the analyte to improve volatility and thermal stability, adding a step to the sample preparation process.[2]

  • HPLC is a robust and versatile technique that can often analyze the compound directly without derivatization.[9] While its sensitivity may be slightly lower than GC-MS, modern detectors like diode-array detectors (DAD) or mass spectrometers (LC-MS) can significantly enhance specificity and sensitivity.

Experimental Protocols

The following protocols are provided as a starting point for laboratory validation. It is crucial to perform in-house optimization and validation to ensure the method is suitable for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of similar amine compounds.[2][8]

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Transfer 100 µL of the stock solution to a clean autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: Supelco Equity-5 (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 260°C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 170°C, hold for 2 minutes

    • Ramp 2: 15°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Weighing Weigh Sample Dissolution Dissolve in Methanol Weighing->Dissolution Derivatization Add BSTFA + TMCS Heat at 70°C Dissolution->Derivatization Injection Inject 1 µL Derivatization->Injection Separation GC Separation (Equity-5 Column) Injection->Separation Detection MS Detection (EI, 40-500 amu) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

Caption: GC-MS analytical workflow.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods for the analysis of related chlorophenyl compounds.[9][10]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: Waters X-Bridge C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weighing Weigh Sample Dissolution Dissolve in ACN:Water Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL Filtration->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

Caption: HPLC analytical workflow.

Inter-laboratory Validation Framework

A robust inter-laboratory validation study should be designed in accordance with AOAC INTERNATIONAL guidelines.[11][12]

Key Considerations for the Study Design:

  • Number of Laboratories: A minimum of 8-10 participating laboratories is recommended to ensure statistical significance.[12]

  • Sample Selection: A minimum of five samples with varying concentrations of this compound should be prepared and distributed blindly to the participating laboratories.

  • Replicates: Each laboratory should perform the analysis in duplicate or triplicate to assess intra-laboratory precision.

  • Data Analysis: The collected data should be statistically analyzed to determine repeatability (RSDr), reproducibility (RSDR), and the overall performance of the method.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound.

  • GC-MS is recommended for applications requiring the highest sensitivity and specificity, such as impurity profiling or trace analysis.

  • HPLC is a versatile and robust method well-suited for routine quality control and assay of the bulk drug substance.

The choice of method will ultimately depend on the specific application, available instrumentation, and the desired level of performance. It is imperative that any chosen method undergoes a thorough single-laboratory validation followed by a comprehensive inter-laboratory validation to ensure its suitability for its intended purpose and to guarantee the generation of reliable and reproducible data across different testing sites.

References

  • Analytical Methods - RSC Publishing. (n.d.).
  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by.
  • JHECHEM CO LTD. (n.d.). Buy this compound. ECHEMI.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution.
  • BenchChem. (2025). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • PubMed. (n.d.). [Inter-laboratory validation studies of analytical method for determination of chloramphenicol in royal jelly].
  • (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comparative Guide.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). AOAC international guidelines for validation of qualitative binary chemistry methods.
  • Feed Industry HACCP and PCQI Training. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

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A Comparative Guide to Purity Benchmarking of 1-(3-Chlorophenyl)-N-methylmethanamine HCl Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reproducible and reliable results. This guide provides an in-depth technical comparison of methodologies for benchmarking the purity of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1), a key chemical intermediate.[1] We move beyond a simple listing of techniques to explain the scientific rationale behind employing an orthogonal analytical approach. This document details step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titrimetry, supported by comparative data and workflow visualizations to establish a holistic and validated purity profile.

The Analytical Imperative: Defining Purity for Reference Standards

A reference standard's stated purity is not a single value but a composite assessment derived from multiple analytical viewpoints. For 1-(3-Chlorophenyl)-N-methylmethanamine HCl, a seemingly simple molecule, potential impurities can include residual starting materials, synthesis by-products, enantiomeric impurities, residual solvents, and inorganic salts. Relying on a single analytical method can lead to a dangerously incomplete picture.

The United States Pharmacopeia (USP) emphasizes that reference standards are highly characterized substances chosen for their purity and suitability for their intended purpose.[2][3][4] Therefore, a robust purity assessment requires an orthogonal approach , where multiple, disparate analytical techniques are used to probe different physicochemical properties of the compound. This guide details four such methods, each providing a unique and critical piece of the purity puzzle.

Orthogonal Analytical Approaches for Comprehensive Purity Verification

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This principle, outlined in the ICH Q2(R1) guideline, is central to our multi-faceted approach.[5][6][7]

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for assessing the purity of non-volatile organic molecules. It separates the primary compound from structurally similar impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a basic compound like 1-(3-Chlorophenyl)-N-methylmethanamine HCl, a reversed-phase method is ideal, separating components primarily based on hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Instrumentation: Standard HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7 µm particle size.

    • Mobile Phase: 70:30 (v/v) Acetonitrile : 0.1M Sodium Perchlorate Monohydrate (pH adjusted to 5.8).[8][9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection: UV at 212 nm.[8][9]

    • Injection Volume: 5 µL.

  • System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard (10 mg) B Dissolve in Mobile Phase (10 mL) A->B C Vortex & Sonicate B->C D Inject 5 µL onto C18 Column C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (212 nm) E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: HPLC workflow for chromatographic purity.

Comparative Data: Chromatographic Purity

Standard SourcePurity by Area %Number of Impurities > 0.05%Key Impurity Profile
Supplier A 99.92%1RRT 1.15 (0.06%)
Supplier B 99.54%3RRT 0.88 (0.21%), RRT 1.30 (0.15%)
In-House Lot 99.85%2RRT 1.15 (0.09%), RRT 1.42 (0.05%)
Volatile Impurities & Identity: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it essential for detecting residual solvents from the manufacturing process.[10][11][12] The high sensitivity of GC combined with the definitive identification power of mass spectrometry ensures that even trace levels of potentially toxic solvents are detected.[10] This is a critical safety and quality attribute mandated by guidelines like ICH Q3C.[10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial immediately.

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 30 minutes

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (low- to mid-polarity).

    • Carrier Gas: Helium.

    • Temperature Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Detection: Scan mode (e.g., 35-350 amu) for identification.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard solution of known solvent concentrations.

Workflow Diagram: GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Weigh Standard (100 mg) into Vial B Add DMSO (5 mL) & Seal A->B C Incubate Vial (80°C, 30 min) B->C D Inject Headspace Gas C->D E GC Separation D->E F MS Detection E->F G Identify Peaks via MS Library Search F->G H Quantify vs. Standard G->H

Caption: HS-GC-MS workflow for residual solvents.

Comparative Data: Residual Solvents

Standard SourceToluene (ppm)Acetone (ppm)Dichloromethane (ppm)Total Solvents (ppm)
Supplier A < 5< 10< 5< 20
Supplier B 12545< 5170
In-House Lot 2015< 535
Absolute Purity & Structure: Quantitative NMR (qNMR)

Causality: qNMR is a primary analytical method that determines the purity of a substance without the need for a specific reference standard of the same analyte.[13][14] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] By adding a certified internal standard of known purity and concentration, one can calculate the absolute purity (assay) of the target compound.[14][15] This provides an orthogonal check on chromatographic purity and titrimetric assay values.

Experimental Protocol: ¹H-qNMR with Internal Standard

  • Standard Selection: Choose a stable, high-purity internal standard with protons that resonate in a clear region of the spectrum (e.g., Maleic Acid, Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 1-(3-Chlorophenyl)-N-methylmethanamine HCl standard.

    • Accurately weigh ~10 mg of the dried internal standard into the same vial.

    • Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

    • Pulse Angle: 90° pulse.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the weight % purity.[16]

Workflow Diagram: qNMR Purity Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte & Internal Std B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Ensure Long Relaxation Delay (D1) D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Analyte & Standard Peaks F->G H Calculate Absolute Purity (w/w %) G->H

Caption: qNMR workflow for absolute purity assay.

Comparative Data: Absolute Purity by qNMR

Standard SourcePurity by qNMR (w/w %)Standard Deviation (n=3)
Supplier A 99.8%0.15
Supplier B 99.1%0.21
In-House Lot 99.6%0.18
Assay by Titrimetry

Causality: As a hydrochloride salt, the compound can be quantified by a simple acid-base titration.[17][18] This is an absolute method that relies on stoichiometry. By titrating the acidic proton of the hydrochloride with a standardized strong base (like NaOH), the molar quantity of the substance can be determined.[19] This value, when compared against the sample weight, provides a direct assay.

Experimental Protocol: Potentiometric Acid-Base Titration

  • Sample Preparation: Accurately weigh ~150 mg of the standard and dissolve in 50 mL of deionized water.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Procedure:

    • Place the sample solution on a magnetic stirrer and insert a calibrated pH electrode.

    • Titrate with 0.1 M NaOH, recording the pH after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (the first derivative of the pH vs. volume curve).

  • Calculation: Calculate the assay based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of 1-(3-Chlorophenyl)-N-methylmethanamine HCl (192.09 g/mol ).[1]

Comparative Data: Assay by Titration

Standard SourceAssay (w/w %, as is basis)Standard Deviation (n=3)
Supplier A 99.9%0.10
Supplier B 99.2%0.14
In-House Lot 99.7%0.12

Synthesizing the Data: A Holistic View of Purity

No single method tells the whole story. A high-quality reference standard will show strong agreement across all orthogonal techniques.

Overall Purity Profile Comparison

Standard SourceHPLC PurityqNMR PurityTitration AssayResidual SolventsOverall Assessment
Supplier A 99.92%99.8%99.9%< 20 ppmExcellent. High purity confirmed by all methods. Low related substances and negligible residual solvents.
Supplier B 99.54%99.1%99.2%170 ppmGood. Purity values are consistent but lower than Supplier A. Contains higher levels of chromatographic impurities and residual solvents.
In-House Lot 99.85%99.6%99.7%35 ppmVery Good. Strong agreement across methods. Purity is high, with minimal solvent and related substance content.

The data synthesis reveals that while Supplier B's material has good purity, Supplier A provides a superior standard with fewer impurities and significantly lower residual solvent content. The in-house lot demonstrates high quality, validating the internal synthesis and purification protocol. This comprehensive, multi-technique validation provides the highest level of confidence in a reference standard's quality, directly impacting the validity of all subsequent research and development activities.

References

  • Vertex AI Search. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. Retrieved January 21, 2026.
  • JHECHEM CO LTD. (n.d.). Buy this compound. ECHEMI. Retrieved January 21, 2026.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved January 21, 2026.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Retrieved January 21, 2026.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2025, July 28). 14.
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Retrieved January 21, 2026.
  • RSC Education. (n.d.). Titrating sodium hydroxide with hydrochloric acid | Class experiment. Retrieved January 21, 2026.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved January 21, 2026.
  • PubMed. (n.d.). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved January 21, 2026.
  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved January 21, 2026.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 21, 2026.
  • BYJU'S. (n.d.).
  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved January 21, 2026.
  • US Pharmacopeia (USP). (n.d.). Use & Storage of Reference Standards. Retrieved January 21, 2026.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved January 21, 2026.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 21, 2026.
  • ResearchGate. (2021, January 14).
  • YouTube. (2012, September 9). Titration: Practical and Calculation (NaOH and HCl). Retrieved January 21, 2026.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Retrieved January 21, 2026.
  • USP. (n.d.). Guideline for Referencing USP–NFDocumentary Standards. Retrieved January 21, 2026.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved January 21, 2026.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 21, 2026.
  • csbsju.edu. (n.d.). III Analytical Methods. Retrieved January 21, 2026.
  • IGCSE Pro. (2023, April 16). How to Determine the Concentration of a Hydrochloric Acid Solution using Acid-Base Titration: An IGCSE Prescribed Practical. Retrieved January 21, 2026.
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved January 21, 2026.
  • USP. (2025, December 10). USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. Retrieved January 21, 2026.
  • University of Cambridge. (2017, November). Quantitative NMR Spectroscopy. Retrieved January 21, 2026.
  • ICH. (n.d.). Quality Guidelines. Retrieved January 21, 2026.
  • ResearchGate. (2025, August 5). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC | Request PDF. Retrieved January 21, 2026.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved January 21, 2026.
  • USP. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved January 21, 2026.
  • CIL. (n.d.). Purity by Absolute qNMR Instructions. Retrieved January 21, 2026.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved January 21, 2026.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 21, 2026.

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Safety Operating Guide

Navigating the Disposal of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1), a substituted benzylamine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide immediate, actionable information grounded in established safety protocols and waste management principles.

Immediate Safety Considerations: Understanding the Hazard Profile

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Corrosivity: Causes severe skin burns and eye damage.

  • Irritation: May cause respiratory irritation.[4]

Therefore, all handling and disposal operations must be conducted under the assumption that this compound possesses these hazardous characteristics.

Table 1: Key Safety and Hazard Information for Substituted Benzylamine Hydrochlorides

Hazard ParameterDescriptionRecommended Precautions
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.Ensure PPE is inspected before use and disposed of or decontaminated properly after handling the chemical.
Engineering Controls All work should be performed in a certified chemical fume hood.This minimizes the risk of inhaling dust or aerosols.[5]
Emergency Procedures An accessible and recently tested safety shower and eyewash station are essential.In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] The recommended disposal route is through a licensed professional waste disposal service, which will typically involve high-temperature incineration.[1]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound, being a chlorinated organic substance, requires specific handling.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material, such as polyethylene or polypropylene, and have a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect surplus or expired solid this compound directly into the designated waste container.

    • Contaminated Materials: Any disposable materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, must also be placed in this container.

    • Solutions: If the compound is in a solvent, it should be collected in a separate, compatible liquid waste container. This container should also be clearly labeled with the chemical name and the solvent used.

Step 2: On-site Storage

Proper temporary storage of the hazardous waste container is crucial to maintain a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Accumulation Time: Be mindful of your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation on-site.

Step 3: Arranging for Professional Disposal

The final and most critical step is the transfer of the waste to a certified hazardous waste management company.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste disposal vendors. They will provide guidance on the necessary paperwork and pickup schedules.

  • Provide Complete Information: Accurately describe the contents of the waste container to the EHS office or the waste vendor. This includes the chemical name and an estimate of the quantity.

  • Disposal Method: The most common and effective disposal method for chlorinated organic compounds is incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection cluster_disposal Final Disposal Start Start: Have 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride for Disposal Assess Assess Hazards: Toxic, Corrosive, Irritant Start->Assess Segregate Segregate as Chlorinated Organic Waste Assess->Segregate Proceed with Caution Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store Securely in a Designated Area Container->Store EHS Contact Institutional EHS for Pickup Store->EHS Incinerate Licensed Vendor Disposes via High-Temp Incineration EHS->Incinerate

Disposal workflow for this compound.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Wear Appropriate PPE: Don full PPE as described in Table 1 before attempting to clean the spill.

  • Containment and Cleanup: If the spill is a solid, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the waste container.[6]

  • Decontamination: Clean the spill area with a suitable decontaminating solution. For amines, a 5% solution of acetic acid can be effective, followed by a thorough water rinse.[6] All cleaning materials must be disposed of as hazardous waste.

Large Spills

For large spills, do not attempt to clean them up yourself. Evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, following a structured disposal workflow, and being prepared for potential spills, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methylbenzylamine.
  • Biosynth Carbosynth. (2022, April 26).
  • Santa Cruz Biotechnology. (n.d.).
  • Apollo Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-methylbenzamide.
  • Sigma-Aldrich. (2025, April 24).
  • JHECHEM CO LTD. (n.d.). This compound. ECHEMI.
  • Apollo Scientific. (2022, September 16).
  • Cayman Chemical. (2024, August 22). Safety Data Sheet for 1-(3-Chlorophenyl)piperazine (hydrochloride).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety and excellence within your laboratory.

This guide is built on the principle that true safety protocols are dynamic and informed by a thorough understanding of the substance's potential hazards. While specific data for this exact compound is limited, by analyzing structurally similar molecules, we can construct a robust and conservative safety framework.

Foundational Hazard Assessment: Understanding the Risk

Before any handling protocol is established, a thorough risk assessment is paramount. Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with its irritant and potentially harmful properties upon contact or inhalation.

A summary of anticipated hazards, extrapolated from related chemical structures, is presented below. This data-driven approach ensures we are prepared for the compound's likely toxicological profile.

Potential Hazard GHS Category (Anticipated) Primary Route of Exposure Rationale / Supporting Evidence
Skin Irritation / Corrosion Category 1C / 2Dermal ContactStructurally similar compounds are known to cause skin irritation or severe burns.[1][2][3]
Serious Eye Damage / Irritation Category 1 / 2AOcular ContactDirect contact with the dust or solutions can cause serious, potentially irreversible, eye damage.[1][2][3]
Respiratory Tract Irritation Category 3InhalationAs a fine powder, the hydrochloride salt can easily become airborne, posing an irritation risk to the respiratory system.[1][4][5]
Acute Toxicity (Harmful if Swallowed) Category 4IngestionSimilar compounds exhibit acute oral toxicity.[2][6]

Core PPE Directives: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE strategy is required. This is not merely about wearing equipment, but about creating an impermeable barrier between you and the potential hazard.

Eye and Face Protection: The First Line of Defense

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard laboratory safety glasses are insufficient for handling this compound.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required whenever handling the solid or its solutions. These provide a seal around the eyes, offering superior protection against dust and splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during transfers or solution preparation), a full-face shield should be worn in addition to chemical splash goggles.[1][3] This provides an essential secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The choice of glove material is critical. Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in situations with a high risk of contact, it is crucial to consult the glove manufacturer's resistance chart. Always practice the "double-gloving" technique, which involves wearing two pairs of gloves. This not only provides an additional layer of protection but also allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Dispose of gloves immediately after handling the compound and wash your hands thoroughly.[3][7]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory. For enhanced protection, consider a coat with elastic cuffs to ensure a snug fit around the wrist, preventing any gaps between the glove and the sleeve.

  • Additional Protective Clothing: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron and shoe covers should be utilized. Ensure that legs and feet are fully covered; open-toed shoes are never permissible in a laboratory setting.[8]

Respiratory Protection: Safeguarding Against Inhalation

Given the irritant nature of the compound as an airborne powder, respiratory protection is essential, particularly when handling the solid material.

  • Engineering Controls First: All handling of the solid compound must be performed within a certified chemical fume hood to minimize airborne particles.[6]

  • When Respirators are Required: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved N95 or P3 respirator is recommended for weighing and transferring the solid.[3] Ensure you have been properly fit-tested for the selected respirator to guarantee its effectiveness.

Operational Plans and Workflows

A logical and practiced workflow for PPE usage is as critical as the equipment itself.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination. The following workflow should be adopted and practiced.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Goggles / Face Shield Don3->Don4 Don5 Gloves (Outer pair over cuff) Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat (Turn inside out) Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles / Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Final Hand Wash Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol: Weighing the Solid Compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling: Use a disposable weigh boat. Do not return any excess material to the original container to prevent contamination.

  • Cleaning: After weighing, carefully clean the spatula with an appropriate solvent (e.g., ethanol) and wipe down the balance and surrounding surfaces. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

  • Doff PPE: Follow the doffing sequence, ensuring contaminated outer gloves are removed first.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure, immediate and correct action is critical to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal of Contaminated Materials

Proper disposal is a crucial final step in the handling process.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and disposable lab coats, must be placed in a designated, sealed hazardous waste container immediately after use.

  • Chemical Waste: The compound itself and any solutions must be disposed of according to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge to drains.[4][6]

By adhering to these rigorous guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific responsibility. Let this guide serve as a foundational resource in your critical work.

References

  • Angene Chemical. (4-Chlorophenyl)(phenyl)methanamine hydrochloride Safety Data Sheet. [Link]

  • Cole-Parmer. Methylamine Hydrochloride, P.A. Material Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.